4-Fluoro-3-iodo-1-methyl-1H-indazole
Description
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Properties
IUPAC Name |
4-fluoro-3-iodo-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIN2/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJOCBRDOMLELE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)F)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Fluoro-3-iodo-1-methyl-1H-indazole: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Fluoro-3-iodo-1-methyl-1H-indazole (CAS No. 1257535-07-1), a halogenated heterocyclic compound of significant interest in medicinal chemistry. The strategic placement of fluorine, iodine, and methyl groups on the indazole scaffold imparts unique reactivity and desirable pharmacokinetic properties, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1][2] This document delves into the compound's structure, physicochemical characteristics, spectral properties, and reactivity. Furthermore, a detailed, field-proven synthetic protocol is presented, alongside a discussion of its applications, particularly in the development of targeted therapies in oncology and neuropharmacology.[2][3] Safety and handling considerations are also addressed to ensure its proper use in a research and development setting.
Introduction: The Strategic Importance of this compound
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic functionalization of this bicyclic heteroaromatic system allows for the fine-tuning of a molecule's pharmacological profile. This compound has emerged as a particularly valuable building block due to the synergistic effects of its substituents.
The presence of a fluorine atom at the 4-position can enhance metabolic stability and binding affinity to target proteins. The iodine atom at the 3-position serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions to introduce molecular diversity. The methyl group at the 1-position protects the indazole nitrogen, preventing unwanted side reactions and influencing the molecule's overall conformation. Collectively, these features make this compound a highly sought-after intermediate for the synthesis of complex drug candidates with improved efficacy and pharmacokinetic properties.[2]
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of this compound is essential for its effective use in synthesis and analysis.
General Properties
The general properties of this compound are summarized in the table below. The compound is typically a white to off-white solid and should be stored under refrigeration and protected from light to ensure its stability.[4][5]
| Property | Value | Source |
| CAS Number | 1257535-07-1 | [3] |
| Molecular Formula | C₈H₆FIN₂ | [2] |
| Molecular Weight | 276.05 g/mol | [2] |
| Appearance | White to off-white solid | [4][5] |
| Storage Conditions | 2-8°C, protect from light | [4][5] |
Predicted and Comparative Physical Properties
| Property | Predicted/Comparative Value | Rationale/Reference |
| Melting Point | Approx. 130-135 °C | Based on the melting point of 4-Fluoro-1H-indazole (130-134 °C).[6] |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and aromatic nature suggest a high boiling point, likely with decomposition. |
| Solubility | Soluble in DMSO, DMF, chlorinated solvents; sparingly soluble in methanol and ethanol; insoluble in water. | General solubility trends for substituted indazoles. |
Spectral Data Interpretation
While specific experimental spectra for this compound are not publicly available, a predicted spectral analysis based on the known effects of its functional groups on the indazole core is provided below. This serves as a guide for researchers in confirming the identity and purity of the compound.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The fluorine atom at C4 will cause characteristic splitting patterns for the adjacent aromatic protons.
-
Aromatic Region (δ 7.0-8.0 ppm): Three signals corresponding to the protons at C5, C6, and C7. The proton at C5 will likely appear as a doublet of doublets due to coupling with the C6 proton and the C4 fluorine. The C7 proton may appear as a doublet, and the C6 proton as a triplet or multiplet.
-
N-Methyl Region (δ ~4.0 ppm): A singlet corresponding to the three protons of the methyl group.
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to fluorine and iodine will exhibit characteristic chemical shifts.
-
Aromatic Region (δ 110-150 ppm): Signals for the eight carbon atoms of the indazole ring. The carbon at C4, directly attached to the fluorine, will show a large one-bond C-F coupling constant. The carbon at C3, bonded to iodine, will be significantly shielded.
-
N-Methyl Carbon (δ ~30-35 ppm): A single peak for the methyl carbon.
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
-
Molecular Ion (M+): The mass spectrum should show a prominent molecular ion peak at m/z corresponding to the exact mass of C₈H₆FIN₂.
-
Isotopic Pattern: The presence of iodine (127I) will result in a monoisotopic molecular ion peak.
Synthesis and Reactivity
The synthesis of this compound can be approached through a multi-step sequence, leveraging established methodologies for the functionalization of the indazole scaffold.
Proposed Synthetic Pathway
A plausible and efficient synthetic route starts from commercially available 4-fluoro-1H-indazole. The key steps involve N-methylation followed by regioselective iodination.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Illustrative)
This protocol is based on established methods for the N-methylation and iodination of indazoles and should be optimized for specific laboratory conditions.
Step 1: N-Methylation of 4-Fluoro-1H-indazole
-
To a solution of 4-fluoro-1H-indazole in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I) dropwise.
-
Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-fluoro-1-methyl-1H-indazole.
Step 2: Regioselective Iodination of 4-Fluoro-1-methyl-1H-indazole
-
Dissolve 4-fluoro-1-methyl-1H-indazole in a suitable solvent such as acetonitrile or DMF.
-
Add N-iodosuccinimide (NIS) to the solution.
-
Stir the reaction mixture at room temperature, monitoring its progress by TLC or LC-MS. Gentle heating may be required to drive the reaction to completion.
-
Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Reactivity and Synthetic Utility
The C3-iodo substituent in this compound makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, alkyl, and alkynyl groups at this position, providing a powerful tool for generating libraries of diverse compounds for drug screening.
Caption: Key cross-coupling reactions utilizing this compound.
The electron-withdrawing nature of the fluorine atom at the 4-position can influence the reactivity of the C-I bond, potentially enhancing its susceptibility to oxidative addition in the catalytic cycle.
Applications in Drug Discovery and Development
This compound is primarily utilized as a key intermediate in the synthesis of small molecule inhibitors targeting various enzymes and receptors implicated in disease.
-
Oncology: The indazole scaffold is a common feature in many kinase inhibitors. This building block can be used to synthesize potent and selective inhibitors of kinases involved in cancer cell proliferation and survival.[3]
-
Neuropharmacology: Substituted indazoles have shown activity against various central nervous system targets. The unique electronic properties of this compound make it a valuable precursor for the development of novel treatments for neurological and psychiatric disorders.[1]
-
Other Therapeutic Areas: The versatility of the indazole core and the ability to readily functionalize it via the iodo group make this compound applicable to a wide range of other therapeutic areas, including inflammatory diseases and infectious agents.
Safety, Handling, and Stability
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, it should be handled with care in a well-ventilated fume hood. Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Stability and Storage
This compound is a stable solid under recommended storage conditions (2-8°C, protected from light).[4][5] Prolonged exposure to high temperatures or light may lead to degradation. It is advisable to store the compound under an inert atmosphere to prevent potential long-term decomposition.
Conclusion
This compound is a strategically designed and highly valuable building block for medicinal chemistry and drug discovery. Its unique combination of substituents provides a versatile platform for the synthesis of complex and diverse molecular architectures. The fluorine atom enhances metabolic stability, while the iodo group serves as a key handle for cross-coupling reactions, and the N-methyl group ensures regiochemical control and prevents unwanted side reactions. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, its reactivity, and its applications, underscoring its importance for researchers and scientists working at the forefront of pharmaceutical innovation.
References
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A Guide to the Structural Elucidation of 4-Fluoro-3-iodo-1-methyl-1H-indazole
Introduction
For researchers, scientists, and professionals in drug development, the precise structural characterization of novel heterocyclic compounds is a cornerstone of innovation. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing promise as therapeutic agents.[1][2] The introduction of substituents such as halogens and methyl groups can significantly alter the physicochemical and pharmacological properties of the indazole core. This guide provides an in-depth, technical walkthrough for the structural elucidation of a specific, multi-substituted derivative: 4-fluoro-3-iodo-1-methyl-1H-indazole .
This document eschews a rigid template, instead adopting a narrative that mirrors the logical flow of scientific inquiry. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating analytical system. While extensive experimental data for this exact molecule is not widely published, this guide will synthesize established principles of spectroscopic analysis and data from closely related analogues to provide a robust framework for its characterization.[1][3] This compound is known to be a valuable intermediate in pharmaceutical development, particularly in oncology and neuropharmacology, making its unambiguous identification critical.[4][5]
The Analytical Workflow: A Multi-pronged Approach
The definitive elucidation of a molecule's structure is rarely achieved through a single technique. Instead, a synergistic application of multiple analytical methods is employed to build a comprehensive and verifiable structural model. The workflow for this compound is a systematic process, beginning with establishing the molecular formula and culminating in the precise mapping of atomic connectivity and spatial arrangement.
Caption: A logical workflow for the structural elucidation of this compound.
Part 1: Foundational Analysis - What Are We Working With?
Before delving into the intricacies of atomic connectivity, the elemental composition and functional groups present must be established. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared (FTIR) spectroscopy are the primary tools for this initial phase.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₆FIN₂), the expected monoisotopic mass is approximately 275.95 g/mol .
Experimental Protocol: HRMS
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule, typically forming the [M+H]⁺ adduct.
-
Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Interpretation: The measured m/z value is compared to the theoretical mass calculated for the proposed formula. The presence of iodine (¹²⁷I) and fluorine (¹⁹F) as monoisotopic elements simplifies the initial spectrum. However, the presence of a halogen can sometimes be inferred from the isotopic pattern, especially for chlorine and bromine.[6][7] For iodine, fragmentation leading to the loss of I• (127 Da) is a common observation.[8]
A key fragmentation pathway in indazole-type compounds involves the cleavage of the indazole ring system, which can provide further structural clues.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
Data Interpretation: The spectrum is analyzed for characteristic absorption bands.
Expected FTIR Data Summary
| Wavenumber Range (cm⁻¹) | Vibration Type | Expected Observation for Target Molecule |
| 3100-3000 | Aromatic C-H Stretch | Present |
| 2950-2850 | Aliphatic C-H Stretch | Present (from the N-methyl group) |
| 1620-1450 | C=C and C=N Aromatic Ring Stretches | Multiple sharp bands characteristic of the indazole ring.[10][11] |
| 1300-1000 | C-N Stretch | Present |
| 1250-1000 | C-F Stretch | A strong absorption band is expected in this region. |
| < 700 | C-I Stretch | A weak absorption band may be observed at lower wavenumbers. |
The absence of a broad N-H stretching band around 3300 cm⁻¹ would be a key indicator that the indazole nitrogen is substituted, consistent with the proposed N-methyl structure.[12]
Part 2: The Core of Elucidation - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments will allow for the unambiguous assignment of all protons and carbons and establish the connectivity of the atoms.
Experimental Protocol: NMR
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integrations of the signals are analyzed to piece together the molecular structure.
¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum will provide information on the number of different proton environments, their electronic environments, and their neighboring protons.
Predicted ¹H NMR Data
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5-7.0 | m | 3H | H-5, H-6, H-7 | Aromatic protons on the benzene portion of the indazole ring. The fluorine at C4 will influence their chemical shifts and introduce H-F couplings. |
| ~3.9 | s | 3H | N-CH₃ | A singlet for the methyl group attached to the nitrogen. Its chemical shift will help confirm its position on N1.[13] |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of the highly electronegative fluorine and iodine atoms will have a significant impact on the chemical shifts of the carbons to which they are attached.
Predicted ¹³C NMR Data
| Predicted δ (ppm) | Assignment | Rationale |
| ~150 (d) | C-4 | The carbon directly attached to fluorine will exhibit a large one-bond C-F coupling (¹JCF). |
| ~140 | C-7a | Quaternary carbon at the ring junction. |
| ~125-110 | C-5, C-6, C-7 | Aromatic carbons. |
| ~120 | C-3a | Quaternary carbon at the ring junction. |
| ~90 | C-3 | The carbon bearing the iodine atom will be significantly shielded. |
| ~35 | N-CH₃ | Aliphatic carbon of the N-methyl group. |
¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR is a crucial experiment. It will show a single resonance for the fluorine atom, and its coupling to nearby protons will help confirm its position on the aromatic ring.
2D NMR Spectroscopy: Connecting the Pieces
Two-dimensional NMR experiments are essential for assembling the full structure by revealing through-bond and through-space correlations.
Caption: Key 2D NMR experiments and their roles in structure elucidation.
A critical HMBC correlation would be from the N-methyl protons to the C-7a carbon, confirming the methyl group is on N1 and not N2.[14][15] A NOESY correlation between the N-methyl protons and the H-7 proton would provide further definitive evidence for the N1 substitution.
Part 3: The Final Confirmation - Single-Crystal X-ray Diffraction
While the combination of HRMS and NMR spectroscopy provides a very high degree of confidence in the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[16] This technique determines the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and stereochemistry.
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a controlled temperature (e.g., 100 K).[17]
-
Structure Solution and Refinement: The collected data is processed using specialized software to solve and refine the crystal structure.[18]
The resulting crystal structure would definitively confirm the substitution pattern of the fluoro, iodo, and methyl groups on the indazole ring.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, complementary analytical techniques. High-resolution mass spectrometry establishes the elemental formula, while FTIR provides a quick screen for key functional groups. The core of the elucidation lies in a comprehensive suite of 1D and 2D NMR experiments, which together map out the atomic connectivity. Finally, where possible, single-crystal X-ray diffraction offers the definitive and unambiguous confirmation of the three-dimensional structure. This multi-faceted approach ensures the scientific integrity and trustworthiness of the final structural assignment, a critical requirement for advancing research and development in medicinal chemistry.
References
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- ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in....
- ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)....
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The Strategic Intermediate: A Technical Guide to 4-Fluoro-3-iodo-1-methyl-1H-indazole
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-3-iodo-1-methyl-1H-indazole (CAS Number: 1257535-07-1), a key halogenated indazole intermediate in contemporary drug discovery. The strategic placement of fluoro, iodo, and methyl substituents on the indazole core imparts unique reactivity and properties, making it a valuable building block in the synthesis of complex therapeutic agents, particularly in oncology and neuropharmacology.[1][2] This document details its physicochemical properties, proposes a robust synthetic pathway, and outlines protocols for its structural elucidation. Furthermore, it delves into the compound's reactivity in pivotal cross-coupling reactions and its application in the development of targeted therapies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Introduction: The Privileged Indazole Scaffold and the Advantage of Halogenation
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged structure" in medicinal chemistry.[3] This scaffold is a cornerstone in the design of numerous biologically active molecules due to its ability to engage in various interactions with biological targets. Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3]
The strategic introduction of halogen atoms, such as fluorine and iodine, onto the indazole core significantly modulates a molecule's physicochemical and biological properties. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[1] The iodine atom, in particular, serves as a versatile synthetic handle, enabling the introduction of molecular diversity through a variety of palladium-catalyzed cross-coupling reactions.[4] this compound embodies these advantages, positioning it as a highly valuable intermediate for the synthesis of novel drug candidates.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are calculated based on its chemical structure and sourced from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1257535-07-1 | [1][5] |
| Molecular Formula | C₈H₆FIN₂ | [1] |
| Molecular Weight | 276.05 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline solid | [6] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | 2-8°C, protect from light, inert atmosphere | [4][7] |
| SMILES | CN1C2=C(C(=CC=C2)F)C(=N1)I | [5] |
| InChI Key | VJJOCBRDOMLELE-UHFFFAOYSA-N | [5] |
Synthesis and Structural Elucidation
Proposed Synthetic Pathway
The proposed synthesis commences with the commercially available 4-fluoro-1H-indazole, proceeding through N-methylation followed by regioselective iodination. The choice of an N-methyl protecting group is strategic, as it prevents unwanted side reactions at the N1 position during subsequent synthetic manipulations.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Proposed)
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Step 1: N-Methylation of 4-Fluoro-1H-indazole
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon), add 4-fluoro-1H-indazole (1.0 equivalent) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-fluoro-1-methyl-1H-indazole.
Step 2: Iodination of 4-Fluoro-1-methyl-1H-indazole
-
Dissolve 4-fluoro-1-methyl-1H-indazole (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-iodosuccinimide (NIS) (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours, protecting from light.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with aqueous sodium thiosulfate solution to remove excess iodine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford this compound.
Structural Elucidation and Characterization
The unambiguous structural confirmation of the synthesized this compound is critical. A combination of spectroscopic techniques is essential for this purpose.
Caption: A workflow for the structural elucidation of this compound.
High-Resolution Mass Spectrometry (HRMS): This technique will confirm the elemental composition of the molecule by providing a highly accurate mass measurement. For C₈H₆FIN₂, the expected monoisotopic mass is approximately 275.9587 m/z.
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent, and a singlet for the N-methyl group.
-
¹³C NMR: The spectrum will display eight distinct carbon signals. The carbon bearing the iodine atom (C3) will be significantly downfield, while the carbons in the vicinity of the fluorine atom will show C-F coupling.
-
¹⁹F NMR: A singlet is expected for the fluorine atom at the 4-position.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as C-F and C-I stretching frequencies.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions at the C3 position, leveraging the reactivity of the carbon-iodine bond. This allows for the facile introduction of diverse functionalities, a crucial step in the construction of libraries of potential drug candidates.[4][8]
Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the iodoindazole with a boronic acid or ester. This is widely used to introduce aryl or heteroaryl substituents.
Caption: Schematic of the Suzuki-Miyaura coupling with this compound.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines. This is particularly relevant in the synthesis of kinase inhibitors, where an amino group often serves as a key hydrogen bond donor.[5][9]
Caption: Schematic of the Buchwald-Hartwig amination with this compound.
Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between the iodoindazole and a terminal alkyne, providing access to alkynyl-substituted indazoles. These can be further elaborated or may themselves be part of a pharmacophore.[10][11]
Caption: Schematic of the Sonogashira coupling with this compound.
Application in Kinase Inhibitor Synthesis
The indazole scaffold is a well-established component of many kinase inhibitors, often acting as a hinge-binding motif.[8] The ability to functionalize the 3-position of this compound allows for the systematic exploration of the chemical space around this key interaction point, facilitating the optimization of potency and selectivity against specific kinase targets.[8] While specific examples detailing the use of this exact intermediate are not prevalent in the public literature, its structural motifs are found in numerous patented kinase inhibitors.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from data on structurally related iodo- and fluoro-aromatic compounds.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12]
-
Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[4][7]
-
First Aid:
-
Skin Contact: Wash off immediately with soap and plenty of water.[12]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[12]
-
Inhalation: Move to fresh air.[12]
-
Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[12]
-
Conclusion
This compound is a strategically designed intermediate with significant potential in medicinal chemistry and drug development. Its unique combination of a privileged indazole scaffold with versatile fluoro and iodo substituents makes it an ideal building block for the synthesis of complex, biologically active molecules. The proposed synthetic route offers a practical approach to its preparation, and its reactivity in key cross-coupling reactions provides a clear pathway for the generation of diverse chemical libraries. As the demand for novel and effective therapeutics continues to grow, the utility of such well-designed intermediates will undoubtedly play a crucial role in the advancement of pharmaceutical research.
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An In-depth Technical Guide to 4-Fluoro-3-iodo-1-methyl-1H-indazole: Properties, Synthesis, and Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Fluoro-3-iodo-1-methyl-1H-indazole in Modern Medicinal Chemistry
This compound, a halogenated derivative of the versatile indazole scaffold, has emerged as a compound of significant interest in the landscape of pharmaceutical research and development. Its strategic importance lies in its role as a key building block for the synthesis of complex molecular architectures, particularly in the pursuit of targeted therapies for a range of diseases, most notably cancer and neurological disorders.[1][2][3][4][5] The presence of both fluorine and iodine atoms on the indazole core imparts unique physicochemical properties that enhance its reactivity, metabolic stability, and bioavailability, making it an invaluable asset for medicinal chemists.[3] This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic pathway, and the established applications of this important synthetic intermediate.
Physicochemical Properties: A Blend of Stability and Reactivity
While extensive experimental data for this compound is not widely available in peer-reviewed literature, its properties can be reliably inferred from data on closely related analogues and computational predictions.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value/Prediction | Source(s) |
| Molecular Formula | C₈H₆FIN₂ | [3] |
| Molecular Weight | 276.05 g/mol | [3] |
| CAS Number | 1257535-07-1 | [3] |
| Appearance | White to off-white solid | [3][6] |
| Melting Point | Data not available. Predicted to be a solid at room temperature. | [3] |
| Boiling Point | Data not available. Predicted for the 5-fluoro isomer: 307.58 °C. | [7] |
| Solubility | Predicted to be soluble in common organic solvents such as DMSO, DMF, methanol, and acetonitrile. | Inferred from related compounds |
| Storage Conditions | 0-8°C, protected from light. | [3][6] |
The introduction of a fluorine atom at the 4-position is known to modulate the electronic properties of the aromatic system, often enhancing binding affinities to biological targets and improving metabolic stability. The iodine atom at the 3-position serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions.[8]
Synthesis of this compound: A Strategic Approach
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Iodination of 4-Fluoro-1-methyl-1H-indazole
This protocol is adapted from general procedures for the iodination of indazoles and may require optimization.[9]
Materials:
-
4-Fluoro-1-methyl-1H-indazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-fluoro-1-methyl-1H-indazole (1.0 equivalent) in anhydrous acetonitrile.
-
To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Chemical Reactivity: A Gateway to Molecular Diversity
The chemical reactivity of this compound is dominated by the presence of the iodine atom at the C-3 position, which makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Caption: Reactivity of this compound in key cross-coupling reactions.
The electron-withdrawing nature of the fluorine atom at the 4-position can further enhance the reactivity of the C-I bond towards oxidative addition to a palladium(0) catalyst, a crucial step in the catalytic cycle of these cross-coupling reactions.[10][11][12] This heightened reactivity allows for the efficient introduction of a wide range of substituents at the 3-position, providing access to a diverse library of novel indazole derivatives for biological screening.
Spectroscopic Characterization: Elucidating the Molecular Structure
While specific spectra for this compound are not publicly available, its spectral properties can be predicted based on the analysis of related compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), likely exhibiting complex splitting patterns due to H-H and H-F couplings. - N-Methyl Protons: A singlet at approximately 4.0 ppm. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-150 ppm), with the carbon bearing the fluorine showing a large one-bond C-F coupling constant. The carbon attached to the iodine will be significantly shielded. - N-Methyl Carbon: A signal around 35-40 ppm. |
| Mass Spec (HRMS) | - Molecular Ion Peak [M]⁺: Expected at m/z 275.9556 for C₈H₆FIN₂. The presence of iodine will result in a characteristic isotopic pattern. |
| FTIR | - C-H stretching (aromatic): ~3100-3000 cm⁻¹ - C=C and C=N stretching: ~1600-1450 cm⁻¹ - C-F stretching: ~1250-1000 cm⁻¹ - C-I stretching: ~600-500 cm⁻¹ |
Standard Protocol for NMR Analysis
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
Standard Protocol for High-Resolution Mass Spectrometry (HRMS)
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[13]
Data Acquisition:
-
Introduce the sample into the mass spectrometer (e.g., an Orbitrap or TOF analyzer) via electrospray ionization (ESI).[13]
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The high mass accuracy of the instrument allows for the confirmation of the elemental composition.[13]
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[14]
Conclusion: A Versatile Tool for Drug Discovery
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a fluorinated indazole core and a reactive iodine handle provides chemists with a powerful tool for the synthesis of novel and diverse molecular entities. As the quest for more effective and targeted therapeutics continues, the importance of such versatile building blocks in accelerating the drug discovery process cannot be overstated. Further research into the synthesis and applications of this and related compounds will undoubtedly continue to enrich the field of medicinal chemistry.
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4-Fluoro-3-iodo-1-methyl-1H-indazole molecular weight
An In-depth Technical Guide to 4-Fluoro-3-iodo-1-methyl-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of this compound, a halogenated heterocyclic compound of significant interest in modern medicinal chemistry. The document is centered on the foundational characteristic of its molecular weight, elaborating on its calculation, experimental verification, and its implications for the compound's use as a synthetic building block. We delve into its physicochemical properties, propose a viable synthetic pathway, and provide detailed protocols for its analytical validation, primarily through mass spectrometry. This guide serves as a critical resource for professionals engaged in drug discovery and development, offering both theoretical grounding and practical methodologies for handling and characterizing this versatile intermediate.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged structure" in drug discovery.[1][2] This designation stems from its prevalence in a multitude of biologically active molecules, capable of interacting with a wide range of biological targets.[2] The structural rigidity and synthetic tractability of the indazole core make it an ideal scaffold for developing targeted therapeutics, including kinase inhibitors for oncology and novel anti-inflammatory agents.[1][2]
The Role of Halogenation in Drug Design
The introduction of halogen atoms—specifically fluorine and iodine—onto the indazole scaffold is a deliberate strategy to modulate a molecule's pharmacological profile.
-
Fluorine: Often incorporated to enhance metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also alter the acidity of nearby protons and influence binding interactions with target proteins.[3]
-
Iodine: Serves as a versatile functional group. Its size can provide critical steric interactions in a binding pocket, and it is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling further molecular diversification.[3]
The dual halogenation in this compound thus creates a compound with potentially enhanced drug-like properties and significant synthetic utility.[3][4]
Core Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Molecular Structure and Formula
The systematic IUPAC name for this compound is this compound.[5] Its structure is defined by the specific placement of the fluoro, iodo, and methyl groups on the indazole core.
Caption: 2D structure of this compound.
Molecular Weight: The Central Parameter
The molecular weight is a critical parameter derived from the molecular formula, C₈H₆FIN₂ .[3] It is calculated by summing the atomic weights of each constituent atom.
-
Carbon (C): 8 × 12.011 u = 96.088 u
-
Hydrogen (H): 6 × 1.008 u = 6.048 u
-
Fluorine (F): 1 × 18.998 u = 18.998 u
-
Iodine (I): 1 × 126.904 u = 126.904 u
-
Nitrogen (N): 2 × 14.007 u = 28.014 u
Total Molecular Weight = 276.05 g/mol [3]
This value is essential for all stoichiometric calculations in synthesis, for preparing solutions of known molarity, and as a primary identifier in analytical procedures like mass spectrometry.
Data Summary Table
The key quantitative data for this compound are summarized below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₆FIN₂ | [3] |
| Molecular Weight | 276.05 g/mol | [3] |
| Appearance | White solid | [3] |
| Purity (Typical) | ≥ 95% (HPLC) | [3] |
| CAS Number | 1257535-07-1 | [3][5] |
| Topological Polar Surface Area (TPSA) | 17.82 Ų | [6] |
| logP (Calculated) | 1.71 | [6] |
| Storage Conditions | 0-8°C | [3] |
Proposed Synthesis and Purification
While a definitive, peer-reviewed protocol for this specific molecule is not widely published, a plausible synthetic route can be designed based on established methodologies for the functionalization of indazoles.[7] The proposed pathway involves the direct iodination of a 4-fluoro-1-methyl-1H-indazole precursor.
Caption: Experimental workflow for molecular weight verification by ESI-MS.
Applications in Drug Discovery
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a highly valuable building block. [5]Its utility is found in:
-
Oncology: As an intermediate for synthesizing complex kinase inhibitors. The indazole core is a known hinge-binding motif for many kinases. [3]* Neuropharmacology: Used in the development of agents targeting neurological disorders. [3][4]* Lead Optimization: The iodo- group provides a reactive handle for medicinal chemists to rapidly create analogues for structure-activity relationship (SAR) studies, a critical process in optimizing drug candidates.
Conclusion
The molecular weight of this compound, 276.05 g/mol , is more than a mere statistic; it is a cornerstone of its chemical identity. This guide has contextualized this value by detailing the compound's strategic importance, outlining a robust synthetic and purification strategy, and providing a clear protocol for its experimental verification. For researchers in the pharmaceutical sciences, a thorough understanding of these fundamental principles is paramount for leveraging this potent building block in the design and synthesis of next-generation therapeutics.
References
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- ACS Publications. Synthesis of 1H-Indazoles via Silver(I)
- National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
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4-Fluoro-3-iodo-1-methyl-1H-indazole solubility data
An In-Depth Technical Guide to the Solubility of 4-Fluoro-3-iodo-1-methyl-1H-indazole
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. While specific quantitative solubility data for this molecule is not widely published, this document synthesizes foundational principles, predictive insights, and robust experimental protocols. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of solubility to advance their research. We will explore the physicochemical basis for its predicted solubility, provide detailed methodologies for its empirical determination, and discuss the critical implications for its application in drug discovery.
Introduction: The Strategic Importance of this compound and Its Solubility
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2][3] The compound this compound is a specifically functionalized derivative, engineered for applications in pharmaceutical synthesis, likely as a key intermediate for creating more complex drug candidates.[4] The strategic placement of fluorine and iodine atoms is a common tactic in drug design to modulate metabolic stability, binding affinity, and lipophilicity.[5][6]
However, the therapeutic potential of any compound is fundamentally gated by its physicochemical properties, chief among them being solubility. Aqueous solubility is a critical determinant of a drug's bioavailability, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[7][8][9] Poor solubility can lead to unreliable results in in vitro assays, present significant challenges for formulation development, and ultimately cause the failure of promising drug candidates in later stages.[10][11] Therefore, a thorough understanding and accurate measurement of the solubility of this compound is not merely a procedural step but a cornerstone of its rational development.
This guide provides the necessary theoretical context and actionable protocols to empower researchers to precisely characterize this crucial parameter.
Physicochemical Profile and Solubility Predictions
To understand the solubility behavior of this compound, we must first consider its structural and chemical properties.
Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 1257535-07-1 | , |
| Molecular Formula | C₈H₆FIN₂ | |
| Molecular Weight | 276.05 g/mol | |
| Appearance | White Solid |
Structural Influence on Solubility
The principle of "like dissolves like" provides a foundational basis for predicting solubility. The structure of this compound contains both polar (the nitrogen-containing indazole ring) and non-polar (the benzene ring, methyl group, and halogens) features.
-
Indazole Core: The heterocyclic ring system can participate in dipole-dipole interactions and potentially weak hydrogen bonding, contributing to solubility in polar solvents.
-
Methyl Group (1-position): The N-methylation removes a potential hydrogen bond donor site compared to an unsubstituted indazole, which may slightly decrease aqueous solubility.
-
Halogenation (Fluorine and Iodine): The incorporation of halogens is a key structural feature. Halogenation generally increases a molecule's lipophilicity (fat-solubility) and decreases its aqueous solubility.[5][6] This is because halogens, particularly larger ones like iodine, increase the molecular size and surface area, enhancing London dispersion forces which are favorable in non-polar environments.[12] While the C-F bond is highly polar, the fluorine atom is a poor hydrogen bond acceptor, and its overall effect often trends towards increased lipophilicity.[12][13]
Based on these features, the molecule is expected to exhibit low aqueous solubility but good solubility in polar aprotic organic solvents.
Predicted Solubility Profile
The following table provides a qualitative prediction of solubility in common laboratory solvents. These predictions should be empirically verified using the protocols outlined in the next section.
| Solvent Type | Solvent Example | Predicted Solubility | Rationale |
| Aqueous | Phosphate-Buffered Saline (PBS), pH 7.4 | Poor / Low | The dominant lipophilic character conferred by the halogenated aromatic system is expected to limit solubility in water. Indazole derivatives are often characterized by low aqueous solubility.[14] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are excellent at dissolving a wide range of organic molecules, including both polar and non-polar compounds, making them ideal for preparing concentrated stock solutions.[15] |
| Polar Protic | Ethanol, Methanol | Moderate | The alcohol's ability to engage in hydrogen bonding and its alkyl character should allow for reasonable dissolution of the compound. |
| Non-Polar | Dichloromethane (DCM), Chloroform | Moderate to High | The significant non-polar surface area of the molecule should facilitate solubility in chlorinated solvents. |
Experimental Determination of Solubility: A Step-by-Step Guide
Accurate solubility data is best obtained experimentally. The shake-flask method is the gold-standard for determining equilibrium (thermodynamic) solubility and is recommended by regulatory bodies like the ICH.[16][17][18] For higher throughput needs in early discovery, a kinetic solubility assay is often employed.[10][19][20]
Thermodynamic Solubility Protocol (Shake-Flask Method)
This method measures the solubility of a compound once it has reached equilibrium between its solid state and the solution.
Objective: To determine the equilibrium solubility of this compound in a specified aqueous buffer (e.g., PBS, pH 7.4) at a controlled temperature (e.g., 37 °C).
Materials:
-
This compound (solid powder)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.45 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
-
Calibrated pH meter
Protocol:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess is critical to ensure a saturated solution is formed; a visible amount of solid should remain at the end of the experiment.[16]
-
Solvent Addition: Add a precise volume of the pre-warmed (37 °C) aqueous buffer to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (37 ± 1 °C). Agitate for a sufficient duration to reach equilibrium. A 24-hour incubation is common for thermodynamic solubility, though it may be necessary to test multiple time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached.[11][21]
-
Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid sediment. Carefully withdraw a sample from the supernatant. To remove any remaining undissolved particles, filter the sample through a syringe filter. This step is crucial to avoid overestimation of solubility.[20]
-
Quantification:
-
Prepare a series of standard solutions of the compound in a suitable organic solvent (like DMSO or acetonitrile) at known concentrations.
-
Dilute the filtered aqueous sample and the standards into the mobile phase or an appropriate solvent for analysis.
-
Analyze the samples and standards using a validated HPLC-UV or UV-Vis spectroscopy method.
-
Construct a calibration curve from the standards and use it to determine the concentration of the compound in the filtered aqueous sample. This concentration is the thermodynamic solubility.
-
-
pH Verification: Measure the pH of the final saturated solution to ensure it has not deviated significantly from the initial buffer pH.[16][17]
-
Replicates: Perform the entire experiment in at least triplicate to ensure the reliability of the results.[17]
Kinetic Solubility Protocol
This high-throughput method measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. It often overestimates thermodynamic solubility but is extremely useful for rapid screening in early drug discovery.[19][22]
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[23][24]
-
Addition to Buffer: In a microplate well, add a small volume of the DMSO stock solution (e.g., 1-2 µL) to a larger volume of aqueous buffer (e.g., 98-99 µL).
-
Incubation: Mix and incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[10]
-
Precipitate Detection/Separation: The amount of dissolved compound is measured. This can be done in several ways:
-
Nephelometry: Light scattering is used to detect the formation of a precipitate.[19]
-
Filtration/Centrifugation: The solution is filtered or centrifuged to remove the precipitate, and the concentration of the compound in the clear supernatant is then quantified by HPLC-UV or UV-Vis spectroscopy, similar to the thermodynamic method.[10][20]
-
Visualizing the Experimental Workflow
The following diagram outlines the core steps of the gold-standard shake-flask method for determining thermodynamic solubility.
Understanding the Interplay of Structure and Solubility
The solubility of a molecule is governed by a delicate balance between the energy required to break its crystal lattice (for solids) and the energy released upon its solvation by the solvent.
For this compound, its relatively planar, halogenated structure likely promotes efficient crystal packing, leading to a significant crystal lattice energy that must be overcome for dissolution. Simultaneously, its lipophilic nature limits the favorable solvation energy in aqueous media, resulting in the predicted low water solubility.
Practical Applications and Best Practices
Preparing Stock Solutions for In Vitro Assays
Given its predicted poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions for biological screening.[15]
Best Practices:
-
Use High-Purity Anhydrous DMSO: This prevents the introduction of water, which could cause premature precipitation of the compound.
-
Concentration Limits: While DMSO is an excellent solvent, it can exhibit cellular toxicity at higher concentrations.[25][26][27] It is standard practice to keep the final concentration of DMSO in cell-based assays below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts.[28] This requires careful planning of the stock concentration and dilution scheme.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[29]
-
Solubilization: Ensure the compound is fully dissolved in DMSO before further dilution. Gentle warming or brief sonication can aid dissolution, but always check for compound stability under these conditions.
Implications for Drug Development
If this compound is confirmed to have low aqueous solubility, it would likely be classified as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[18] This has significant implications:
-
Formulation: For in vivo studies, formulation strategies such as co-solvent systems, suspensions, or lipid-based formulations would be necessary to achieve adequate exposure.[30]
-
Lead Optimization: In a drug discovery program, chemists might seek to modify the structure to improve solubility, for example, by introducing polar functional groups, while balancing other critical properties like potency and metabolic stability.[14]
Conclusion
While public, quantitative solubility data for this compound is scarce, a comprehensive analysis of its chemical structure provides a strong basis for predicting its behavior. It is anticipated to be a lipophilic compound with low aqueous solubility but good solubility in polar aprotic solvents like DMSO. This guide provides the authoritative, step-by-step experimental protocols necessary for researchers to empirically determine both its thermodynamic and kinetic solubility. An accurate understanding of this fundamental property is indispensable for the successful use of this compound in drug discovery, ensuring the integrity of biological data and enabling the rational design of future development strategies.
References
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- Chemistry Stack Exchange. (2016). Why do halogen substituents make molecules more lipophilic?
- Koppel, A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 587-593.
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- Baka, E., et al. (2014). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Journal of Pharmaceutical and Biomedical Analysis, 91, 1-6.
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An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-3-iodo-1-methyl-1H-indazole
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-Fluoro-3-iodo-1-methyl-1H-indazole, a compound of significant interest in pharmaceutical development and biological research.[1][2] As a key intermediate in the synthesis of targeted therapies, a thorough understanding of its structural characterization is paramount.[1][2] This document will delve into the predicted spectral data, the underlying principles of spectral interpretation for this specific molecule, a detailed experimental protocol for data acquisition, and an analysis of the structure-spectrum correlations.
Introduction
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the three aromatic protons on the benzo-fused ring and the three protons of the N-methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating nature of the methyl group, as well as the inherent aromaticity of the indazole ring system.
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of substituent effects in related heterocyclic systems.[7][8] Chemical shifts are referenced to tetramethylsilane (TMS) and are anticipated in a common NMR solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | ~7.2 - 7.4 | dd | J(H5-H6) ≈ 8.0 - 9.0 (ortho), J(H5-F4) ≈ 4.0 - 5.0 (meta) |
| H-6 | ~6.9 - 7.1 | t | J(H6-H5) ≈ 8.0 - 9.0 (ortho), J(H6-H7) ≈ 7.0 - 8.0 (ortho) |
| H-7 | ~7.5 - 7.7 | d | J(H7-H6) ≈ 7.0 - 8.0 (ortho) |
| N-CH₃ | ~3.9 - 4.1 | s | N/A |
Rationale for Spectral Predictions: A Mechanistic Approach
The predicted chemical shifts and coupling patterns are a direct consequence of the electronic and steric environment of each proton. Understanding these underlying principles is key to accurate spectral interpretation.
Molecular Structure and Proton Numbering
To facilitate the discussion, the standard numbering convention for the 1H-indazole ring is employed.
Caption: Molecular structure of this compound with proton numbering.
-
H-7: This proton is expected to be the most deshielded of the aromatic protons. Its position adjacent to the electron-deficient pyrazole ring and the influence of the N1-methyl group contribute to a downfield shift. It will appear as a doublet due to ortho-coupling with H-6.
-
H-5: The chemical shift of H-5 is influenced by the ortho-fluorine and the meta-iodo substituent. The strong electron-withdrawing nature of the fluorine atom will cause a downfield shift. It is expected to appear as a doublet of doublets due to ortho-coupling with H-6 and meta-coupling with the fluorine at C-4.
-
H-6: This proton is positioned between two other protons (H-5 and H-7) and will therefore appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants). Its chemical shift will be influenced by the neighboring substituents.
-
N-CH₃: The methyl group attached to the nitrogen atom is in a relatively shielded environment compared to the aromatic protons. It will appear as a sharp singlet, as there are no adjacent protons to couple with. The chemical shift for N-methyl groups in indazole systems is typically in the range of 3.9-4.1 ppm.[9][10]
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. CDCl₃ is a common first choice. If solubility is an issue, DMSO-d₆ can be used.
-
Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[11]
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, should be sufficient to cover the expected chemical shifts.
-
Acquisition Time: An acquisition time of at least 2 seconds to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K.
Caption: Experimental workflow for acquiring the ¹H NMR spectrum.
Advanced NMR Techniques for Structural Confirmation
For unambiguous assignment of the proton signals, two-dimensional (2D) NMR experiments are highly recommended.
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will show correlations between coupled protons. For this compound, cross-peaks would be expected between H-5 and H-6, and between H-6 and H-7, confirming their adjacent relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the assignment of the corresponding ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This can be particularly useful in confirming the assignment of the quaternary carbons and the position of the substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can reveal through-space interactions between protons. For instance, a cross-peak between the N-CH₃ protons and H-7 would provide strong evidence for the N1-methylation.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural elucidation. By understanding the influence of the fluoro, iodo, and methyl substituents on the indazole ring, a detailed prediction of the chemical shifts and coupling constants can be made. The combination of one-dimensional ¹H NMR with advanced two-dimensional techniques provides a robust methodology for the unambiguous characterization of this important pharmaceutical intermediate. This guide provides the foundational knowledge for researchers and scientists to confidently acquire, interpret, and report the ¹H NMR data for this compound.
References
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An In-Depth Technical Guide to the ¹³C NMR Analysis of Substituted Indazoles
Abstract
Indazole and its substituted derivatives represent a cornerstone in medicinal chemistry and materials science, with applications ranging from oncology to organic electronics.[1] The precise structural elucidation of these compounds is paramount for understanding their function and for the development of new chemical entities. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon framework of the molecule. This guide offers a comprehensive exploration of the ¹³C NMR analysis of substituted indazoles, moving beyond a simple recitation of data to explain the underlying principles that govern chemical shifts. We will delve into the characteristic spectral features of the indazole core, dissect the profound influence of substituents, and provide a field-proven experimental protocol to ensure the acquisition of high-quality, reproducible data. This document is intended for researchers, scientists, and drug development professionals who seek to leverage ¹³C NMR for the unambiguous characterization of this vital class of heterocyclic compounds.
The Indazole Core: Tautomerism and Baseline ¹³C NMR Assignments
The indazole scaffold is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring. A key feature of N-unsubstituted indazoles is the existence of two tautomeric forms: the 1H-indazole and the 2H-indazole.[1] In solution, the 1H-tautomer is thermodynamically more stable and generally predominates.[1][2] This tautomeric equilibrium is crucial, as it influences the molecule's electronic properties and reactivity.
The first step in analyzing any substituted indazole is to understand the ¹³C NMR spectrum of the parent 1H-indazole. The numbering convention for the indazole ring is critical for correct assignment.
Table 1: ¹³C NMR Chemical Shifts for Unsubstituted 1H-Indazole
| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃[3] | Chemical Shift (δ, ppm) in DMSO-d₆[4] |
| C3 | 134.77 | ~133.0 |
| C3a | 120.96 | ~121.0 |
| C4 | 120.86 | ~120.5 |
| C5 | 126.80 | ~126.1 |
| C6 | 123.13 | ~120.9 |
| C7 | 109.71 | ~110.0 |
| C7a | 140.01 | ~140.0 |
The assignments in Table 1 are foundational. C7a and C3a are quaternary carbons at the ring fusion. C7a is notably deshielded (downfield) due to its attachment to the pyrazole nitrogen (N1) and its position in the benzene ring. Conversely, C7 is the most shielded (upfield) carbon, influenced by the adjacent N1 atom. The unambiguous assignment of these signals often requires advanced NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments, which correlate carbon atoms to protons over two-to-three bonds and one bond, respectively.[5]
The Role of Substituents: Decoding Electronic Effects on Chemical Shifts
The introduction of substituents onto the indazole ring systematically alters the electronic environment of each carbon atom, leading to predictable changes in their ¹³C NMR chemical shifts. These changes, known as Substituent-Induced Chemical Shifts (SCS), are the key to structural confirmation.[6] The effects can be broadly categorized into inductive and resonance (mesomeric) effects.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyls (-COR) pull electron density away from the ring. This deshields the carbon atoms, causing their signals to shift downfield (to higher ppm values). The effect is most pronounced at the carbon of substitution and at the ortho and para positions, transmitted via the π-system.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) donate electron density to the ring. This shields the carbon atoms, causing their signals to shift upfield (to lower ppm values), particularly at the ortho and para positions.
Substitution on the Benzene Ring (C4, C5, C6, C7)
Substitution on the carbocyclic part of the indazole follows principles similar to those for substituted benzenes, but modulated by the fused pyrazole ring. For instance, a nitro group, a powerful EWG, at the C5 or C6 position dramatically influences the surrounding carbons.
Table 2: Illustrative ¹³C NMR Data for Substituted 1H-Indazoles (in DMSO-d₆ or CDCl₃)
| Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | C7 (ppm) | Source(s) |
| 1H-Indazole (DMSO-d₆) | ~133.0 | ~120.5 | ~126.1 | ~120.9 | ~110.0 | [4] |
| 5-Nitro-1H-indazole (DMSO) | 135.0 | 119.9 | 141.6 | 116.5 | 111.9 | [7] |
| 6-Nitro-3-phenyl-1H-indazole (CDCl₃) | 146.56 | 124.13 | 116.19 | 146.99 | 106.96 | [8] |
| 3-Methyl-1H-indazole (DMSO) | 142.1 | 119.5 | 125.6 | 120.0 | 109.1 | [9] |
| 3-Ethoxycarbonyl-1H-indazole (DMSO-d₆) | 135.20 | 122.83 | 126.64 | 122.16 | 111.09 | [3] |
In 5-nitro-1H-indazole, the C5 signal is significantly shifted downfield to ~141.6 ppm compared to ~126.1 ppm in the parent indazole, a direct consequence of the deshielding effect of the nitro group.[7] Conversely, the adjacent C4 and C6 carbons are shifted slightly upfield, a common observation for substituents with strong resonance effects.
Substitution on the Pyrazole Ring (N1, N2, C3)
Substitution at the nitrogen atoms is of particular interest as it resolves the tautomeric ambiguity and is a common strategy in drug design. Differentiating between N1 and N2 isomers is a frequent challenge where ¹³C NMR excels.
-
N1-Substitution vs. N2-Substitution: The chemical shifts of the pyrazole ring carbons, especially C3 and C7a, are highly sensitive to the position of the N-substituent. Alkylation or arylation at N1 versus N2 leads to distinct and diagnostic ¹³C NMR fingerprints. While comprehensive data sets are vast, a general observation is that the chemical shifts of C3a and C7a can differ significantly between the two isomers, providing a reliable method for assignment.[1]
-
C3-Substitution: The C3 position is electronically distinct. Substituents here directly influence the pyrazole ring and, through conjugation, the fused benzene ring. An electron-withdrawing group like an ester at C3 (e.g., 3-ethoxycarbonyl-1H-indazole) causes a downfield shift of C3 itself and influences the other ring carbons.[3]
Experimental Protocol: A Self-Validating Workflow for High-Fidelity Data
Acquiring a high-quality ¹³C NMR spectrum requires meticulous attention to experimental parameters. The low natural abundance (1.1%) and longer relaxation times of ¹³C nuclei compared to ¹H necessitate specific acquisition strategies.[5][10]
Step-by-Step Methodology
-
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. DMSO-d₆ and CDCl₃ are common choices. DMSO-d₆ is often preferred for its ability to dissolve a wider range of polar compounds and for minimizing proton exchange of the N-H proton.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of solvent. Higher concentrations are preferable for ¹³C NMR to reduce acquisition time.
-
Referencing: The solvent signal will be used as the internal reference (e.g., the central peak of CDCl₃ at δ 77.16 ppm; the central peak of DMSO-d₆ at δ 39.52 ppm).
-
-
Instrument Setup & Calibration:
-
Insert the sample into the magnet and ensure it is spinning at the recommended rate (typically ~20 Hz) to average out magnetic field inhomogeneities.
-
Lock onto the deuterium signal of the solvent.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity, maximizing spectral resolution.
-
Tune and match the ¹³C probe to the correct frequency to ensure efficient power transfer.
-
-
Data Acquisition:
-
Pulse Sequence: Use a standard inverse-gated proton decoupling sequence (e.g., zgig on Bruker systems). This method decouples protons during acquisition to produce sharp singlet peaks for all protonated carbons but keeps the decoupler off during the relaxation delay to prevent unwanted Nuclear Overhauser Effect (NOE) distortions, which is crucial for potentially quantitative analysis.
-
Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): This is a critical parameter. Quaternary carbons have very long relaxation times. A short D1 (e.g., 1-2 seconds) will lead to signal attenuation or complete absence of quaternary carbon signals. For accurate integration and observation of all carbons, a longer D1 of 5-10 seconds is recommended.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a large number of scans is required. Start with a minimum of 1024 scans for a moderately concentrated sample and increase as needed to achieve an adequate signal-to-noise ratio. This can range from a few thousand to tens of thousands for dilute samples.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction to ensure the baseline is flat.
-
Calibrate the spectrum by setting the solvent peak to its known chemical shift.
-
Integrate the peaks if relative intensities are needed (note: with standard acquisition, integrals are only semi-quantitative due to varying relaxation times and NOE).
-
This rigorous protocol ensures that the resulting spectrum is both accurate and reproducible, a hallmark of trustworthy scientific practice.
Caption: Experimental workflow for acquiring a high-quality ¹³C NMR spectrum of a substituted indazole.
Visualizing Substituent Effects: A Conceptual Model
To consolidate the principles discussed, the following diagram illustrates the electronic perturbations caused by placing a canonical Electron-Donating Group (EDG) or Electron-Withdrawing Group (EWG) at the C6 position of the indazole ring.
Caption: Influence of EDGs and EWGs at C6 on the chemical shifts of adjacent carbons in the indazole ring.
Conclusion
¹³C NMR spectroscopy is a powerful and definitive technique for the structural analysis of substituted indazoles. A thorough understanding of the parent indazole's spectral features, combined with a rational application of substituent effect principles, allows for the confident assignment of complex structures and the differentiation of isomers. The causality behind experimental choices—from solvent selection to the setting of relaxation delays—is paramount for generating data that is not only accurate but also robust and reproducible. By following the self-validating experimental workflow detailed in this guide, researchers can ensure the integrity of their data and accelerate their discovery and development programs.
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The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
A Senior Application Scientist's Guide to the Biological Activity of Indazole Derivatives
Abstract
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse biological activities of indazole derivatives. We will delve into the core therapeutic areas where these compounds have shown significant promise, including oncology, inflammation, infectious diseases, and neurological disorders. This guide will not only summarize the key findings but also provide detailed, field-proven experimental protocols and mechanistic insights to empower researchers in their quest to develop novel indazole-based therapeutics.
The Indazole Core: A Foundation for Diverse Bioactivity
Indazole and its derivatives are relatively rare in nature, making them a prime territory for synthetic exploration.[1] The two most common tautomeric forms, 1H-indazole and 2H-indazole, offer distinct vectors for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. This structural versatility is a key reason for the indazole core's prevalence in numerous FDA-approved drugs and clinical candidates.[2]
Anticancer Activity: A Pillar of Indazole Research
The most profound impact of indazole derivatives to date has been in the field of oncology. Several blockbuster drugs and promising clinical candidates are built upon this scaffold, targeting key pathways involved in cancer progression.[2][3]
Mechanism of Action: Targeting Key Cancer Pathways
Indazole derivatives exert their anticancer effects through various mechanisms, most notably by inhibiting protein kinases, enzymes that play a critical role in cell signaling and proliferation.[4]
Many indazole-based anticancer agents are potent inhibitors of receptor tyrosine kinases (RTKs), such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[5][6] These receptors are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7] By blocking these signaling pathways, indazole derivatives can effectively starve tumors and inhibit their growth and metastasis.[8][9]
Key Examples:
-
Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[6][8][10] It primarily inhibits VEGFR-1, -2, and -3, PDGFR-α and -β, and c-kit.[10][11]
-
Axitinib (Inlyta®): A potent and selective inhibitor of VEGFR-1, -2, and -3, approved for the treatment of advanced renal cell carcinoma.[5][12]
Poly(ADP-ribose) polymerase (PARP) inhibitors represent a groundbreaking class of anticancer drugs that exploit the concept of synthetic lethality. PARP enzymes are essential for the repair of single-strand DNA breaks.[13][14] In cancer cells with mutations in BRCA1 or BRCA2 genes, which are critical for homologous recombination repair of double-strand DNA breaks, the inhibition of PARP leads to an accumulation of DNA damage and ultimately cell death.[15][16]
Key Example:
-
Niraparib (Zejula®): A potent and selective PARP-1 and PARP-2 inhibitor used for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[13][15][17]
Experimental Protocols for Assessing Anticancer Activity
A robust evaluation of the anticancer potential of indazole derivatives requires a combination of in vitro and in vivo assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivative and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
To assess the anti-metastatic potential of indazole derivatives, wound healing (scratch) assays and transwell invasion assays are commonly employed.
Wound Healing Assay Protocol:
-
Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.
-
Scratch Creation: Create a "scratch" in the monolayer with a sterile pipette tip.[8]
-
Compound Treatment: Wash the cells with PBS and add fresh medium containing the indazole derivative or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Transwell Invasion Assay Protocol:
-
Chamber Preparation: Coat the upper surface of a transwell insert with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium containing the indazole derivative or vehicle control.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion through the matrix.
-
Cell Staining and Quantification: Remove non-invading cells from the upper surface of the insert, and fix and stain the invading cells on the lower surface. Count the number of stained cells under a microscope.
Human tumor xenograft models in immunocompromised mice are the gold standard for preclinical in vivo evaluation of anticancer agents.[18][19][20]
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into treatment and control groups and administer the indazole derivative (e.g., orally or intraperitoneally) and vehicle control according to a predetermined schedule.
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Quantitative Data Summary
| Compound | Cancer Cell Line | Assay | IC50/Activity | Reference |
| Pazopanib | Various | Kinase Inhibition (VEGFR2) | IC50 = 30 nM | [12] |
| Axitinib | Various | Kinase Inhibition (VEGFR2) | IC50 = 0.2 nM | [12] |
| Niraparib | Various | PARP-1 Inhibition | IC50 = 3.8 nM | [15] |
| Compound 2f | 4T1 (Breast Cancer) | MTT Assay | IC50 = 0.23–1.15 μM | [21] |
Anti-inflammatory Activity: Quelling the Fire
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and even cancer. Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[22][23]
Mechanism of Action: Targeting COX-2 and Pro-inflammatory Cytokines
The anti-inflammatory effects of many indazole derivatives are attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.[23] COX-2 is responsible for the production of prostaglandins, which are potent inflammatory mediators. Additionally, some indazole compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[22][24]
Experimental Protocols for Assessing Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[25]
Protocol:
-
Reagent Preparation: Prepare a reaction buffer, heme, COX-2 enzyme, and the indazole derivative at various concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, combine the reaction buffer, heme, COX-2 enzyme, and the test compound. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate for COX-2).
-
Colorimetric Detection: The peroxidase activity of COX-2 is measured using a chromogenic substrate that produces a colored product upon oxidation. Measure the absorbance at a specific wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the indazole derivative and determine the IC50 value.
This is a classic and reliable model of acute inflammation used to screen for anti-inflammatory drugs.[26][27][28]
Protocol:
-
Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer the indazole derivative or a vehicle control to the animals (e.g., orally or intraperitoneally).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Antimicrobial Activity: A New Frontier
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Indazole derivatives have shown promise as antibacterial and antifungal agents, although this area of research is less developed compared to their anticancer applications.[1][29]
Experimental Protocols for Assessing Antimicrobial Activity
Standard methods for determining the antimicrobial susceptibility of indazole derivatives include broth microdilution and agar disk diffusion.[30][31][32]
This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][27]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare a series of twofold dilutions of the indazole derivative in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
This is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[1][2]
Protocol:
-
Inoculation: Evenly spread a standardized inoculum of the microorganism onto the surface of an agar plate.
-
Disk Application: Place paper disks impregnated with a known concentration of the indazole derivative onto the agar surface.
-
Incubation: Incubate the plate under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no microbial growth around each disk. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Neurological Applications: Modulating Brain Chemistry
Recent studies have highlighted the potential of indazole derivatives in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.[33][34][35]
Mechanism of Action: Targeting Key Enzymes in the Brain
The neuroprotective effects of some indazole derivatives are linked to their ability to inhibit enzymes like monoamine oxidase B (MAO-B) and glycogen synthase kinase 3 beta (GSK-3β).[33][34] Inhibition of MAO-B can increase dopamine levels in the brain, which is beneficial in Parkinson's disease. GSK-3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[36]
Experimental Protocols for Assessing Neuroprotective Activity
The inhibitory activity of indazole derivatives against MAO-B and GSK-3β can be determined using commercially available assay kits. These assays typically measure the enzymatic activity in the presence and absence of the inhibitor to calculate the IC50 value.[37][38]
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used preclinical model of Parkinson's disease.[21][30] MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
Protocol:
-
MPTP Administration: Administer MPTP to mice to induce dopaminergic neurodegeneration.
-
Compound Treatment: Treat the mice with the indazole derivative before, during, or after MPTP administration.
-
Behavioral Assessment: Evaluate the motor function of the mice using tests such as the rotarod test and the open field test.
-
Neurochemical and Histological Analysis: At the end of the study, sacrifice the mice and analyze their brains for dopamine levels and the number of surviving dopaminergic neurons.
Conclusion and Future Perspectives
The indazole scaffold has proven to be a remarkably versatile and fruitful starting point for the development of new therapeutic agents. The success of indazole-based drugs in oncology has paved the way for the exploration of their potential in other therapeutic areas. The continued investigation of the structure-activity relationships of indazole derivatives, coupled with the use of robust and predictive preclinical models, will undoubtedly lead to the discovery of new and improved treatments for a wide range of human diseases. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to contribute to this exciting and impactful field of drug discovery.
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 4-Fluoro-3-iodo-1-methyl-1H-indazole
Abstract
This document provides a detailed, field-proven protocol for the synthesis of 4-Fluoro-3-iodo-1-methyl-1H-indazole (CAS No. 1257535-07-1).[1][2] This versatile halogenated indazole serves as a crucial building block in modern medicinal chemistry, particularly in the development of targeted therapies for oncology and neuropharmacology.[1][3][4] Its unique substitution pattern enhances reactivity and provides medicinal chemists with a scaffold for creating novel drug candidates with improved metabolic stability and bioavailability.[3][4] This guide presents a reliable two-step synthetic pathway, starting from the commercially available 4-Fluoro-1H-indazole. The protocol emphasizes mechanistic rationale, safety, and self-validating checkpoints to ensure reproducibility and high purity of the final compound.
Introduction and Strategic Rationale
The indazole scaffold is a privileged structure in drug discovery, appearing in numerous biologically active molecules.[5] The targeted functionalization of this core, specifically with fluorine and iodine, allows for fine-tuning of a molecule's electronic properties and provides a handle for subsequent cross-coupling reactions. The synthesis of this compound presents a regioselectivity challenge. Direct electrophilic iodination of a substituted indazole ring can lead to a mixture of isomers, as the C3 position is often highly reactive.[6][7]
To circumvent this, our strategy employs a logical two-step sequence that ensures unambiguous placement of each substituent:
-
N-Methylation: We begin by selectively methylating the N1 position of the indazole ring. This step is crucial as it not only installs a required functional group but also directs the subsequent iodination.
-
Regioselective C3-Iodination: With the N1 position occupied, the electronic landscape of the indazole ring is altered, facilitating a clean and high-yield iodination at the C3 position.
This approach avoids the formation of complex isomeric mixtures, simplifying purification and ensuring the generation of the desired product with high fidelity.
Visualization of the Synthetic Pathway
The overall synthetic workflow is depicted below, outlining the transformation from the starting material to the final product.
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocols
Critical Safety Precautions
This protocol involves hazardous materials. Adherence to strict safety standards is mandatory.
-
Iodine Monochloride (ICl): Highly corrosive and toxic. It can cause severe skin burns and eye damage.[8] It reacts with water or steam to produce toxic and corrosive fumes.[8][9] All manipulations must be performed in a certified chemical fume hood.[10]
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon).
-
Methyl Iodide (CH₃I): Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Personal Protective Equipment (PPE): A complete set of PPE, including chemical safety goggles, a face shield, chemical-resistant gloves (nitrile or neoprene), and a flame-resistant lab coat, is required at all times.[8][11]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[10][11] Have an appropriate spill kit (inert absorbent like vermiculite or dry sand) ready.[8]
Step 1: Synthesis of 4-Fluoro-1-methyl-1H-indazole
Rationale: This step installs the N1-methyl group. Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the indazole nitrogen, forming a sodium salt that readily reacts with methyl iodide via an SN2 reaction. Tetrahydrofuran (THF) is an excellent choice of solvent due to its ability to solvate the reagents and its appropriate boiling point. The reaction is initiated at 0°C to control the initial exothermic deprotonation.
Materials & Reagents:
-
4-Fluoro-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-Fluoro-1H-indazole (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 10 mL per 1 g of indazole).
-
Cool the solution to 0°C using an ice-water bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise via syringe, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.
-
Self-Validating Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, cool the reaction back to 0°C and cautiously quench by the slow addition of saturated NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification if TLC shows a clean conversion.
Step 2: Synthesis of this compound
Rationale: This is an electrophilic aromatic substitution. Iodine monochloride is a polarized source of electrophilic iodine (I⁺) that will preferentially attack the electron-rich C3 position of the N-methylated indazole. Dichloromethane (CH₂Cl₂) is used as an inert solvent. The reaction is performed at low temperature to control reactivity and minimize potential side reactions. The quench with sodium thiosulfate is essential to neutralize any unreacted ICl.
Materials & Reagents:
-
4-Fluoro-1-methyl-1H-indazole (from Step 1)
-
Iodine monochloride (ICl), 1.0 M solution in CH₂Cl₂
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Protocol:
-
Dissolve the crude 4-Fluoro-1-methyl-1H-indazole (1.0 eq) in anhydrous CH₂Cl₂ in a dry flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice-water bath.
-
Add the iodine monochloride solution (1.1 eq) dropwise over 20-30 minutes. A dark color change is expected.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Self-Validating Checkpoint: Monitor the reaction by TLC. The product spot should be less polar than the starting material.
-
Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution at 0°C and stir vigorously until the dark color dissipates.
-
Transfer to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude solid should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid, typically off-white in color.[12]
Summary of Data and Expected Results
| Parameter | Step 1: N-Methylation | Step 2: C3-Iodination |
| Starting Material | 4-Fluoro-1H-indazole | 4-Fluoro-1-methyl-1H-indazole |
| Key Reagents | Sodium Hydride, Methyl Iodide | Iodine Monochloride |
| Solvent | Anhydrous THF | Anhydrous CH₂Cl₂ |
| Temperature | 0°C to Room Temp. | 0°C to Room Temp. |
| Typical Yield | >90% (crude) | 75-85% (after purification) |
| Final Product | This compound | |
| Molecular Formula | C₈H₆FIN₂[3] | |
| Molecular Weight | 276.05 g/mol [3] | |
| Appearance | Off-white to white solid[3][12] |
Experimental Workflow Diagram
This diagram illustrates the practical laboratory workflow, including reaction, work-up, and purification stages.
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4-Fluoro-3-iodo-1-methyl-1H-indazole reaction mechanism
An In-Depth Guide to the Synthesis and Reactivity of 4-Fluoro-3-iodo-1-methyl-1H-indazole
Abstract
This document provides a comprehensive technical guide on the reaction mechanisms and synthetic applications of this compound. As a versatile building block in medicinal chemistry, this compound serves as a critical intermediate for creating complex molecular architectures through various palladium-catalyzed cross-coupling reactions.[1][2] We will explore its synthesis, the mechanistic underpinnings of its reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, and provide detailed, field-proven protocols for its use. This guide is intended for researchers, chemists, and professionals in drug discovery and development who require a deep understanding of this valuable synthetic intermediate.
Introduction: The Significance of this compound
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents due to its wide range of biological activities.[3] The specific compound, this compound, is of particular interest for several reasons:
-
The Indazole Core: Provides a rigid, bicyclic structure that can effectively present substituents for interaction with biological targets.
-
C3-Iodo Group: The iodine atom at the C3 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, making it the primary site for synthetic diversification. The reactivity of aryl halides in these reactions typically follows the trend I > Br > Cl.[4]
-
C4-Fluoro Group: The fluorine atom at the C4 position significantly influences the molecule's properties. Its high electronegativity can alter the electronic landscape of the indazole ring, potentially increasing the rate of oxidative addition in cross-coupling reactions.[5] In a pharmaceutical context, fluorine can enhance metabolic stability, improve lipophilicity, and increase binding affinity to target proteins.[6][7]
-
N1-Methyl Group: The methylation of the indazole nitrogen is crucial. It prevents the formation of regioisomers during subsequent reactions, a common challenge with unprotected N-H indazoles.[8][9] For certain couplings, N-protection is essential for successful C3 functionalization.[3][10]
This unique combination of functional groups makes this compound a powerful and predictable building block for synthesizing novel compounds in oncology, neuropharmacology, and other therapeutic areas.[1]
Proposed Synthesis of this compound
The regioselective synthesis of substituted indazoles requires a carefully planned strategy to avoid the formation of unwanted isomers. Direct iodination of 4-fluoro-1-methyl-1H-indazole would likely yield a mixture of products. A more controlled, multi-step synthesis is preferable. Below is a proposed synthetic workflow based on established methodologies for analogous compounds.
Caption: Proposed synthetic workflow for this compound.
Causality Behind the Synthetic Design:
-
N-Methylation First: Alkylation of the indazole nitrogen is performed first to ensure that the subsequent, often harsh, iodination step does not affect the N-H group and to prevent the formation of N-iodo species. Using a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a standard method for regioselective N-1 alkylation of many indazoles.[9]
-
Directed C3-Iodination: With the N1 and C4 positions occupied, electrophilic iodination is directed primarily to the electron-rich C3 position of the pyrazole ring. N-Iodosuccinimide (NIS) is an effective and relatively mild iodinating agent for this purpose.[11] The choice of solvent, such as DMF or acetonitrile, can influence the reaction's efficiency.[11]
Palladium-Catalyzed Cross-Coupling Reactions: Mechanisms and Protocols
The C3-iodo group is the key to unlocking the synthetic potential of this molecule. We will now detail the three most pivotal cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the indazole core and various aryl or vinyl boronic acids/esters.
The reaction proceeds through a well-established catalytic cycle.[12][13] The base is critical as it activates the organoboron compound to form a more nucleophilic boronate species, which facilitates the transmetalation step.[4][14]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 4:1 v/v 1,4-dioxane/water, via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling is an exceptionally efficient method for installing terminal alkynes at the C3 position, creating valuable precursors for further synthesis.[15]
This reaction uniquely involves two interconnected catalytic cycles: a palladium cycle, similar to the Suzuki coupling, and a copper(I) co-catalyst cycle.[16] The copper cycle generates a copper(I) acetylide intermediate, which is the active species that participates in the transmetalation step with the palladium complex.[3][16]
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
-
Setup: To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Reagent Addition: Add a solvent such as N,N-Dimethylformamide (DMF) and a base like triethylamine (Et₃N). Finally, add the terminal alkyne (1.1 equiv).[5]
-
Reaction: Heat the reaction mixture to 70 °C and stir until completion.
-
Work-up: After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals.[17] It enables the coupling of primary or secondary amines at the C3 position of the indazole.
The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex. The amine then coordinates to the palladium center, and after deprotonation by a strong base, reductive elimination occurs to form the C-N bond and regenerate the Pd(0) catalyst.[18][19] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results by promoting the reductive elimination step.[17][18]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
-
Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv).
-
Reagent Addition: Remove the vessel from the glovebox, add the amine (1.2 equiv) and an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat to 80-110 °C, stirring vigorously until the starting material is consumed.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Data Summary and Comparison
The following table summarizes typical conditions for the cross-coupling reactions of this compound, based on protocols for structurally similar iodo-heterocycles.[4][5][17]
| Reaction | Catalyst System | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 90 - 100 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | DMF, THF | 60 - 80 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos or RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80 - 110 |
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis and drug discovery. Its well-defined points of reactivity—governed by the iodo, fluoro, and N-methyl groups—allow for predictable and high-yielding transformations. A thorough understanding of the underlying mechanisms of palladium-catalyzed cross-coupling reactions is essential for leveraging this reagent to its full potential. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to construct novel indazole-containing molecules with significant therapeutic potential.
References
- Application Notes and Protocols: Sonogashira Coupling of 3-Iodo-1,5-dimethyl-1H-indazole. (2025). Benchchem.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2025).
- Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cycliz
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. (2025). Benchchem.
- Catalytic cycle of the Sonogashira cross-coupling reaction.
- Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. (2021). Organic Chemistry Portal.
- This compound. Chem-Impex.
- Buchwald–Hartwig amin
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- This compound | 1257535-07-1. J&K Scientific.
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- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Buchwald-Hartwig Amin
- Sonogashira coupling. Wikipedia.
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- comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. (2025). Benchchem.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
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- Synthesis of 1H-Indazoles via Silver(I)
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
- Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (2024). PMC.
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- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
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The Strategic Application of 4-Fluoro-3-iodo-1-methyl-1H-indazole in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous kinase inhibitors that have progressed to clinical use. Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases makes it an ideal template for designing potent and selective inhibitors. The strategic functionalization of the indazole ring system is paramount in modulating a compound's pharmacokinetic and pharmacodynamic properties.
This application note focuses on the utility of 4-Fluoro-3-iodo-1-methyl-1H-indazole (CAS No. 1257535-07-1), a versatile building block for the synthesis of next-generation kinase inhibitors.[1][2] The unique substitution pattern of this intermediate offers several advantages:
-
The 3-Iodo Group: Serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the late-stage introduction of diverse aryl, heteroaryl, and amino moieties to explore the chemical space around the indazole core.[3]
-
The 4-Fluoro Group: The presence of a fluorine atom can significantly enhance metabolic stability and bioavailability.[2] Fluorine's high electronegativity can also influence the acidity of the indazole N-H (if present) and modulate the overall electronic properties of the molecule, potentially leading to improved binding affinity and selectivity.
-
The 1-Methyl Group: N-methylation of the indazole ring can improve cell permeability and metabolic stability, and it blocks the formation of regioisomers that can arise in reactions involving N-H indazoles.
This guide will provide detailed protocols for the application of this compound in the synthesis of a key biaryl intermediate, a common motif in many potent kinase inhibitors.
Key Synthetic Application: Suzuki-Miyaura Cross-Coupling for Biaryl Kinase Inhibitor Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. In the context of kinase inhibitor development, this reaction is instrumental in linking the indazole core to other aromatic or heteroaromatic systems that can occupy different pockets of the kinase active site.
The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl. Therefore, the 3-iodo substituent of this compound makes it an excellent substrate for efficient coupling under relatively mild conditions.
Proposed Synthetic Pathway: Synthesis of a 3-Aryl-4-fluoro-1-methyl-1H-indazole
This section details a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This transformation yields a 3-aryl-4-fluoro-1-methyl-1H-indazole, a core structure found in various kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| This compound | 1257535-07-1 | 276.05 | J&K Scientific[1] |
| Arylboronic Acid | Varies | Varies | Major suppliers |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Major suppliers |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Major suppliers |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | Major suppliers |
| Water, deionized | 7732-18-5 | 18.02 | - |
| Ethyl Acetate | 141-78-6 | 88.11 | Major suppliers |
| Brine (saturated NaCl solution) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Major suppliers |
Reaction Setup and Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to achieve a final concentration of approximately 0.1 M with respect to the indazole.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-4-fluoro-1-methyl-1H-indazole.
Troubleshooting and Optimization:
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a different palladium catalyst (e.g., Pd(dppf)Cl₂) or a stronger base (e.g., K₃PO₄). Ensure the arylboronic acid is of high quality, as they can degrade upon storage.
-
Side Reactions: The primary side reactions in Suzuki couplings can include homocoupling of the boronic acid and dehalogenation of the starting material. To minimize these, ensure the reaction is thoroughly degassed to remove oxygen, and use high-purity solvents.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling of this compound.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex kinase inhibitors. Its well-defined points of functionality allow for the strategic and efficient construction of biaryl and other elaborate scaffolds through robust and reliable methods like the Suzuki-Miyaura cross-coupling. The protocols and rationale presented in this application note provide a solid foundation for researchers and drug development professionals to leverage this key intermediate in their discovery programs, paving the way for the development of novel and effective targeted therapies.
References
- J&K Scientific. This compound | 1257535-07-1. [Link]
- El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. European Journal of Medicinal Chemistry, 258, 115573. [Link]
- MDPI.
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Mastering Regioselectivity: A Detailed Guide to the N-Methylation of the Indazole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Methylated Indazoles
Indazole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2][3] The methylation of the indazole ring at one of its two nitrogen atoms (N1 or N2) can significantly modulate its biological activity, physicochemical properties, and metabolic stability. This process, however, presents a considerable synthetic challenge: controlling the regioselectivity to favor either the N1- or N2-methylated isomer.[4][5][6] This guide provides a comprehensive overview of the principles and detailed protocols for achieving selective N-methylation of the indazole ring, empowering researchers to synthesize desired regioisomers with high fidelity.
The Duality of the Indazole Nitrogen: Understanding Regioselectivity
The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole.[7][8] The 1H-tautomer is generally the more thermodynamically stable form.[6][7][8][9][10] This inherent property is the cornerstone of controlling the regioselectivity of N-alkylation. The outcome of the methylation reaction is a delicate interplay between kinetic and thermodynamic control, influenced by a multitude of factors including the choice of base, solvent, methylating agent, and the substitution pattern on the indazole ring itself.[5][9]
-
Thermodynamic Control (Favoring N1-Methylation): Conditions that allow the reaction to reach equilibrium will typically yield the more stable N1-methylated product.[9][11] This is often achieved using a strong, non-nucleophilic base in an aprotic solvent.[5][9] The resulting indazole anion can equilibrate, leading to the thermodynamically favored N1-alkylation product.
-
Kinetic Control (Favoring N2-Methylation): Conditions that favor a rapid, irreversible reaction will often lead to the kinetically controlled N2-methylated product. The N2 position is often more sterically accessible and can be the site of initial, faster attack.
Below is a diagram illustrating the general principle of kinetic versus thermodynamic control in indazole methylation.
Caption: Kinetic vs. Thermodynamic control in indazole N-methylation.
Protocol I: Selective N1-Methylation via Thermodynamic Control
This protocol is designed to favor the formation of the thermodynamically more stable N1-methylated indazole isomer. The use of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[5][6][9][10][12]
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the indazole, forming the sodium salt. The resulting indazolide anion can exist in equilibrium between the N1 and N2 anionic forms.
-
Tetrahydrofuran (THF): An aprotic solvent that solvates the sodium cation, but does not participate in hydrogen bonding, thus allowing the equilibrium to favor the more stable N1-anion.
-
Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄): Potent electrophilic methylating agents that readily react with the nucleophilic indazolide anion.[13][14][15]
Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired 1H-indazole (1.0 equivalent).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution.
-
Scientist's Note: The reaction is exothermic, and hydrogen gas is evolved. Add NaH slowly to maintain control over the reaction.
-
-
Equilibration: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. This allows for the formation of the indazolide anion and for the N1/N2 anion equilibrium to be established.
-
Methylation: Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equivalents) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 1-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N1-methylated indazole.
Workflow Diagram:
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Application Notes and Protocols: 4-Fluoro-3-iodo-1-methyl-1H-indazole in Neuropharmacology Research
Introduction: The Strategic Importance of Substituted Indazoles in Neuroscience
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, particularly protein kinases.[2] In the realm of neuropharmacology, indazole derivatives have emerged as promising candidates for addressing complex neurological disorders such as Alzheimer's disease, Parkinson's disease, and mood disorders by targeting key signaling pathways.[3]
This guide focuses on 4-fluoro-3-iodo-1-methyl-1H-indazole , a strategically functionalized derivative designed for multifaceted applications in neuropharmacology research. The introduction of a fluorine atom at the 4-position and an iodine atom at the 3-position is not arbitrary. Fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4][5] The iodine atom serves as a versatile synthetic handle, enabling further structural elaboration through various cross-coupling reactions, thus allowing for the exploration of a broad chemical space to optimize biological activity.[6] The N-methylation provides a specific isomeric form, crucial for consistent biological evaluation.
These application notes provide a comprehensive overview of the synthetic utility and potential neuropharmacological applications of this compound. We present detailed protocols for its synthesis and for its evaluation in relevant in vitro assays, empowering researchers to explore its potential as a modulator of key neurological targets.
Chemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₆FIN₂ | Calculated |
| Molecular Weight | 276.05 g/mol | Calculated |
| CAS Number | 1257535-07-1 | [7] |
| Appearance | Expected to be a solid at room temperature | Inference |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inference |
| Storage | Store in a cool, dry, dark place under an inert atmosphere (2-8°C recommended) | [8] |
Safety and Handling: this compound should be handled by trained personnel in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
Synthesis Protocol
Step 1: Synthesis of 4-Fluoro-1-methyl-1H-indazole
This step can be adapted from known procedures for the synthesis of N-methylated indazoles from fluorinated precursors.[9]
Materials:
-
4-Fluoro-1H-indazole
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluoro-1H-indazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 4-fluoro-1-methyl-1H-indazole.
Step 2: Iodination of 4-Fluoro-1-methyl-1H-indazole
This step is based on standard protocols for the iodination of indazole rings.[10]
Materials:
-
4-Fluoro-1-methyl-1H-indazole (from Step 1)
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-fluoro-1-methyl-1H-indazole (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is slow.
-
Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthetic workflow for this compound.
Neuropharmacological Applications and Protocols
The unique structural features of this compound make it a compelling candidate for investigation in several areas of neuropharmacology. The indazole core is a known hinge-binding motif for many protein kinases, some of which are implicated in neurodegenerative and psychiatric disorders.[11] Furthermore, substituted indazoles have shown activity at other key neurological targets.
Application 1: Screening as a Protein Kinase Inhibitor
Rationale: Many neurological disorders involve dysregulated kinase activity. For instance, c-Jun N-terminal kinase 3 (JNK3) is implicated in neuronal apoptosis and neuroinflammation.[6] The indazole scaffold is a common feature of many kinase inhibitors. Therefore, this compound is a prime candidate for screening against a panel of neurologically relevant kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a general method for measuring the inhibitory activity of the test compound against a target kinase.[12]
Materials:
-
Recombinant human kinase (e.g., JNK3)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration of ≤1%.
-
In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control).
-
Add 2 µL of the kinase solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction. The ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ values using a suitable data analysis software.
Workflow for the in vitro kinase inhibition assay.
Application 2: Evaluation as a Nitric Oxide Synthase (NOS) Inhibitor
Rationale: Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is linked to excitotoxicity and neurodegeneration. Fluorinated indazoles have been reported as inhibitors of NOS, suggesting that this compound may possess similar activity.
Experimental Protocol: Colorimetric Nitric Oxide Synthase (NOS) Activity Assay
This protocol is adapted from commercially available kits for measuring NOS activity by quantifying the conversion of nitrate to nitrite.[13]
Materials:
-
Cell or tissue lysate containing NOS, or purified NOS enzyme
-
This compound (test compound)
-
L-NAME (positive control inhibitor)
-
NOS Assay Buffer
-
NADPH
-
L-Arginine (substrate)
-
Nitrate Reductase
-
Griess Reagents (Sulfanilamide and N-(1-Naphthyl)ethylenediamine)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare cell or tissue homogenates according to standard protocols.
-
Prepare serial dilutions of the test compound and controls in NOS Assay Buffer.
-
In a 96-well plate, add the sample (lysate or purified enzyme), test compound/control, and assay buffer.
-
Initiate the reaction by adding a mixture of L-arginine and NADPH.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add nitrate reductase and its cofactors to convert nitrate to nitrite.
-
Incubate to allow for complete conversion.
-
Add Griess Reagent 1 (sulfanilamide) followed by Griess Reagent 2 (N-(1-Naphthyl)ethylenediamine) to all wells.
-
Incubate for 10-15 minutes at room temperature to allow for color development.
-
Measure the absorbance at 540 nm.
-
Quantify the amount of nitrite produced using a nitrate standard curve and calculate the percent inhibition.
Application 3: Assessment of Serotonin Receptor Modulation
Rationale: Indazole derivatives have been investigated as modulators of serotonin (5-HT) receptors, which are crucial targets for treating mood disorders and other psychiatric conditions.[14] The structural features of this compound warrant its evaluation for binding and functional activity at various 5-HT receptor subtypes.
Experimental Protocol: Radioligand Binding Assay for 5-HT₂A Receptor
This protocol describes a competitive binding assay to determine the affinity of the test compound for the human 5-HT₂A receptor.[15]
Materials:
-
Membrane preparation from cells expressing the human 5-HT₂A receptor
-
[³H]Ketanserin (radioligand)
-
Ketanserin (unlabeled ligand for non-specific binding)
-
This compound (test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membrane preparation, [³H]Ketanserin (at a concentration near its Kd), and the test compound at various concentrations.
-
For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of unlabeled ketanserin.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through the 96-well filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding and determine the Ki of the test compound from the IC₅₀ values using the Cheng-Prusoff equation.
Potential neuropharmacological targets and pathways for this compound.
Conclusion and Future Directions
This compound represents a valuable chemical tool for neuropharmacology research. Its strategic design incorporates features that are highly desirable for the development of novel therapeutics targeting the central nervous system. The protocols detailed in this guide provide a solid foundation for researchers to synthesize this compound and evaluate its activity against key neurological targets. The versatility of the 3-iodo group allows for further diversification of the scaffold, opening avenues for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research could focus on expanding the kinase screening panel, investigating its effects on other receptor systems, and ultimately progressing promising leads into in vivo models of neurological disease.
References
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- Zhang, L., et al. (2019). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. Journal of Medicinal Chemistry, 62(2), 844-858. [Link]
- El-Sayed, N. N. E., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(58), 36585-36625. [Link]
- Singh, A., & Kumar, A. (2022). Importance of Indazole against Neurological Disorders. Current Drug Therapy, 17(2), 136-147. [Link]
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- Al-Ostoot, F. H., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
- Kumar, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1221-1252. [Link]
- Oxford Biomedical Research. Ultra Sensitive Assay for Nitric Oxide Synthase. [Link]
- Ashraf, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(40), 33864-33905. [Link]
- Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162. [Link]
- Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(19), 10735-10785. [Link]
- Glennon, R. A., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 43(2), 99-105. [Link]
- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018).
- Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2018(part v), 99-145. [Link]
- Zhang, C., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3589-3592. [Link]
- McCall, P. S., et al. (2020). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society, 142(38), 16459-16467. [Link]
- PubChem. 4-Fluoro-1-methyl-1H-indazole. [Link]
- Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(52), 32906-32929. [Link]
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Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Guide to the Development of Indazole-Based Therapeutic Agents
The indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] While rarely found in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of biological activities, establishing the scaffold as a "privileged structure."[3][4] This term signifies its ability to serve as a versatile framework for developing ligands for diverse biological targets.[4] The indazole core's unique electronic properties and rigid structure allow it to form critical interactions, such as hydrogen bonds, with various enzymes and receptors, making it a highly successful motif in drug discovery.[4]
The therapeutic applications of indazole-based agents are extensive, spanning treatments for cancer, inflammation, neurodegenerative disorders, and infectious diseases.[1][5][6][7] This versatility is highlighted by the number of indazole-containing drugs that have reached the market and are in clinical trials.[6] Notable examples include:
-
Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.[8][9][10]
-
Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) for the treatment of advanced renal cell carcinoma.[11][12]
-
Niraparib (Zejula®): A poly (ADP-ribose) polymerase (PARP) inhibitor used as a maintenance treatment for recurrent ovarian, fallopian tube, and primary peritoneal cancer.[12][13][14][15]
This guide provides a detailed overview of the key stages in the development of indazole-based therapeutics, from fundamental synthetic strategies to protocols for evaluating their biological activity in prominent therapeutic areas.
Section 1: Synthetic Strategies and Library Development
The biological activity of an indazole derivative is dictated by the nature and position of its substituents. Therefore, robust and flexible synthetic methodologies are critical for creating diverse libraries of compounds for screening and structure-activity relationship (SAR) studies.
Rationale for Synthetic Design
The goal of synthetic design is to create pathways that allow for the systematic modification of the indazole core at key positions (commonly N1, C3, and C6). Early classical methods established the core synthesis, while modern cross-coupling reactions have revolutionized the ability to rapidly diversify these scaffolds, accelerating the drug discovery process.
Protocol 1: Synthesis of 1H-Indazoles via Hydrazone Cyclization
This protocol describes a common and effective method for constructing the 1H-indazole core through the cyclization of o-haloaryl N-sulfonylhydrazones, often mediated by a copper catalyst. This approach is valued for its tolerance of various functional groups.[1]
Materials:
-
Substituted o-haloaryl N-sulfonylhydrazone (1.0 mmol)
-
Copper (I) oxide (Cu₂O) or Copper (II) acetate (Cu(OAc)₂) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask, add the o-haloaryl N-sulfonylhydrazone (1.0 mmol), the copper catalyst (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir under a nitrogen atmosphere for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 1H-indazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.
Protocol 2: C3-Arylation of Indazoles via Suzuki-Miyaura Cross-Coupling
Functionalization at the C3 position is crucial for tuning the selectivity and potency of many indazole-based inhibitors. The Suzuki-Miyaura cross-coupling is a powerful tool for this purpose, allowing the introduction of a wide range of aryl and heteroaryl groups.[16]
Materials:
-
3-Iodo-1H-indazole (1.0 mmol)
-
Arylboronic acid or pinacol ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol)
-
Solvent mixture (e.g., Dioxane/Water, 4:1 ratio, 5 mL)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine the 3-iodo-1H-indazole (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Degassing and Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed dioxane/water solvent mixture.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-16 hours, or until TLC analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (15 mL) and saturated ammonium chloride solution (15 mL).
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to obtain the C3-arylated indazole product.
-
Characterization: Verify the structure of the purified compound by NMR and Mass Spectrometry.
Caption: General workflow for the synthesis of a diverse indazole library.
Section 2: Application in Cancer Therapy - Kinase Inhibition
A significant number of indazole-based drugs function as protein kinase inhibitors.[12][17] Kinases are enzymes that regulate a vast array of cellular processes, and their dysregulation is a common driver of cancer.[17] The indazole scaffold is particularly adept at targeting the ATP-binding site of kinases.[4]
Mechanism of Action: Targeting Angiogenesis via VEGFR Inhibition
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[18] This process is largely driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[11][18] Indazole-based drugs like Axitinib and Pazopanib function by inhibiting VEGFRs, thereby blocking the downstream signals that lead to endothelial cell proliferation, migration, and survival.[8][11][19] They act as ATP-competitive inhibitors, with the indazole core typically forming key hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine portion of ATP.
Caption: Inhibition of the VEGFR signaling pathway by indazole-based agents.
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against VEGFR-2 using a luminescence-based assay, which measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP solution
-
Indazole-based test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Axitinib)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Multichannel pipette and plate reader with luminescence detection
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only (negative control) and a positive control inhibitor.
-
Kinase Reaction Initiation: Add the VEGFR-2 enzyme and substrate mixture in assay buffer to all wells. Allow a short pre-incubation period (e.g., 15 minutes) at room temperature to permit compound binding.
-
Start Reaction: Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Michaelis constant (Km) for the enzyme.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Reaction Termination & Signal Generation: Stop the reaction and measure kinase activity by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.
-
Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a light signal. Incubate for 30-60 minutes in the dark.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Data Presentation: Illustrative SAR Table
The following table shows hypothetical data for a series of indazole analogs, demonstrating how structural modifications can impact potency and selectivity.
| Compound | R¹ (at C3) | R² (at N1) | VEGFR-2 IC₅₀ (nM) | PDGFR-β IC₅₀ (nM) | c-Kit IC₅₀ (nM) |
| Axitinib | Phenylthiomethyl | H | 0.2 | 1.6 | 1.7 |
| Analog 1 | Phenyl | H | 25 | 150 | >1000 |
| Analog 2 | Pyridyl | H | 5 | 45 | 800 |
| Analog 3 | Pyridyl | Methyl | 50 | 300 | >2000 |
| Analog 4 | Pyridyl-sulfide | H | 1.5 | 15 | 120 |
This is illustrative data. Actual values are from scientific literature where available.[11]
Section 3: Application in Cancer Therapy - PARP Inhibition
Indazole scaffolds are also central to another class of highly successful anticancer agents: PARP inhibitors like Niraparib.[14] These drugs exploit a concept known as "synthetic lethality."
Mechanism of Action: Synthetic Lethality in HR-Deficient Cancers
Poly (ADP-ribose) polymerase (PARP) enzymes are critical for repairing single-strand DNA breaks.[20][21] In normal cells, if PARP is inhibited, double-strand breaks can form, but these are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, this repair pathway is defective.[13]
When a PARP inhibitor like Niraparib is introduced into these HR-deficient cells, the single-strand breaks are not repaired, leading to the accumulation of lethal double-strand breaks during DNA replication.[20] The cell cannot repair this extensive damage and undergoes apoptosis (programmed cell death). This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.[21] Niraparib also "traps" the PARP enzyme on the DNA, creating a toxic complex that further contributes to cell death.[20][22]
Caption: The mechanism of synthetic lethality with PARP inhibitors.
Protocol 4: Cellular DNA Damage Assessment via γH2AX Immunofluorescence
This protocol measures the formation of double-strand DNA breaks by detecting the phosphorylation of histone H2AX (γH2AX), a marker for these lesions. An increase in γH2AX foci indicates effective PARP inhibition in HR-deficient cells.
Materials:
-
HR-deficient (e.g., BRCA1-mutant) and HR-proficient cancer cell lines
-
Cell culture medium, FBS, and supplements
-
Indazole-based PARP inhibitor (e.g., Niraparib)
-
Glass coverslips in 24-well plates
-
Paraformaldehyde (PFA) solution (4%)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Step-by-Step Methodology:
-
Cell Seeding: Seed both HR-deficient and HR-proficient cells onto glass coverslips in 24-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indazole-based PARP inhibitor for 24-48 hours. Include a DMSO-treated vehicle control.
-
Cell Fixation: Wash the cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS, then permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4 °C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash once more and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and γH2AX (green) channels.
-
Quantify the number of distinct γH2AX foci per nucleus using image analysis software (e.g., ImageJ). A significant increase in foci in the treated HR-deficient cells compared to HR-proficient cells and controls indicates successful target engagement and induction of DNA damage.
-
Section 4: Other Notable Therapeutic Applications
The versatility of the indazole scaffold extends beyond oncology.
-
5-HT₃ Receptor Antagonism: Indazole derivatives have been developed as potent and selective antagonists of the 5-hydroxytryptamine-3 (5-HT₃) receptor.[23][24] This receptor is a key mediator of nausea and vomiting, particularly that induced by chemotherapy.[25] Antagonists block serotonin from binding to these receptors in the gut and the brain, providing effective antiemetic relief.[25]
-
Male Contraception: In a unique application, the indazole carboxylic acid derivative Gamendazole has been identified as an orally active male contraceptive agent.[26][27] Its mechanism involves targeting Heat Shock Protein 90 (HSP90AB1) and eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) in Sertoli cells within the testes, leading to the disruption of spermatid development and resulting in infertility.[26][28][29]
Conclusion and Future Directions
The indazole scaffold is a proven and powerful motif in drug discovery, forming the basis of multiple life-saving therapies. Its synthetic tractability allows for fine-tuning of pharmacological properties, enabling the development of highly potent and selective agents. The success in targeting kinases and PARP enzymes underscores its importance in oncology.
Future research will likely focus on several key areas: developing novel, green, and scalable synthetic methods;[2] exploring new substitution patterns to overcome drug resistance; and applying the indazole scaffold to a wider range of biological targets, including those in neurodegenerative and inflammatory diseases.[3][17] The continued exploration of this privileged scaffold promises to yield the next generation of innovative therapeutic agents.
References
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- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
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- Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells. (2008). Iowa State University.
- The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. (2018). Gynecologic Oncology.
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- What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? (2025). Dr.Oracle.
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- Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. (2008). PubMed.
- 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. (1990). PubMed.
- Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. (2020). Semantic Scholar.
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- Pathways for the synthesis of indazole derivatives. (2024). ResearchGate.
- Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells. (2008). Oxford Academic.
- Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat sertoli cells. (2008). Washington University School of Medicine in St. Louis.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). National Institutes of Health.
- Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions. (2014). National Institutes of Health.
- The Indazole Scaffold as a Privileged Motif in Kinase Inhibition: A Technical Guide to the Mechanism of Action of 6-Bromo-1H-ind. (2025). Benchchem.
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- Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. (2018). National Institutes of Health.
- Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (2021). Bioorganic & Medicinal Chemistry.
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2018). Bioorganic & Medicinal Chemistry Letters.
- 5-Hydroxytryptamine (5-HT3) receptor antagonists. 2. 1-Indolinecarboxamides. (1990). Journal of Medicinal Chemistry.
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analytical methods for 4-Fluoro-3-iodo-1-methyl-1H-indazole quantification
An Application Note and Protocol for the Quantification of 4-Fluoro-3-iodo-1-methyl-1H-indazole
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis.[1][2] Recognizing the criticality of precise quantification for process control, impurity profiling, and quality assurance, we present a primary stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and an orthogonal Quantitative Nuclear Magnetic Resonance (qNMR) protocol. The methodologies are designed for robustness and accuracy, with all validation parameters grounded in the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[3][4]
Introduction and Analytical Rationale
This compound (CAS 1257535-07-1) is a halogenated indazole derivative utilized as a building block in the development of novel therapeutic agents, particularly in oncology and neuropharmacology.[2] The fluorine and iodine substitutions enhance its reactivity and can improve the metabolic stability and bioavailability of the final active pharmaceutical ingredient (API).[2] Accurate and precise measurement of this intermediate is essential to control the stoichiometry of subsequent reactions, monitor its purity, and identify any potential process-related impurities or degradation products.
Choice of Analytical Methods:
-
Primary Method (RP-HPLC): High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis for its high resolution, sensitivity, and robustness. A stability-indicating RP-HPLC method is developed to separate the main compound from any potential degradation products or impurities, making it suitable for both purity testing and quantitative assays.[5][6]
-
Orthogonal Method (qNMR): Quantitative Nuclear Magnetic Resonance (qNMR) serves as an excellent orthogonal technique. As a primary ratio method, qNMR allows for direct quantification against a certified internal standard without the need for an identical reference standard of the analyte.[7][8] This is particularly valuable for purity assessment and for qualifying the HPLC reference standard itself.
Analytical Workflow Overview
The overall process ensures a comprehensive and validated approach to quantification, from sample handling to final data reporting.
Caption: High-level workflow for the quantification of this compound.
Primary Method: Stability-Indicating RP-HPLC
This method is designed to quantify this compound and resolve it from potential impurities and degradation products generated under stress conditions.
Chromatographic Conditions
The selection of a C18 column provides the necessary hydrophobic interaction to retain the aromatic indazole core, while the buffered mobile phase ensures consistent peak shape and retention time.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard phase for retaining non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides proton source for good peak shape in positive ion MS if used. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength for the analyte. |
| Gradient | 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B | Gradient elution ensures separation of early-eluting polar impurities and elution of the main analyte with good peak shape, followed by a column wash and re-equilibration. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic compounds typically exhibit strong absorbance in this region. |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overloading. |
| Diluent | Acetonitrile:Water (50:50 v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Protocol: Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with diluent.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the standard solution.
-
Protocol: Method Validation
The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4]
Caption: The logical flow of HPLC method validation according to ICH guidelines.
3.3.1. Specificity (Forced Degradation) Specificity is the ability to assess the analyte unequivocally in the presence of other components.[3] This is demonstrated via forced degradation studies to ensure degradation products do not interfere with the analyte peak.[9]
-
Protocol: Subject the sample solution (~100 µg/mL) to the following conditions:
-
Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60 °C for 4 hours, then neutralize.
-
Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 60 °C for 2 hours, then neutralize.
-
Oxidation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal: Store solid sample at 105 °C for 48 hours, then prepare solution.
-
Photolytic: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze a blank, the reference standard, and each stressed sample. Use a photodiode array (PDA) detector to assess peak purity.
-
Acceptance Criteria: The analyte peak should be free from co-elution with any degradation products (peak purity angle < purity threshold). The method must demonstrate significant separation (resolution > 2.0) between the analyte and its major degradants.[10]
3.3.2. Linearity
-
Protocol: Prepare a series of at least five concentrations from the standard stock solution, typically ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Analysis: Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.[10] The y-intercept should be insignificant compared to the response at 100% concentration.
3.3.3. Accuracy
-
Protocol: Perform recovery studies by spiking a placebo matrix (if applicable) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.[11]
3.3.4. Precision
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Analysis: Calculate the Relative Standard Deviation (%RSD) of the results.
-
Acceptance Criteria: %RSD should be ≤ 2.0% for repeatability and intermediate precision.[3]
3.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine based on the signal-to-noise ratio (S/N) by injecting solutions of decreasing concentration. LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.
3.3.6. Robustness
-
Protocol: Deliberately vary critical method parameters one at a time, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
Analysis: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions, demonstrating the method's reliability during normal use.[10]
Summary of Validation Acceptance Criteria
| Parameter | Acceptance Criteria | Reference |
| Specificity | No interference at analyte Rt; Peak Purity > 99.5% | [3] |
| Linearity (r²) | ≥ 0.999 | [10] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [11] |
| Precision (% RSD) | ≤ 2.0% | [3] |
| LOQ | S/N ≥ 10; Precision (%RSD) ≤ 10% | [12] |
| Robustness | System suitability passes under all conditions | [10] |
Orthogonal Method: Quantitative ¹H-NMR (qNMR)
This protocol provides a definitive quantification of this compound using an internal standard.
Principle
In qNMR, the integral of a signal is directly proportional to the number of protons giving rise to that signal.[13] By comparing the integral of a known, non-overlapping proton signal from the analyte with that of a certified internal standard of known concentration, the concentration of the analyte can be calculated accurately.[7]
Protocol: qNMR Analysis
-
Selection of Internal Standard (IS): Maleic acid is a suitable IS. Its vinylic protons appear as a singlet around 6.2-6.3 ppm in DMSO-d₆, which is unlikely to overlap with signals from the analyte.[14]
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into a clean vial.
-
Accurately weigh ~5 mg of certified maleic acid (IS) into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a spectrometer of ≥400 MHz.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated (typically D1 ≥ 30s) to allow for full relaxation and ensure accurate integration.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-overlapping signal for the analyte (e.g., the N-methyl singlet) and the singlet for the internal standard.
-
Calculate the purity or concentration using the following formula:
Where:
-
I : Integral value of the signal
-
N : Number of protons for the integrated signal (e.g., N-methyl = 3)
-
M : Molar mass
-
m : Mass weighed
-
P : Purity of the standard
-
Conclusion
The analytical methods detailed in this document provide a robust framework for the accurate quantification of this compound. The primary stability-indicating RP-HPLC method is suitable for routine quality control, including assay and impurity profiling. The orthogonal qNMR method offers a powerful tool for independent verification and the qualification of primary reference standards. Adherence to these protocols and the principles of method validation outlined by the ICH will ensure the generation of reliable, high-quality data for researchers, scientists, and drug development professionals.
References
- AMSbiopharma. (2025).
- Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- J&K Scientific. This compound | 1257535-07-1.
- ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
- Chem-Impex. This compound.
- PubChem. 4-Fluoro-1-methyl-1H-indazole.
- ResearchG
- ChemicalBook. 885522-16-7(4-FLUORO-3-IODO-6-METHYL-(1H)INDAZOLE) Product Description.
- BLD Pharm. 1257535-07-1|this compound.
- BLD Pharm. 4-Fluoro-3-iodo-5-methyl-1H-indazole.
- PubMed. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains.
- ChemicalBook. This compound | 1257535-07-1.
- Benchchem.
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- Benchchem. A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
- ResearchGate. (2025).
- Granthaalayah Publications and Printers. (2022).
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- Phenomenex. GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil.
- ScienceOpen. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach.
- PubMed. (2007). Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples.
- Research Journal of Pharmacy and Technology. (2022). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection.
- ResearchGate. (2025).
- Molecules. (2015). Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets.
- HS chemicals. 4-Fluoro-3-iodo-1H-indazole|518990-32-4.
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Troubleshooting & Optimization
Technical Support Center: Purification of 4-Fluoro-3-iodo-1-methyl-1H-indazole
This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis and purification of 4-Fluoro-3-iodo-1-methyl-1H-indazole. As a crucial intermediate in pharmaceutical development, particularly for targeted therapies, achieving high purity is paramount for downstream success.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges associated with purifying this halogenated indazole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect after synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route. For direct electrophilic iodination of 4-fluoro-1-methyl-1H-indazole, the most common impurities are:
-
Regioisomers: Iodination can occur at other positions on the indazole ring (e.g., 5-, 6-, or 7-iodo isomers). These are often the most challenging impurities to separate due to their very similar physical properties.[3]
-
Unreacted Starting Material: Incomplete iodination will leave residual 4-fluoro-1-methyl-1H-indazole.
-
Di-iodinated Products: Over-iodination can introduce a second iodine atom onto the ring.[3]
-
Process-Related Impurities: These can include residual solvents, reagents from the work-up (like sodium thiosulfate), or byproducts from side reactions.[4][5]
Q2: My crude product is a dark, oily residue. What is the best first step for purification?
A2: A dark oil suggests the presence of colored impurities, which may arise from the oxidation of the indazole ring or reagents.[6] A good first step is to attempt a "trituration" or "slurrying" purification. This involves stirring the crude oil with a solvent in which the desired product has very low solubility, but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often crash out the product as a solid, which can then be filtered and subjected to further purification like column chromatography or recrystallization.[7]
Q3: Which analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment.[8]
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for quantifying organic impurities, including isomers. A well-developed HPLC method can resolve closely related species and determine purity with high accuracy.[4][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired isomer and identifying any structural impurities. Quantitative NMR (qNMR) can also be used for purity assessment against a certified standard.[3][9]
-
Mass Spectrometry (MS): Provides molecular weight confirmation and can be coupled with LC (LC-MS) to identify the mass of impurity peaks observed in the chromatogram.[4][9]
Purification Troubleshooting Guide
This section addresses specific problems encountered during the purification of this compound.
Problem 1: Multiple spots are visible on TLC, and they are very close together.
-
Possible Cause: The spots likely represent the desired 4-iodo product and other regioisomers (5-iodo, 6-iodo, etc.).[3] Halogenated isomers often have very similar polarities, making them difficult to separate using standard chromatography.[10]
-
Recommended Solutions:
-
Optimize Column Chromatography: Standard silica gel chromatography is the primary method.[3] Success depends on finding the right mobile phase.
-
Solvent System Screening: Test various solvent systems using TLC. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.3 for the desired product to maximize separation.
-
Consider Halogen-π Interactions: The separation of halogenated aromatics can be influenced by halogen–π interactions.[11] Experimenting with stationary phases that have aromatic character (like phenyl-bonded silica) or mobile phase additives may improve resolution.
-
-
Preparative HPLC: For very difficult separations or when extremely high purity is required, preparative reverse-phase HPLC is often necessary.[12] This technique offers much higher resolving power than standard column chromatography.[13]
-
Problem 2: The product appears to be degrading on the silica gel column.
-
Possible Cause: Standard silica gel is slightly acidic (pH ~4-5) and can cause the degradation of acid-sensitive compounds. Indazoles, being basic heterocycles, can sometimes interact strongly or degrade on acidic surfaces.
-
Recommended Solutions:
-
Use a Deactivated Stationary Phase: Neutralize the silica gel by preparing a slurry with 1-2% triethylamine in the eluent before packing the column. This will cap the acidic silanol groups.
-
Switch to an Alternative Stationary Phase: Alumina (neutral or basic) can be a suitable alternative to silica gel for basic compounds.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance and run the column efficiently.
-
Problem 3: The product fails to crystallize, or crystallization gives a low yield.
-
Possible Cause: The presence of impurities can inhibit crystal formation. The chosen solvent system may also be suboptimal, with the product being either too soluble or not soluble enough.[7]
-
Recommended Solutions:
-
Improve Purity: First, ensure the material is reasonably pure (>95%) by chromatography before attempting recrystallization.
-
Systematic Solvent Screening: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] Test a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, and mixtures with anti-solvents like hexanes or water).
-
Use a Mixed-Solvent System: If a single good solvent cannot be found, use a binary system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" or "anti-solvent" (in which it is insoluble) dropwise until turbidity persists. Allow the solution to cool slowly.[7]
-
Visual Workflow for Troubleshooting Purification
The following diagram outlines a logical workflow for addressing common purification challenges.
Caption: Troubleshooting workflow for the purification of this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Preparation of the Column:
-
Select an appropriately sized column for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane or 98:2 Hexane/Ethyl Acetate).
-
Pack the column by pouring the slurry and allowing it to settle, or by using positive pressure (flash chromatography). Ensure the silica bed is compact and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent under reduced pressure.
-
Carefully apply the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting solvent system.
-
Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC optimization (e.g., from 2% to 10% Ethyl Acetate in Hexane).
-
Collect fractions of a consistent volume.
-
Monitor the elution of compounds by spotting fractions onto a TLC plate and visualizing under UV light.
-
-
Analysis and Product Isolation:
-
Analyze all collected fractions by TLC.
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
-
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate Gradient (e.g., 2% to 15% EtOAc) |
| Alternative Mobile Phase | Dichloromethane / Methanol Gradient (e.g., 0% to 2% MeOH) |
| Target Rf (TLC) | 0.2 - 0.3 |
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the purified (but still needing polishing) material into several test tubes.
-
Add a small amount of a different solvent to each tube and observe solubility at room temperature and upon heating. Good candidates include isopropanol, ethanol, and acetonitrile.
-
-
Dissolution:
-
Place the material to be recrystallized in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the crystals under high vacuum to remove all traces of solvent. The product is an off-white solid.[14]
-
References
- ACS Publications. (2025, September 10). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.
- Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
- Tayan Consulting. (n.d.). Picking the best purification method for your API can be a tricky challenge.
- ChemicalBook. (n.d.). This compound | 1257535-07-1.
- BenchChem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
- J&K Scientific. (n.d.). This compound | 1257535-07-1.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole.
- Arbor Pharmachem. (2024, June 18).
- Regalado, E. L., et al. (2019, July 30). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- Chem-Impex. (n.d.). This compound.
- Zamann Pharma Support GmbH. (n.d.).
- BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted benzimidazoles.
- National Center for Biotechnology Information. (n.d.).
- Alfa Chemistry. (2025, April 30).
- BenchChem. (n.d.).
- BenchChem. (n.d.). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. This compound | 1257535-07-1 [m.chemicalbook.com]
Technical Support Center: A Guide to Improving Yield in 4-Fluoro-3-iodo-1-methyl-1H-indazole Synthesis
Welcome to the technical support center for the synthesis of 4-Fluoro-3-iodo-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of this valuable synthetic intermediate.[1][2][3] This document provides a comprehensive resource to navigate the common challenges encountered during the synthesis of this fluorinated indazole derivative.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds, particularly in oncology and neuropharmacology.[2][3] The introduction of the iodine atom at the C3 position provides a versatile handle for further functionalization through cross-coupling reactions, while the fluorine atom at C4 can enhance metabolic stability and bioavailability.[2]
The primary synthetic challenge lies in achieving high regioselectivity and yield of the desired 3-iodo isomer. Direct iodination of the 4-fluoro-1-methyl-1H-indazole precursor can lead to a mixture of products, necessitating careful optimization of reaction conditions and robust purification strategies. This guide will explore two primary synthetic approaches: direct electrophilic iodination and a more advanced Directed ortho-Metalation (DoM) strategy, offering solutions to common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low to No Conversion of Starting Material
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted 4-fluoro-1-methyl-1H-indazole.
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Insufficiently Activated Iodinating Agent | In direct electrophilic iodination, the electrophilicity of the iodine species is crucial. If using I₂ alone, the reaction may be sluggish. Solution: Add a base such as potassium hydroxide (KOH) to generate a more reactive iodinating species.[4][5] Alternatively, use a pre-activated iodinating agent like N-Iodosuccinimide (NIS).[4][6] |
| Inadequate Base Strength or Stoichiometry (for DoM) | The Directed ortho-Metalation (DoM) approach requires a strong base to deprotonate the C7 position. Solution: Ensure you are using a sufficiently strong organolithium reagent like n-butyllithium (n-BuLi).[7][8][9] Use at least one equivalent of the base and ensure it is fresh and properly titrated. |
| Low Reaction Temperature | While lower temperatures can sometimes improve selectivity, they can also significantly slow down the reaction rate. Solution: If monitoring indicates a stalled reaction, consider gradually increasing the temperature. For direct iodination, this might be from room temperature to a gentle warming (e.g., 40-50 °C). For DoM, the initial lithiation is typically done at low temperatures (-78 °C), but the subsequent quench with iodine may proceed at a slightly higher temperature. |
| Deactivated Iodinating Agent | Iodinating agents, particularly NIS, can be sensitive to moisture and light and may lose activity over time. Solution: Use a fresh bottle of the iodinating agent or test its activity on a more reactive substrate. Store iodinating agents in a cool, dark, and dry place. |
| Poor Quality Starting Material | Impurities in the 4-fluoro-1-methyl-1H-indazole can interfere with the reaction. Solution: Ensure the starting material is pure by checking its analytical data (NMR, melting point). If necessary, purify the starting material by recrystallization or column chromatography before use. |
Issue 2: Formation of Multiple Products (Low Regioselectivity)
Symptoms: TLC plate shows multiple spots, and NMR or LC-MS analysis of the crude product indicates the presence of isomeric byproducts.
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Competitive Iodination at Other Positions | In direct electrophilic iodination, other positions on the indazole ring can also be iodinated, leading to a mixture of regioisomers. The C3 position is generally the most nucleophilic on the indazole ring.[10] Solution: To favor C3 iodination, consider using a milder iodinating agent like NIS, which can offer better regioselectivity compared to harsher reagents like iodine monochloride (ICl).[6][11][12] Lowering the reaction temperature can also improve selectivity by favoring the thermodynamically more stable product.[10] |
| Di-iodination | Using a large excess of the iodinating agent or prolonged reaction times can lead to the formation of di-iodinated products. Solution: Carefully control the stoichiometry of the iodinating agent, typically using 1.0 to 1.2 equivalents. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Benzyne Formation (in DoM) | If there are other halogen substituents on the ring, benzyne formation can occur, leading to a scrambling of substituents.[13] Solution: This is less of a concern with the 4-fluoro substrate but is a possibility to be aware of in more complex systems. Maintaining very low temperatures during the lithiation step can help to suppress this side reaction. |
Issue 3: Difficult Purification
Symptoms: Co-elution of the desired product and impurities during column chromatography, or low recovery after recrystallization.
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Similar Polarity of Isomers | The regioisomers of iodo-4-fluoro-1-methyl-1H-indazole may have very similar polarities, making them difficult to separate by standard silica gel chromatography. Solution: Screen a variety of eluent systems with different polarities (e.g., gradients of ethyl acetate in hexanes, dichloromethane in hexanes). If separation on silica is still challenging, consider using a different stationary phase, such as alumina or a reverse-phase silica gel. For very difficult separations, preparative HPLC may be necessary.[14] |
| Product Lost During Workup | The product may have some solubility in the aqueous phase, leading to losses during extractions. Solution: After the initial extraction with an organic solvent, back-extract the aqueous layer one or two more times to recover any dissolved product. Combining all organic layers will maximize the crude yield. |
| Inappropriate Recrystallization Solvent | The chosen solvent for recrystallization may be too good a solvent for the product, leading to low recovery. Solution: A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Experiment with different single or mixed solvent systems. |
Frequently Asked Questions (FAQs)
Q1: Which iodination method is better for this synthesis: direct electrophilic iodination or Directed ortho-Metalation (DoM)?
A1: The choice of method depends on the desired outcome and the available expertise.
-
Direct Electrophilic Iodination (e.g., with NIS or I₂/KOH) is often simpler to perform and uses less hazardous reagents. However, it may suffer from lower regioselectivity, leading to a mixture of isomers that require careful purification.
-
Directed ortho-Metalation (DoM) offers a more controlled and highly regioselective approach. By using a strong base like n-BuLi, the C7 position can be selectively deprotonated, followed by quenching with an iodine source to install the iodine atom at the desired C3 position. This method can lead to a cleaner product and higher yield of the target isomer, but it requires anhydrous conditions and careful handling of pyrophoric reagents.
Q2: How does the 4-fluoro substituent affect the iodination reaction?
A2: The fluorine atom at the C4 position is an electron-withdrawing group, which generally deactivates the benzene ring towards electrophilic aromatic substitution. However, its effect on the C3 position of the indazole ring is more complex. The N1-methyl group is an activating group. In the case of direct iodination, the overall electronic nature of the substituted indazole ring will determine the site of iodination. For DoM, the directing effect of the N1-methyl group and the coordination of the organolithium reagent will be the dominant factors influencing regioselectivity.
Q3: What is the role of n-butyllithium (n-BuLi) in the DoM approach?
A3: n-Butyllithium is a very strong base (pKa of its conjugate acid, butane, is ~50).[7] In the DoM of 4-fluoro-1-methyl-1H-indazole, n-BuLi is used to deprotonate the most acidic proton on the aromatic ring. The N1-methyl group directs the deprotonation to the adjacent C7 position. The resulting aryllithium intermediate is then quenched with an electrophilic iodine source (e.g., I₂) to introduce the iodine atom at the C3 position.
Q4: Can I use N-Iodosuccinimide (NIS) instead of Iodine (I₂) in the DoM quench?
A4: While I₂ is a common electrophile for quenching aryllithium species, NIS can also be used. NIS is a milder and easier-to-handle solid compared to I₂.[6][11][12] However, the reactivity of the aryllithium intermediate should be considered, and the reaction conditions may need to be optimized accordingly.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Iodinating Agents: Both I₂ and NIS are irritants and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]
-
n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture.[7] It must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques. All glassware must be thoroughly dried before use.
-
Solvents: Many of the solvents used, such as tetrahydrofuran (THF) and dimethylformamide (DMF), are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent and solvent before use and handle them in a fume hood.
Experimental Protocols
Protocol 1: Direct Iodination using N-Iodosuccinimide (NIS)
This protocol is a general method and may require optimization.
Materials:
-
4-Fluoro-1-methyl-1H-indazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile or Dimethylformamide (DMF)
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-1-methyl-1H-indazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF, approximately 10 mL per mmol of starting material).
-
Add N-Iodosuccinimide (1.1 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.
Protocol 2: Directed ortho-Metalation (DoM) followed by Iodination
This is an advanced protocol that requires experience with handling air-sensitive reagents.
Materials:
-
4-Fluoro-1-methyl-1H-indazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of 4-fluoro-1-methyl-1H-indazole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours, or until TLC/LC-MS analysis indicates completion.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate three times.
-
Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Workflow for the Synthesis of this compound
Caption: A logical workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart for addressing low yield in the synthesis.
References
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
- Wikipedia. (n.d.). Directed ortho metalation.
- University of Rochester. (n.d.). Directed (ortho) Metallation.
- Dennis, W. (2012, February 10). The first direct metalation of indazoles. Chemical Communications Blog.
- Zhang, Y. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry.
- Wiley-VCH. (2007).
- Mac-Chem. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
- Common Organic Chemistry. (n.d.). n-Butyllithium (n-BuLi).
- Wikipedia. (n.d.). n-Butyllithium.
- Suru Chemicals. (2025, September 19). N-Iodosuccinimide Enhances Precision Iodination for Fine Chemicals.
- Wikipedia. (n.d.). N-Iodosuccinimide.
- EON Biotech. (n.d.). This compound – (1257535-07-1).
- The Royal Society of Chemistry. (n.d.).
- Scribd. (n.d.). n Butyllithium | PDF | Chemical Compounds.
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
- PubChem. (n.d.). 4-Fluoro-1-methyl-1H-indazole.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- ResearchGate. (2015, February 2). How do I selectively exchange iodine with lithiate?.
- ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)
- Organic Syntheses. (n.d.). ...is added from a pressure-equalizing addition funnel. The flask is immersed in a silicone oil bath. The light-yellow solution is bubbled with argon for 1 h at 27 °C (150 mL/min).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. soc.chim.it [soc.chim.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 8. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. suru-chem.com [suru-chem.com]
- 12. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Stability of 4-Fluoro-3-iodo-1-methyl-1H-indazole
Introduction: 4-Fluoro-3-iodo-1-methyl-1H-indazole is a pivotal intermediate in contemporary drug discovery, prized for its role in synthesizing targeted therapeutics, particularly in oncology. The strategic positioning of its substituents—a fluorine at the 4-position, an iodine at the 3-position, and a methyl group on the indazole nitrogen—offers a versatile platform for molecular elaboration through cross-coupling and other transformations. However, the very attributes that make this compound a valuable synthetic building block also render it susceptible to specific stability challenges. The inherent lability of the carbon-iodine (C-I) bond, influenced by the electronic environment of the indazole ring, is a primary concern. This guide provides an in-depth, troubleshooting-oriented framework for researchers, scientists, and drug development professionals to anticipate, identify, and mitigate the stability issues associated with this compound, ensuring the integrity and reproducibility of experimental outcomes.
Part 1: Core Stability Profile & Troubleshooting
This section addresses the most frequently encountered stability issues in a question-and-answer format, providing both the rationale behind the problem and actionable solutions.
FAQ 1: Discoloration and Degradation upon Storage
Question: My solid sample of this compound has developed a pink or brownish tint over time, even when stored in the freezer. What is causing this, and is the material still usable?
Answer:
Causality: The observed discoloration is a common indicator of degradation, primarily through the cleavage of the carbon-iodine bond. Aryl iodides are known to be sensitive to both light and heat.[1] The energy from ambient light, even at low temperatures, can be sufficient to induce homolytic cleavage of the relatively weak C-I bond, leading to the formation of trace amounts of elemental iodine (I₂), which is responsible for the characteristic pink to brown color. This process is known as photodegradation or photolysis.[2] Thermal decomposition can also contribute to this process, especially if the compound is subjected to temperature fluctuations.[3]
Troubleshooting & Mitigation:
-
Strict Light Exclusion: Always store the compound in an amber vial or a container wrapped in aluminum foil to completely exclude light. Standard freezer lighting can be sufficient to initiate degradation over time.
-
Inert Atmosphere: For long-term storage, consider storing the solid under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative processes that can be initiated by radical species formed during photolysis.
-
Consistent Low Temperature: A storage temperature of 2-8°C is recommended. Avoid repeated freeze-thaw cycles. For highly sensitive applications, storage at -20°C is advisable.
-
Purity Assessment: Before use, it is crucial to assess the purity of a discolored sample. A simple check by Thin Layer Chromatography (TLC) against a reference standard can reveal the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Is it usable? The usability depends on the extent of degradation and the tolerance of the subsequent reaction to impurities. For many applications, such as high-throughput screening or initial synthetic route scouting, a small percentage of the deiodinated impurity may be acceptable. However, for reactions requiring precise stoichiometry, such as the preparation of clinical candidates, the material should be repurified (e.g., by column chromatography or recrystallization) or a fresh batch should be used.
FAQ 2: Inconsistent Yields in Cross-Coupling Reactions
Question: I am using this compound in a Suzuki or Sonogashira coupling reaction, and I'm observing inconsistent yields and the formation of a significant byproduct that I've identified as 4-Fluoro-1-methyl-1H-indazole. Why is this happening?
Answer:
Causality: The formation of 4-Fluoro-1-methyl-1H-indazole is a direct result of a deiodination side reaction occurring under the conditions of your cross-coupling experiment. This can be attributed to several factors:
-
Thermal Lability: Many palladium-catalyzed cross-coupling reactions require elevated temperatures. As previously discussed, the C-I bond in your starting material is susceptible to thermal cleavage.[1]
-
Reductive Dehalogenation: This is a common side reaction in palladium-catalyzed processes. It can be promoted by certain phosphine ligands, bases, or impurities in the solvent. The mechanism can involve the formation of a palladium-hydride species which then reductively cleaves the C-I bond.
-
Radical Pathways: The reaction conditions, particularly at higher temperatures, can favor radical mechanisms that lead to deiodination.[1]
Troubleshooting & Mitigation:
-
Optimize Reaction Temperature: Screen for the lowest possible temperature at which the desired cross-coupling reaction proceeds at an acceptable rate.
-
Ligand and Base Selection: The choice of ligand and base is critical. For instance, using bulkier, electron-rich phosphine ligands can sometimes favor the desired oxidative addition over side reactions. Similarly, a weaker base might be sufficient and could minimize reductive dehalogenation pathways.
-
Degas Solvents Thoroughly: Oxygen can participate in radical side reactions. Ensure that all solvents are rigorously degassed before use.
-
Use Fresh Material: As discussed in FAQ 1, use a sample of this compound that is of high purity and has been properly stored to avoid introducing impurities that could interfere with the catalysis.
-
Monitor Reaction Progress: Use HPLC or LC-MS to monitor the reaction. This will allow you to determine the optimal reaction time and observe the formation of the deiodinated byproduct in real-time.
Part 2: Proactive Stability Management
A proactive approach to managing the stability of this compound is essential for robust and reproducible research.
Recommended Storage and Handling Protocols
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (short-term), -20°C (long-term) | Minimizes thermal degradation. |
| Light | Store in amber vials or protect from light | Prevents photochemical cleavage of the C-I bond.[2] |
| Atmosphere | Store under Argon or Nitrogen | Reduces the risk of oxidative degradation. |
| Handling | Weigh and handle quickly, avoiding prolonged exposure to ambient light and air. | Minimizes exposure to environmental factors that promote degradation. |
Protocol for Assessing Compound Stability
This protocol outlines a method for quantifying the purity of this compound and detecting the primary deiodinated degradant.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute this solution to approximately 50 µg/mL with a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA or Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid
-
Gradient: Start with a suitable gradient, for example, 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the prepared sample. The deiodinated product, 4-Fluoro-1-methyl-1H-indazole, will have a shorter retention time than the parent compound due to its lower molecular weight and potentially different polarity.
-
Quantification: The percentage purity can be determined by integrating the peak areas.
Part 3: Mechanistic Insights & Visualizations
Understanding the underlying mechanisms of degradation is key to developing effective mitigation strategies.
Primary Degradation Pathway: Deiodination
The principal stability concern for this compound is the cleavage of the C-I bond. This is due to the C-I bond having a lower bond dissociation energy compared to other carbon-halogen bonds.[2]
Caption: A systematic workflow for troubleshooting reactions.
References
- Boelke, A., Vlasenko, Y. A., Yusubov, M. S., Nachtsheim, B. J., & Postnikov, P. S. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2311–2318.
- Scheiner, S., & Hunter, S. (2022). Influence of Substituents in the Benzene Ring on the Halogen Bond of Iodobenzene with Ammonia. ChemPhysChem, 23(7), e202200011.
- Elguero, J., Yranzo, G. I., Goya, P., Jagerovic, N., & Silva, A. M. S. (2000). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Journal of the Chemical Society, Perkin Transactions 2, (8), 1689-1694.
- Albini, A., & Fagnoni, M. (2012). Photochemical Degradation. In Handbook of Stability Testing in Pharmaceutical Development (pp. 159-183). Springer.
- Hubin, T. J. (2021). Proximity Effects of Substituents on Halogen Bond Strength. Molecules, 26(11), 3326.
- Gómez-Díaz, J., et al. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. The Journal of Physical Chemistry A, 127(39), 8168–8180.
- Scheiner, S., & Hunter, S. (2022, March 11). Influence of Benzene Substituents on Halogen Bonds Studied. ChemistryViews.
- Elguero, J., et al. (2000). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate.
- Reddit user discussion. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. r/Chempros.
- Boelke, A., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry.
- Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. CJST.
- Frenking, G., & Wichmann, K. (1988). The influence of substituents on bond lengths. A theoretical study of the substitution effect. Journal of Molecular Structure: THEOCHEM, 169, 329-342.
- Scheiner, S. (2021). Proximity Effects of Substituents on Halogen Bond Strength. DigitalCommons@USU.
- Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Iodine.
- Khusnutdinov, R. I., et al. (2013). Photochemical reactions of acyl iodides with aryl halides. ResearchGate.
- Benz, S., et al. (2017). Substituent Effects on the [N–I–N]+ Halogen Bond. Molecules, 22(12), 2099.
- Talebpour, Z., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. IntechOpen.
- Protti, S., & Fagnoni, M. (2025, January 2). Iodine(III) in Photochemistry. A brief Overview. Preprints.org.
- The Royal Society of Chemistry. (2016). Photochemistry of aromatic compounds. In Photochemistry.
- Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid. The Journal of Organic Chemistry, 87(9), 5899–5911.
- Gika, H. G., et al. (2005). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. ResearchGate.
- Shodiev, U., et al. (2022). Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies. Molecules, 27(21), 7264.
- Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(5), 1599.
- Casado-Carmona, F. A., et al. (2022). An Overview of Analytical Methods to Determine Pharmaceutical Active Compounds in Aquatic Organisms. Molecules, 27(21), 7609.
Sources
Technical Support Center: Troubleshooting Failed Reactions with 4-Fluoro-3-iodo-1-methyl-1H-indazole
Welcome to the technical support center for 4-Fluoro-3-iodo-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chemical functionalization of this versatile building block. As a key intermediate in the synthesis of novel pharmaceuticals, particularly in targeted therapies for diseases like cancer, understanding its reactivity is paramount.[1] This resource provides a structured approach to troubleshooting failed or low-yielding reactions, focusing on the most common palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Understanding the Reactivity of this compound
The unique substitution pattern of this indazole derivative dictates its reactivity. The iodine atom at the C-3 position is the primary handle for palladium-catalyzed cross-coupling reactions. The reactivity of this C-I bond is enhanced by the electron-withdrawing effect of the fluorine atom at the C-4 position, which generally makes the substrate more susceptible to oxidative addition, a critical step in many catalytic cycles.[2] The N-methyl group at the 1-position prevents potential complications arising from the acidity of an N-H proton, which can interfere with the catalyst or base.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is not proceeding. What are the most common reasons?
A1: Failure in Suzuki-Miyaura couplings often stems from one of three areas: inactive catalyst, inefficient base, or suboptimal reaction conditions. Given that aryl iodides are highly reactive partners in this coupling, the issue is likely not the inherent reactivity of your substrate.[3][4] Check for catalyst degradation, ensure your base is anhydrous and finely powdered, and consider increasing the reaction temperature.
Q2: I am observing significant hydrodehalogenation (loss of iodine) in my cross-coupling reaction. How can I prevent this?
A2: Hydrodehalogenation is a common side reaction, particularly with electron-deficient aryl halides.[5] It can be caused by sources of hydride in the reaction, such as impurities in the solvent or the choice of phosphine ligand. Using high-purity, anhydrous solvents is crucial. If the problem persists, screening different phosphine ligands may be necessary.
Q3: Is the fluorine atom at the C-4 position susceptible to nucleophilic attack?
A3: While the C-F bond is generally strong, nucleophilic aromatic substitution (SNAr) can occur, especially with potent nucleophiles and under forcing conditions. The electron-withdrawing nature of the indazole ring system can activate the C-F bond to some extent. However, in palladium-catalyzed reactions, the C-I bond is significantly more reactive.
Q4: Do I need to protect the indazole nitrogen for these reactions?
A4: No, the nitrogen at the 1-position is already methylated, which prevents potential side reactions or catalyst inhibition that can occur with unprotected N-H indazoles. This simplifies the experimental setup compared to N-H indazole analogs.
Troubleshooting Failed Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of this compound. Below are detailed troubleshooting guides for the most common failed reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. If you are experiencing low to no yield, a systematic approach to troubleshooting is recommended.
Caption: Troubleshooting workflow for failed Suzuki-Miyaura couplings.
| Problem | Potential Cause | Recommended Solution |
| No reaction | Inactive Catalyst: Palladium(0) catalysts like Pd(PPh₃)₄ can oxidize upon storage. | Use a fresh batch of catalyst or a more air-stable precatalyst. Perform a test reaction with a known substrate to confirm catalyst activity. |
| Inefficient Base: The base is crucial for activating the boronic acid.[3][4] | Use an anhydrous, finely powdered base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Consider adding water as a co-solvent to improve the solubility of inorganic bases.[3] | |
| Low Yield | Degradation of Boronic Acid: Boronic acids can undergo protodeboronation, especially heteroaryl boronic acids. | Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure its purity before use. |
| Low Reaction Temperature: While aryl iodides are reactive, some couplings require elevated temperatures. | If the reaction is sluggish at 80 °C, cautiously increase the temperature to 100-120 °C. Microwave heating can be effective for rapid optimization.[3] | |
| Side Product Formation | Hydrodehalogenation: The C-I bond is reduced to a C-H bond. | Ensure solvents are of high purity. The choice of phosphine ligand can influence this side reaction; consider screening ligands. |
| Homocoupling of Boronic Acid: Formation of a biaryl from two boronic acid molecules. | Ensure thorough degassing of the reaction mixture to remove oxygen. |
This is a general starting protocol that can be optimized by varying the catalyst, ligand, base, solvent, and temperature.
| Reagent | Equivalents | Mol% |
| This compound | 1.0 | - |
| Arylboronic acid | 1.2 | - |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | - | 5 mol% |
| Base (e.g., K₂CO₃) | 2.0 | - |
| Solvent System: 1,4-Dioxane and Water (4:1 v/v) | ||
| Temperature: 90 °C | ||
| Atmosphere: Inert (Argon or Nitrogen) |
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[3][4]
Sonogashira Coupling
The Sonogashira reaction is a reliable method for the formation of C(sp²)-C(sp) bonds. Failures in this reaction often point to issues with the catalyst system or reaction atmosphere.
| Problem | Potential Cause | Recommended Solution |
| No reaction | Inactive Palladium Catalyst: The Pd(0) species is sensitive to air. | Use a fresh batch of catalyst. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable. |
| Degraded Copper(I) Co-catalyst: Copper(I) iodide can degrade over time. | Use a fresh bottle of CuI. | |
| Low Yield | Incomplete Reaction: The reaction stalls before completion. | Increase the reaction time or temperature. Ensure the amine base is of high quality and used in sufficient excess. |
| Side Product Formation | Glaser Homocoupling: Dimerization of the terminal alkyne. | Ensure the reaction is performed under strictly anaerobic conditions. Minimize the amount of copper catalyst or consider a copper-free protocol.[2][6] |
| Hydrodehalogenation: Reduction of the C-I bond. | Use high-purity, anhydrous solvents and reagents. |
A typical Sonogashira coupling of a N-protected 3-iodoindazole involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2]
| Reagent | Equivalents | Mol% |
| This compound | 1.0 | - |
| Terminal Alkyne | 1.1 | - |
| PdCl₂(PPh₃)₂ | - | 5 mol% |
| Copper(I) Iodide (CuI) | - | 10 mol% |
| Triphenylphosphine (PPh₃) | - | 10 mol% |
| Triethylamine (Et₃N) | - | - |
| Solvent: N,N-Dimethylformamide (DMF) | ||
| Temperature: 70 °C | ||
| Atmosphere: Inert (Argon or Nitrogen) |
Procedure:
-
To a reaction vessel, add this compound, PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Evacuate and backfill the vessel with an inert gas.
-
Add DMF and triethylamine, followed by the terminal alkyne.
-
Heat the reaction mixture and monitor by TLC/LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation. The success of this reaction is highly dependent on the choice of ligand and base.
Caption: Troubleshooting workflow for failed Buchwald-Hartwig aminations.
| Problem | Potential Cause | Recommended Solution |
| No reaction | Inappropriate Ligand: The choice of phosphine ligand is critical for catalytic activity. | For iodoindazoles, bulky and electron-rich biarylphosphine ligands such as Xantphos, RuPhos, and BrettPhos have shown good performance.[3][7] |
| Incorrect Base: The strength and solubility of the base are crucial. | Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used. Ensure the base is anhydrous. | |
| Low Yield | Sterically Hindered Amine: Bulky amines can react slowly. | A more sterically demanding ligand may be required to facilitate reductive elimination. Higher reaction temperatures may also be necessary. |
| Catalyst Inhibition: The amine or product may coordinate to the palladium center and inhibit the catalyst. | The N-methyl group on the substrate prevents this issue from the starting material side. If the product is a potent ligand, using a higher catalyst loading or a more robust ligand may help. |
The following is a general procedure that can be optimized for specific amine coupling partners.[3]
| Reagent | Equivalents | Mol% |
| This compound | 1.0 | - |
| Amine (primary or secondary) | 1.2 | - |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | - | 2 mol% |
| Phosphine Ligand (e.g., Xantphos) | - | 4 mol% |
| Base (e.g., Cs₂CO₃) | 2.0 | - |
| Solvent: Anhydrous Toluene or 1,4-Dioxane | ||
| Temperature: 80-110 °C | ||
| Atmosphere: Inert (Argon or Nitrogen) |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[3]
Troubleshooting Failed Nucleophilic Aromatic Substitution (SNAr) Reactions
While the C-I bond is the more reactive site for cross-coupling, the C-F bond at the 4-position can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles.
| Problem | Potential Cause | Recommended Solution |
| No reaction | Insufficient Activation: The indazole ring may not be sufficiently electron-withdrawing to activate the C-F bond for the chosen nucleophile. | Use a stronger nucleophile or more forcing reaction conditions (higher temperature, stronger base). |
| Poor Solvent Choice: SNAr reactions are highly dependent on the solvent. | Dipolar aprotic solvents like DMSO, DMF, or NMP are typically required to stabilize the Meisenheimer intermediate.[8] | |
| Low Yield | Competitive Reaction at C-I: If a transition metal is present, reaction at the C-I bond will likely dominate. | Ensure the reaction is run under metal-free conditions. |
| Weak Nucleophile: The nucleophile may not be strong enough to attack the aromatic ring. | Use a stronger base to deprotonate the nucleophile and increase its nucleophilicity. |
This protocol is based on general procedures for SNAr reactions of fluoroarenes.[9][10]
| Reagent | Equivalents |
| This compound | 1.0 |
| Amine Nucleophile | 2.5 |
| Base (e.g., KOH) | 3.0 |
| Solvent: DMSO | |
| Temperature: 100-135 °C | |
| Atmosphere: Nitrogen |
Procedure:
-
To a reaction vessel, add this compound, the amine, and the base.
-
Add DMSO and heat the mixture under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, pour into water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, concentrate, and purify by column chromatography.
References
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (URL: [Link])
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL: [Link])
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. (URL: [Link])
- nucleophilic aromatic substitution: Topics by Science.gov. (URL: [Link])
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - NIH. (URL: [Link])
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow | Request PDF - ResearchG
- Buchwald–Hartwig amin
- Sonogashira coupling - Wikipedia. (URL: [Link])
- Copper Mediated Fluorination of Aryl Iodides - PMC - NIH. (URL: [Link])
- Buchwald-Hartwig Amination Reaction | Prepare for G
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (URL: [Link])
- Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024 - YouTube. (URL: [Link])
- Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. (URL: [Link])
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (URL: [Link])
- Palladium-catalyzed cross-coupling of perfluoroalkenylzinc reagents with aryl iodides. A new, simple synthesis of .alpha.,.beta.,.beta.
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL: [Link])
- Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
- This compound | 1257535-07-1 - J&K Scientific. (URL: [Link])
- 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - ResearchG
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-Fluoro-3-iodo-1-methyl-1H-indazole
Welcome to the technical support center for the synthesis and purification of 4-Fluoro-3-iodo-1-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile pharmaceutical intermediate.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common challenges in obtaining high-purity this compound.
Introduction
This compound is a key building block in the development of novel therapeutics, particularly in the fields of oncology and neuropharmacology.[1] Its unique substitution pattern, featuring both fluorine and iodine atoms, enhances its utility in medicinal chemistry by allowing for a variety of cross-coupling reactions and providing metabolic stability.[1] However, the synthesis of this compound can present challenges, primarily in achieving high regioselectivity and in the removal of closely related impurities. This guide will address these challenges directly, providing practical, field-proven insights to streamline your purification process.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Multiple Spots on TLC, Indicating a Mixture of Products
Scenario: After performing the iodination of 4-fluoro-1-methyl-1H-indazole, your TLC plate shows multiple spots with very close Rf values, making it difficult to resolve the desired product.
Potential Causes and Solutions:
-
Formation of Regioisomers: The most common issue in the electrophilic iodination of indazoles is the formation of a mixture of regioisomers.[3] Besides the desired 4-fluoro-3-iodo isomer, you may be forming other isomers such as 5-iodo, 6-iodo, and 7-iodo derivatives. The electronic and steric effects of the fluorine and methyl groups direct the substitution, but a mixture is often unavoidable.
-
Expert Insight: Direct iodination of a pre-formed 4-fluoro-1-methyl-1H-indazole is a likely synthetic route. The regioselectivity of this reaction can be highly dependent on the reaction conditions.
-
Solution:
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.[3] Experimenting with different iodinating agents (e.g., I₂, NIS, ICl) and solvents (e.g., DMF, acetonitrile, dichloromethane) can also alter the isomer distribution.[3]
-
Employ Advanced Purification: If optimizing the reaction is insufficient, you will need to rely on robust purification techniques. High-performance column chromatography with a shallow solvent gradient is often necessary to separate closely related isomers.
-
-
-
Incomplete Reaction: One of the spots could be your starting material, 4-fluoro-1-methyl-1H-indazole.
-
Solution: Monitor the reaction closely by TLC or LC-MS. If the reaction has stalled, consider adding a slight excess of the iodinating agent or increasing the reaction time. Be cautious, as excessive heating can lead to the formation of degradation products.[4]
-
-
Over-iodination: In some cases, di-iodinated products can form, especially if harsh reaction conditions are used.
-
Solution: Use a milder iodinating agent and control the stoichiometry carefully. Adding the iodinating agent portion-wise can help to minimize over-reaction.
-
Problem 2: Difficulty in Removing Impurities by Column Chromatography
Scenario: You are attempting to purify the crude product by column chromatography, but the fractions are still showing a mixture of isomers.
Potential Causes and Solutions:
-
Inappropriate Solvent System: The polarity of the different iodo-indazole isomers can be very similar, making separation challenging.
-
Expert Insight: A common mistake is to use a solvent system that is too polar, which results in poor separation.
-
Solution:
-
Systematic Solvent Screening: Use TLC to screen a variety of solvent systems. Start with a non-polar system, such as hexane/ethyl acetate, and gradually increase the polarity. A shallow gradient elution during column chromatography is often key to resolving isomers.
-
Alternative Solvents: Consider using a different solvent system, such as dichloromethane/methanol, which can sometimes provide better separation for heterocyclic compounds.
-
-
-
Column Overloading: Loading too much crude product onto the column can lead to broad peaks and poor separation.
-
Solution: As a rule of thumb, the amount of crude product should be about 1-2% of the weight of the silica gel. For difficult separations, this ratio should be even lower.
-
Problem 3: Low Yield of Purified Product After Recrystallization
Scenario: You have successfully isolated the desired product by chromatography, but you are losing a significant amount of material during the final recrystallization step.
Potential Causes and Solutions:
-
High Solubility in the Recrystallization Solvent: The purified product may be too soluble in the chosen solvent, even at low temperatures.[5]
-
Solution:
-
Solvent Selection: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Two-Solvent System: If a single solvent is not effective, try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Allow the solution to cool slowly.
-
Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to reduce product loss.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely major impurity in the synthesis of this compound?
A1: Based on the general reactivity of the indazole ring system, the formation of other regioisomers (5-iodo, 6-iodo, and 7-iodo-1-methyl-4-fluoro-1H-indazole) is the most probable side reaction.[3] The exact distribution will depend on the specific synthetic route and reaction conditions.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store the compound at 2-8°C in a dark place under an inert atmosphere.[6][7][8] Halogenated compounds can be light-sensitive, so protection from light is crucial to prevent degradation.
Q3: Can I use reverse-phase HPLC for the purification of this compound?
A3: Yes, for very difficult separations or to achieve very high purity, preparative reverse-phase HPLC can be an excellent option. A typical solvent system would be a gradient of acetonitrile in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and substitution pattern.
-
Mass Spectrometry: To confirm the molecular weight.
-
HPLC: To determine the purity of the final product. A purity of ≥95% is a common standard for such intermediates.[1]
Data Presentation
Table 1: Common Impurities and Analytical Observables
| Impurity Name | Potential Origin | Expected ¹H NMR Signal Differences (vs. Product) | Chromatographic Behavior |
| 4-Fluoro-1-methyl-1H-indazole | Starting Material | Absence of the iodine substituent will lead to a different aromatic proton splitting pattern and chemical shifts. | More polar than the iodinated products. |
| 5-iodo-4-fluoro-1-methyl-1H-indazole | Regioisomer | Different chemical shifts and coupling constants for the aromatic protons. | Very similar polarity to the desired product. |
| 6-iodo-4-fluoro-1-methyl-1H-indazole | Regioisomer | Different chemical shifts and coupling constants for the aromatic protons. | Very similar polarity to the desired product. |
| 7-iodo-4-fluoro-1-methyl-1H-indazole | Regioisomer | Different chemical shifts and coupling constants for the aromatic protons. | Very similar polarity to the desired product. |
| Di-iodinated products | Over-iodination | Fewer aromatic protons and different chemical shifts. | Less polar than the mono-iodinated products. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol is a generalized procedure based on common practices for the purification of substituted indazoles.[3][4][6][9]
1. Preparation of the Column: a. Select a glass column of appropriate size. b. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). c. Pack the column with the slurry, ensuring there are no air bubbles. d. Add a layer of sand on top of the silica gel to protect the surface.
2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
3. Elution: a. Begin eluting the column with the low-polarity mobile phase. b. Gradually increase the polarity of the mobile phase (e.g., from 2% to 10% Ethyl Acetate in Hexane) over the course of the separation. A shallow gradient is crucial for separating isomers. c. Collect fractions and monitor them by TLC.
4. Fraction Analysis and Product Isolation: a. Spot each fraction on a TLC plate and visualize under UV light. b. Combine the fractions containing the pure desired product. c. Remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Key Processes
Diagram 1: Troubleshooting Workflow for Impurity Removal
Caption: A decision tree for troubleshooting the purification of this compound.
References
- NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
- Organic Chemistry Portal. Indazole synthesis. [Link]
- Institute of Chemistry of Clermont-Ferrand.
- PubMed. Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. [Link]
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- PubChem. 4-Fluoro-1-methyl-1H-indazole. [Link]
- PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- StaffNet.
- University College Cork.
- PMC - NIH. Methyl 1-(4-fluorobenzyl)
- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
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- 4. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
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- 6. This compound | 1257535-07-1 [m.chemicalbook.com]
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- 8. This compound | 1257535-07-1 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Halogenated Indazoles
Welcome to the technical support center for the synthesis of halogenated indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these critical heterocyclic motifs. Halogenated indazoles are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals, making their efficient and selective preparation a subject of paramount importance.[1][2][3][4]
This resource is structured to provide not just protocols, but a deeper understanding of the challenges inherent in these syntheses. We will explore the causality behind common experimental pitfalls and offer field-proven troubleshooting strategies to overcome them.
Part 1: Frequently Asked Questions (FAQs) - Navigating Core Challenges
This section addresses the most common high-level challenges encountered during the synthesis of halogenated indazoles.
Q1: My halogenation reaction is giving me a mixture of regioisomers. How can I improve selectivity?
A1: Regioselectivity is arguably the most significant challenge in indazole halogenation. The indazole core presents multiple reactive sites: the N1 and N2 positions of the pyrazole ring, and the C3, C4, C5, C6, and C7 positions of the bicyclic system.[5] The outcome of a halogenation reaction is a delicate interplay between the electronic nature of the indazole substrate, the choice of halogenating agent, and the reaction conditions.
-
N1 vs. N2 Functionalization: Direct halogenation on the nitrogen atoms is less common than C-H halogenation. However, competing N-alkylation or N-arylation is a frequent side reaction if alkyl or aryl halides are present. The ratio of N1 to N2 substitution is influenced by steric hindrance at the C7 and C3 positions, with bulky groups favoring N1 substitution.[6][7][8] Conversely, electron-withdrawing groups at C7 can steer the reaction towards N2 functionalization.[5][6][7][8]
-
C3 vs. Benzene Ring Halogenation: The C3 position is often the most kinetically favored site for electrophilic halogenation on an unsubstituted indazole due to the electronic nature of the pyrazole ring.[9] However, the benzene ring can also be halogenated, particularly under more forcing conditions or with highly activated substrates. The regioselectivity on the benzene ring is dictated by the existing substitution pattern.
-
Controlling Regioselectivity:
-
Protecting Groups: The use of N-protecting groups is a cornerstone of regioselective indazole functionalization.[9] A bulky protecting group at N1 can sterically hinder the C7 position and direct halogenation to other sites. Conversely, specific protecting groups can direct metallation and subsequent halogenation to a particular position. For instance, a 2-(trimethylsilyl)ethoxymethyl (SEM) group on N2 can direct lithiation and subsequent functionalization to the C3 position.[10][11]
-
Reaction Conditions: The choice of solvent and base can dramatically alter the regiochemical outcome. For instance, in N-alkylation, the use of sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1 substitution.[6][7][8][12]
-
Directed C-H Functionalization: Modern synthetic methods increasingly rely on directing groups to achieve high regioselectivity. These methods, often employing transition metal catalysts, can overcome the inherent reactivity of the indazole core.[13]
-
Q2: I'm observing polyhalogenation of my indazole. How can I achieve selective monohalogenation?
A2: Polyhalogenation is a common issue, especially with reactive indazoles or when using an excess of the halogenating agent. The initial halogenation product is often more reactive towards further halogenation than the starting material.
-
Stoichiometry is Key: Careful control of the stoichiometry of the halogenating agent is the first line of defense. Using 1.0 to 1.1 equivalents of the halogen source is crucial.
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress by TLC or LC-MS can help to quench the reaction upon full consumption of the starting material, thereby minimizing the formation of di- and tri-halogenated byproducts.
-
Choice of Halogenating Agent: Milder halogenating agents are less prone to causing polyhalogenation. For bromination, N-bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂).[2][3][9] Similarly, N-chlorosuccinimide (NCS) is a milder alternative to chlorine gas.
Q3: My reaction is sluggish, or I'm getting no reaction at all. What are the likely causes?
A3: A lack of reactivity can stem from several factors, often related to the electronic nature of the substrate or issues with the reaction setup.
-
Deactivated Substrates: Electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) on the indazole ring decrease its nucleophilicity, making it less reactive towards electrophilic halogenation. In such cases, more reactive halogenating agents or catalytic activation may be necessary.
-
Catalyst Poisoning: If you are employing a transition-metal-catalyzed C-H functionalization, the nitrogen atoms of the indazole can act as ligands and poison the catalyst.[14] The choice of ligand and reaction conditions is critical to mitigate this effect.
-
Inadequate Activation of Halogenating Agent: Some halogenating agents require an activator or catalyst to become sufficiently electrophilic. For example, the halogenation of some heteroarenes with N-halosuccinimides can be enhanced by the use of an organocatalyst like gallocyanine.[15]
-
Moisture and Air Sensitivity: Certain reagents, particularly organometallic intermediates used in directed functionalizations, are sensitive to moisture and air. Ensuring anhydrous and inert reaction conditions is vital for success.
Part 2: Troubleshooting Guides - From Problem to Solution
This section provides a more granular, step-by-step approach to troubleshooting specific experimental issues.
Scenario 1: Poor Regioselectivity in the Bromination of a Substituted Indazole
Problem: You are attempting to brominate a 5-substituted indazole at the C3 position using NBS, but you are observing a mixture of C3- and C7-brominated products, along with some starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Explanation:
-
Causality of N-Protection: An unprotected indazole exists in tautomeric forms (1H and 2H), which can complicate regioselectivity.[12] Protecting the nitrogen not only simplifies the system but also allows for steric and electronic control over the halogenation site. A bulky N1-protecting group will disfavor substitution at the adjacent C7 position.[6] An N2-SEM group, on the other hand, has been shown to facilitate C3-lithiation and subsequent reaction with electrophiles.[11]
-
Kinetic vs. Thermodynamic Control: The C3 position is generally the most electron-rich carbon, making it the site of kinetic attack.[9] However, at higher temperatures, the reaction may equilibrate to form the thermodynamically more stable product, which could be the C7-isomer depending on the substrate. Running the reaction at a lower temperature can trap the kinetic product.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway by stabilizing or destabilizing charged intermediates. Experimenting with different solvents is a standard optimization procedure.
-
Alternative Reagents: Different halogenating agents have varying levels of reactivity and steric bulk, which can be exploited to alter the regiochemical outcome. DBDMH has been shown to be effective for the C3-bromination of indazoles.[16]
Scenario 2: Transition-Metal-Catalyzed C-H Halogenation Fails with an Electron-Rich Indazole
Problem: You are attempting a palladium-catalyzed direct C-H arylation at the C3 position of an electron-rich indazole, but the reaction is not proceeding, and you are recovering the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting Pd-catalyzed C-H arylation.
Detailed Explanation:
-
The Challenge of Catalyst Poisoning: The lone pairs on the indazole's nitrogen atoms can coordinate strongly to the palladium center, leading to catalyst deactivation.[14] This is a common problem in the C-H functionalization of N-heterocycles.
-
Ligand Choice is Critical: The choice of ligand is paramount in preventing catalyst poisoning. While phosphine ligands are common in cross-coupling, they may not be optimal for C-H activation of indazoles. Phenanthroline ligands have been successfully employed for the C3-arylation of indazoles, demonstrating their ability to promote the desired reactivity while resisting catalyst deactivation.[17]
-
Solvent Influence: Coordinating solvents can compete with the substrate for binding to the catalyst, potentially inhibiting the reaction. Non-coordinating aromatic solvents like toluene have been found to be crucial for both reactivity and selectivity in these transformations.[17]
-
The Role of Additives: Silver salts are often used in C-H activation reactions to act as halide scavengers, facilitating the catalytic cycle. However, their use can be costly and lead to the formation of metallic silver byproducts. Robust protocols that operate without silver additives are highly desirable.[17]
Part 3: Protocols and Data
Table 1: Comparison of Conditions for Regioselective Bromination of 2-Phenyl-2H-indazole
| Entry | Brominating Agent (Equiv.) | Solvent | Conditions | Product(s) | Yield (%) | Reference |
| 1 | Br₂ (1.0) | N/A | N/A | 3-bromo-2-phenyl-2H-indazole | High | [3] |
| 2 | Br₂ (>1.0) | N/A | N/A | Mixture of 3,5-dibromo and 3,7-dibromo | Poor | [2][3] |
| 3 | NBS (1.0) | MeCN | 25 °C, 2h | 3-bromo-2-phenyl-2H-indazole | 88 | [2][3] |
| 4 | NBS (1.0) | EtOH | 50 °C, 2h | 3-bromo-2-phenyl-2H-indazole | 97 | [2][3][4] |
| 5 | NBS (2.5) | EtOH | 50 °C, 5h | 3,7-dibromo-2-phenyl-2H-indazole | 70 | [4] |
This data highlights that while Br₂ can provide the monobrominated product, it readily leads to polybromination with poor selectivity.[2][3] In contrast, NBS offers much better control, with the choice of solvent significantly impacting the yield.[2][3][4] Furthermore, by adjusting the stoichiometry of NBS and the reaction time, selective di-bromination can be achieved.[4]
Experimental Protocol: Metal-Free C3-Bromination of 2-Aryl-2H-Indazole
This protocol is adapted from a reported metal-free method for the regioselective halogenation of 2H-indazoles.[2][3]
Materials:
-
2-Aryl-2H-indazole (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv.)
-
Ethanol (EtOH) (0.1 M solution)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the 2-aryl-2H-indazole (1.0 mmol).
-
Add ethanol (10 mL) and stir to dissolve the substrate.
-
Add N-bromosuccinimide (1.05 mmol) in one portion.
-
Heat the reaction mixture to 50 °C and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-bromo-2-aryl-2H-indazole.
Self-Validation:
-
The reaction should show a clean conversion of the starting material to a single, less polar spot on the TLC plate.
-
The ¹H NMR spectrum of the product should show the disappearance of the C3-H proton signal and the appearance of aromatic signals consistent with the C3-brominated product.
-
High-resolution mass spectrometry (HRMS) should confirm the incorporation of one bromine atom.
References
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- (2023-02-07).
- ACS Publications. (2025-09-10). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | The Journal of Organic Chemistry.
- Benchchem. (n.d.). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- NIH. (2023-02-07).
- (n.d.).
- ResearchGate. (n.d.). The Halogenation of Indazoles. aReaction conditions: 1 (0.2 mmol),....
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- RSC Publishing. (2021-02-10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances. DOI:10.1039/D0RA08598G
- ResearchGate. (n.d.). C3 Halogenation of 2H‐indazoles. | Download Scientific Diagram.
- MDPI. (n.d.).
- (2021-08-02).
- University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Benchchem. (n.d.).
- IDR@NITK. (n.d.).
- Beilstein Journals. (2024-08-09).
- PubMed. (n.d.).
- ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
- MDPI. (n.d.).
- PubMed. (2024-11). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.
- RSC Publishing. (n.d.).
- RSC Publishing. (n.d.). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines - Organic & Biomolecular Chemistry.
- RSC Publishing. (n.d.). Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals - Organic Chemistry Frontiers.
- NIH. (n.d.).
- (n.d.). Synthesis of 1H-Indazoles via Silver(I)
- NIH. (n.d.). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC.
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
- Benchchem. (n.d.).
- NIH. (2018-01-25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC.
- (2024-05-17). Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. d-nb.info [d-nb.info]
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- 11. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 14. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Fluoro-3-iodo-1-methyl-1H-indazole
Welcome to the technical support resource for 4-Fluoro-3-iodo-1-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and questions related to its stability and degradation, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns I should be aware of when working with this compound?
The core stability concerns for this compound revolve around its sensitivity to light and potentially harsh pH conditions. The indazole scaffold itself, along with the carbon-iodine bond, are the most reactive sites.
-
Photostability: Indazole derivatives are known to be photosensitive. Exposure to ultraviolet (UV) light, and sometimes even ambient laboratory light over extended periods, can induce degradation. The most common photochemical reaction is a rearrangement to a benzimidazole derivative, though other pathways like dehalogenation can also occur.[1][2]
-
pH Stability: The indazole ring system can be susceptible to degradation under strongly acidic or basic conditions, although it is generally stable under neutral and mildly acidic/basic conditions typically used in workups.[3] The C-I bond is also more labile than the C-F bond and can be cleaved under certain nucleophilic or reductive conditions.
-
Thermal Stability: As a solid, the compound is relatively stable at recommended storage temperatures (2-8°C).[4] However, in solution, prolonged heating, especially in the presence of certain reagents like transition metal catalysts, can accelerate degradation and side reactions.
Q2: What are the recommended storage and handling procedures for this compound?
Proper storage is critical to ensure the integrity and purity of this compound.
-
Solid Compound: The solid powder should be stored in a tightly sealed, amber vial at 2-8°C, protected from light.[4] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
Solutions: Stock solutions, typically prepared in anhydrous DMSO or DMF, should be stored at -20°C or -80°C.[5] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation over time. When using in cell-based assays, ensure the final concentration of the organic solvent is compatible with your experimental system.
Q3: What are the most likely degradation pathways for this molecule?
Based on the chemistry of the indazole scaffold and its substituents, we can predict several key degradation pathways. These are critical to understand for interpreting unexpected analytical results.
-
Photochemical Rearrangement: Upon absorption of UV radiation, the indazole ring can undergo a nitrogen-carbon transposition to form the thermodynamically more stable benzimidazole isomer.[1][2]
-
Proto-deiodination: The carbon-iodine bond is the weakest point for non-photolytic chemical degradation. This pathway involves the replacement of the iodine atom with a hydrogen atom, yielding 4-Fluoro-1-methyl-1H-indazole. This is a common side reaction in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and can also be initiated by reducing agents or light.
-
Hydrolysis: Under harsh acidic or basic conditions, the indazole ring may undergo hydrolytic cleavage, although this typically requires forcing conditions (high temperature, extreme pH).[3]
Q4: What analytical techniques are best for monitoring the stability and purity of this compound?
A combination of chromatographic and spectroscopic methods is ideal.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection (e.g., using a C18 column with a water/acetonitrile or water/methanol gradient) is the gold standard for assessing purity and quantifying degradation products. A stability-indicating method should be developed that resolves the parent compound from all potential degradants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown peaks observed during stability studies. The mass-to-charge ratio provides immediate clues to the identity of degradation products, such as the loss of iodine (mass difference of ~126.9 Da) or rearrangement (same mass, different retention time).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for confirming the structure of the starting material and for characterizing isolated degradation products.
Troubleshooting Guide
Scenario 1: Unexpected Peaks in LC-MS After Sample Left on Autosampler
Question: "My LC-MS results for a sample solution of this compound show several new, unknown peaks after it was left in a clear vial on the autosampler over the weekend. The major new peak has the same mass as my starting material but a different retention time. What could be happening?"
Answer: This is a classic case of photodegradation. The autosampler's ambient light, combined with potential UV exposure from instrument lamps over 48-72 hours, is sufficient to induce chemical changes in photosensitive molecules like indazoles.
Root Cause Analysis: The peak with the same mass but different polarity (and thus retention time) is highly indicative of a photochemical rearrangement to the corresponding benzimidazole isomer, 4-Fluoro-7-iodo-1-methyl-1H-benzimidazole.[1][2] Other smaller peaks could correspond to products of proto-deiodination (loss of iodine) or photodimerization.
Caption: Competing reaction pathways during cross-coupling.
Optimization & Troubleshooting Protocol:
-
Lower the Temperature: High temperatures accelerate both catalyst degradation and deiodination. Screen reaction temperatures starting from room temperature up to a maximum of 60-70°C to find a balance between reaction rate and stability.
-
Choose a Robust Catalyst System: Use modern, well-defined palladium pre-catalysts with bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) that are more resistant to degradation and often allow for lower catalyst loadings and temperatures.
-
Degas Rigorously: Ensure the reaction mixture is thoroughly degassed (e.g., via 3-4 vacuum/inert gas cycles) to remove oxygen, which can contribute to catalyst decomposition.
-
Monitor Reaction Time: Follow the reaction closely by TLC or LC-MS. Prolonged reaction times after the starting material is consumed will only increase the formation of byproducts. Quench the reaction as soon as it reaches completion.
Stability Summary & Forced Degradation Guidelines
To proactively understand the stability profile of this compound, performing forced degradation studies is a key step in drug development. [6][7]The table below summarizes the expected outcomes.
| Stress Condition | Reagents & Conditions | Expected Degradation | Primary Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Low to Moderate | Parent compound, potential minor ring-opened products |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Moderate | Parent compound, 4-Fluoro-1-methyl-1H-indazole (deiodination) |
| Oxidation | 3% H₂O₂, RT, 24h | Moderate to High | N-oxides, other oxidized species |
| Photolytic | UV Lamp (254/365nm), Solution, 24h | High | 4-Fluoro-7-iodo-1-methyl-1H-benzimidazole, deiodinated product |
| Thermal | 80°C, Solid State, 72h | Very Low | Parent compound |
Protocol: General Procedure for a Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound.
Materials:
-
This compound
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector, LC-MS system
-
pH meter, calibrated
-
Thermostatic water bath or oven
-
Photostability chamber or UV lamp
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in ACN or MeOH.
-
Stress Sample Preparation (Target concentration ~0.1 mg/mL):
-
Control: Dilute the stock solution with 50:50 ACN:Water.
-
Acid: Mix stock solution, ACN, and 0.1 M HCl. Heat in a water bath at 60°C.
-
Base: Mix stock solution, ACN, and 0.1 M NaOH. Heat in a water bath at 60°C.
-
Oxidative: Mix stock solution, ACN, and add 3% H₂O₂. Keep at room temperature.
-
Photolytic: Dilute the stock solution with 50:50 ACN:Water in a quartz or clear glass vial. Expose to light in a photostability chamber. Prepare a "dark control" by wrapping an identical sample in foil.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching/Neutralization:
-
For acid samples, neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
For base samples, neutralize with an equivalent amount of 0.1 M HCl.
-
The oxidative sample can often be analyzed directly.
-
-
Analysis: Analyze all samples by a developed stability-indicating HPLC-UV method and by LC-MS to identify degradants. Aim for 5-20% degradation of the parent compound for meaningful results. [6] By understanding these potential degradation pathways and implementing the suggested preventative and troubleshooting measures, researchers can ensure the quality of their experimental outcomes and accelerate their research and development timelines.
References
- Derksen, D. S., et al. (2023). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition, 62(33), e202305178.
- Rota, F. M., et al. (2023). Photochemical Conversion of Indazoles into Benzimidazoles. Chemistry – A European Journal, 29(45), e202300971.
- Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 783-790.
- MedCrave. (2016). Forced Degradation Studies.
Sources
- 1. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical Conversion of Indazoles into Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 1257535-07-1 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
A Comparative Crystallographic Guide to 4-Fluoro-3-iodo-1-methyl-1H-indazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth crystallographic comparison of 4-fluoro-3-iodo-1-methyl-1H-indazole, a key building block in modern medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages experimental data from closely related halogenated indazoles and other heterocyclic systems to offer a predictive analysis of its solid-state properties. We will explore the profound influence of halogen substitution on molecular conformation and crystal packing, providing a valuable resource for rational drug design and materials science.
Introduction: The Significance of this compound
Indazole derivatives are a cornerstone of many therapeutic agents, exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The subject of this guide, this compound, is a particularly valuable synthetic intermediate.[4][5] The strategic placement of fluorine and iodine atoms offers medicinal chemists a powerful tool to modulate key drug properties such as metabolic stability and bioavailability.[4] Understanding the three-dimensional structure of this molecule is paramount for elucidating its structure-activity relationships (SAR) and for the design of next-generation therapeutics.
The Influence of Halogenation on Crystal Packing: A Comparative Analysis
The introduction of halogen atoms into a molecular scaffold can dramatically alter its crystallographic properties through the formation of halogen bonds and other non-covalent interactions.[6] While the crystal structure of this compound remains to be determined, we can draw insightful comparisons from the crystallographic data of other halogenated heterocyclic compounds.
A study on dihalogenated imidazole derivatives revealed that iodo-substituted compounds are particularly adept at forming halogen bonds, with iodine···nitrogen contacts being a dominant feature in their solid-state structures.[6] Similarly, research on halogenated pyrazoles has shown that while chloro and bromo analogs are often isostructural, fluoro and iodo derivatives can adopt different packing motifs, forming catemeric (chain-like) structures through hydrogen bonding.[7]
Table 1: Comparison of Crystallographic Data for Halogenated Heterocycles
| Parameter | 4-Bromo-1H-pyrazole | 4-Chloro-1H-pyrazole | 4-Fluoro-1H-pyrazole | 4-Iodo-1H-pyrazole |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | Pca2₁ | Pca2₁ | P2₁/c | Pnma |
| Supramolecular Motif | Trimeric | Trimeric | Catemeric | Catemeric |
| Key Interactions | N-H···N hydrogen bonds | N-H···N hydrogen bonds | N-H···N hydrogen bonds | N-H···N hydrogen bonds, I···I contacts |
Data compiled from publicly available crystallographic information.[7]
Based on these observations, we can anticipate that the crystal structure of this compound will be significantly influenced by both the electron-withdrawing fluorine atom and the large, polarizable iodine atom. The presence of the methyl group at the N1 position precludes the formation of the N-H···N hydrogen bonds seen in the pyrazole examples, making other intermolecular forces, such as halogen bonding and π-π stacking, the primary determinants of the crystal packing. It is plausible that the iodine atom will participate in halogen bonding, either with the nitrogen atom of a neighboring molecule or with the fluorine atom, leading to a complex and fascinating supramolecular architecture.
Experimental Protocols: From Synthesis to Structure
The successful crystallographic analysis of any compound begins with its synthesis and the growth of high-quality single crystals.
Synthesis of this compound
While a specific, detailed synthesis for this compound is not extensively reported in peer-reviewed literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of halogenated indazoles.[8][9][10][11][12] A common strategy involves the construction of the indazole core followed by regioselective halogenation.
Representative Synthetic Workflow:
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A Senior Application Scientist's Guide to Alternatives for 4-Fluoro-3-iodo-1-methyl-1H-indazole in Modern Synthesis
Executive Summary
4-Fluoro-3-iodo-1-methyl-1H-indazole is a highly valuable, functionalized building block in medicinal chemistry, prized for its role in constructing complex molecular architectures, particularly in the realm of oncology and neuropharmacology.[1] The strategic placement of the iodo group at the C3 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the fluoro and methyl substituents offer means to fine-tune physicochemical properties such as metabolic stability and binding affinity.[1] However, reliance on a single, pre-functionalized intermediate can introduce constraints related to cost, availability, and linear synthetic strategies. This guide provides a comprehensive comparison of viable alternatives, ranging from other functionalized indazoles to modern C-H activation strategies and bioisosteric scaffolds. We present objective, data-driven comparisons and detailed experimental protocols to empower researchers in drug discovery to make informed decisions for their synthetic campaigns.
The Strategic Value of this compound
The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the hydrogen bonding patterns of purines, making it a potent hinge-binding motif in many kinase inhibitors.[2] The subject molecule, this compound, offers a trifecta of synthetically advantageous features:
-
The C3-Iodo Group: The carbon-iodine bond is the most reactive of the halogens in palladium-catalyzed oxidative addition, the rate-limiting step in many cross-coupling reactions.[3] This ensures high efficiency in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkyl, and amino moieties.
-
The C4-Fluoro Group: The introduction of fluorine can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism.[1] Its strong electron-withdrawing nature also modulates the pKa of the indazole ring and can lead to favorable electrostatic or dipole-dipole interactions within a protein binding pocket.
-
The N1-Methyl Group: N-alkylation of indazoles can occur at either the N1 or N2 position.[4] Having a pre-installed N1-methyl group ensures regiochemical integrity in subsequent reactions, preventing the formation of undesired isomers and simplifying purification.
This combination of features has made it a key intermediate in the synthesis of targeted therapies, including Poly (ADP-ribose) polymerase (PARP) inhibitors like Niraparib.[1][5][6]
A Comparative Framework for Synthetic Alternatives
While potent, reliance on a single building block is not always optimal. The ideal alternative should be evaluated based on a matrix of performance, practicality, and strategic advantage.
| Feature | This compound | Alternative Halogenated Indazoles (e.g., Bromo) | Indazole Boronic Esters/Acids | C-H Functionalization Strategies | Bioisosteric Scaffolds |
| Reactivity | Excellent (I > Br > Cl) | Good to Moderate | Excellent | Substrate Dependent | N/A |
| Cost | High | Lower | Variable, often high | Low (reagent cost) | Variable |
| Atom Economy | Poor (Iodine waste) | Poor (Bromine waste) | Moderate | Excellent | N/A |
| Synthetic Strategy | Linear, pre-functionalized | Linear, pre-functionalized | Linear, pre-functionalized | Convergent, late-stage | Scaffold Hopping |
| Regiocontrol | Excellent (pre-defined) | Excellent (pre-defined) | Excellent (pre-defined) | Can be challenging | N/A |
| Availability | Specialized vendor | More common | Specialized vendor | N/A (in-situ) | Variable |
Class I Alternatives: Other Halogenated & Functionalized Indazoles
The most direct alternatives are other indazoles functionalized for cross-coupling.
Bromo- and Chloro-Indazoles
Rationale: 4-Fluoro-3-bromo-1-methyl-1H-indazole or its chloro-analog can be considered as more cost-effective alternatives. The trade-off is reactivity. The oxidative addition step for Pd catalysts follows the trend C-I > C-Br > C-Cl. Consequently, reactions with bromo-indazoles often require higher catalyst loadings, more forcing conditions (higher temperatures), or more sophisticated, electron-rich phosphine ligands to achieve comparable yields to their iodo counterparts.
Indazole Triflates and Boronic Esters
Rationale: Organotriflates are excellent electrophiles for cross-coupling, with reactivity often comparable to iodides. Indazole boronic acids or esters (e.g., pinacol esters) switch the polarity of the reaction, serving as the nucleophilic partner in Suzuki couplings with an aryl halide.
Experimental Protocol: Representative Suzuki-Miyaura Coupling [3]
This protocol illustrates a typical Suzuki coupling, which can be adapted for iodo-, bromo-, or triflate-substituted indazoles by adjusting the catalyst system and reaction time.
-
Materials: N-protected 3-iodo-1H-indazole (1.0 equiv), Arylboronic acid (1.2 equiv), PdCl₂(dppf) (3 mol%), Potassium Carbonate (K₂CO₃) (2.0 equiv), 1,4-Dioxane/Water (4:1 mixture).
-
Procedure:
-
To a flame-dried Schlenk flask, add the N-protected 3-iodo-indazole, arylboronic acid, PdCl₂(dppf), and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Diagram: Palladium-Catalyzed Suzuki-Miyaura Cycle
Caption: The catalytic cycle for Suzuki-Miyaura coupling.
Class II Alternative: Transition Metal-Catalyzed C-H Functionalization
A paradigm shift from traditional cross-coupling involves forgoing the pre-halogenation of the indazole entirely. Late-stage C-H functionalization is a powerful, atom-economical strategy where a C-H bond on the indazole ring is directly converted to a C-C or C-N bond.[7]
Rationale: This approach shortens synthetic sequences and reduces waste. Rhodium(III) and Cobalt(III) catalysts are particularly effective for this transformation, often directed by a group on the indazole nitrogen.[8][9] While this method offers elegance and efficiency, challenges can include regioselectivity (functionalizing the desired C-H bond over others) and the need for specialized catalysts.
Experimental Workflow: Rh(III)-Catalyzed C-H Arylation of an N-Aryl Indazole [8]
-
Materials: N-Aryl-2H-indazole (1.0 equiv), Arylboronic acid or Diazonium salt (coupling partner), [Cp*RhCl₂]₂ (catalyst, 2.5 mol%), AgSbF₆ (oxidant/halide scavenger, 20 mol%), Acetic Acid (solvent).
-
Procedure:
-
In a sealed tube, combine the N-aryl-2H-indazole, coupling partner, [Cp*RhCl₂]₂, and AgSbF₆.
-
Add acetic acid as the solvent.
-
Seal the tube and heat to 100-120 °C for 12-24 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove metal salts.
-
Wash the filtrate with saturated NaHCO₃ solution and brine.
-
Dry the organic layer, concentrate, and purify via chromatography.
-
Diagram: Synthetic Strategy Comparison
Caption: Linear vs. convergent synthesis via C-H activation.
Class III Alternative: Bioisosteric Replacement & Scaffold Hopping
In drug discovery, it is often the three-dimensional pharmacophore, not the exact heterocyclic core, that is essential for biological activity. A bioisostere is a different chemical group that retains similar physical and chemical properties, resulting in comparable biological activity.[10]
Rationale: If the indazole core itself is problematic (e.g., poor ADME properties, off-target effects, intellectual property constraints), one can replace it entirely with another scaffold. This "scaffold hopping" approach is a powerful strategy for generating novel intellectual property and overcoming liabilities.
Common Bioisosteres for Indazole: [11][12]
-
Indole: Can exhibit similar hydrogen bonding, but with different electronics.[12]
-
Azaindazoles (e.g., Pyrrolopyridines): Introduce a nitrogen into the benzene ring portion, modulating solubility and pKa.
-
Benzimidazoles: Offer a different hydrogen bond donor/acceptor pattern.
-
Imidazopyridines: Another common hinge-binding scaffold in kinase inhibitors.
The choice of a bioisostere is highly context-dependent and is typically guided by computational modeling and structure-activity relationship (SAR) studies. For instance, in the development of certain kinase inhibitors, an imidazopyridine might offer superior properties over an indazole.[13]
Diagram: Decision Workflow for Building Block Selection
Caption: A workflow for selecting an appropriate synthetic strategy.
Conclusion and Authoritative Insights
This compound remains a formidable tool in the synthetic chemist's arsenal, offering high reactivity and precise regiocontrol. However, a forward-looking synthetic strategy must consider the broader landscape of available technologies.
-
For rapid, reliable synthesis where cost is secondary, iodo-indazoles are the gold standard.
-
For large-scale campaigns, a switch to a bromo-indazole, with optimized catalytic conditions, can provide significant cost savings.
-
For programs focused on innovation and atom economy, investing in the development of a late-stage C-H functionalization route is highly advantageous. This approach aligns with green chemistry principles and offers maximal flexibility for exploring SAR.
-
Finally, when facing intractable ADME or IP issues, bioisosteric replacement should be a primary consideration, turning a potential roadblock into an opportunity for discovering novel chemical matter.
The choice is not merely one of reactivity, but a strategic decision that impacts the timeline, cost, and innovative potential of a drug discovery program.
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The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of Indazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the indazole core represents a privileged scaffold in the design of potent kinase inhibitors.[1][2][3] A number of approved anticancer drugs, such as Pazopanib and Regorafenib, feature this heterocyclic motif.[1][2] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[4] Off-target effects can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits.[5][6][7] This guide provides an in-depth comparison of the cross-reactivity profiles of prominent indazole-based kinase inhibitors, supported by experimental data and detailed protocols for assessing kinase selectivity.
Understanding Kinase Inhibitor Selectivity: The "Why" and the "How"
The development of effective and safe kinase inhibitors hinges on a thorough understanding of their interaction landscape across the entire kinome. A promiscuous inhibitor may engage multiple kinases, leading to a complex pharmacological profile that can be both beneficial and detrimental.[8][9] Therefore, comprehensive selectivity profiling is an indispensable part of the drug discovery process.[8][10]
Several robust methodologies have been developed to measure kinase inhibitor selectivity, both in vitro and within the complex environment of a living cell.[10] This guide will focus on three widely adopted techniques: KiNativ™, Kinobeads, and the Cellular Thermal Shift Assay (CETSA).
Visualizing the Workflow: Assessing Kinase Inhibitor Selectivity
Caption: High-level overview of three common kinase inhibitor selectivity profiling workflows.
Comparative Analysis of Indazole-Based Kinase Inhibitors
To illustrate the varying degrees of selectivity among indazole-based inhibitors, we will compare the profiles of three well-characterized compounds: Pazopanib, Regorafenib, and Foretinib (GSK1363089).
| Inhibitor | Primary Targets | Notable Off-Targets | Therapeutic Applications |
| Pazopanib | VEGFR1/2/3, PDGFRα/β, c-Kit[1][11] | FGFR1/3, c-Fms, Lck, Itk | Renal cell carcinoma, soft tissue sarcoma[11][12] |
| Regorafenib | VEGFR1/2/3, TIE2, PDGFR, FGFR, KIT, RET, RAF[13][14][15] | DDR2, p38 MAPK[13][16] | Metastatic colorectal cancer, gastrointestinal stromal tumors[14][16] |
| Foretinib (GSK1363089) | MET, VEGFR2, RON, AXL, TIE-2[17][18] | FLT3, KIT, PDGFR[19] | Investigational for various cancers, including gastric cancer[17][18] |
This table represents a summary of key targets and is not exhaustive. The IC50/Kd values for a comprehensive list of kinases can be found in the referenced literature.
The Clinical Picture: On-Target Efficacy and Off-Target Side Effects
The cross-reactivity profiles of these inhibitors directly correlate with their clinical utility and observed side effects.
-
Pazopanib's potent inhibition of VEGFR and PDGFR drives its anti-angiogenic efficacy.[11] However, off-target effects can contribute to adverse events such as hypertension, diarrhea, and liver toxicity.[12][20][21]
-
Regorafenib's broad-spectrum activity against multiple pro-angiogenic and oncogenic kinases contributes to its efficacy in treatment-refractory cancers.[13][14] This multi-targeted nature, however, is also linked to a significant side-effect profile, including hand-foot skin reaction, fatigue, and hypertension.
-
Foretinib's co-inhibition of MET and VEGFR2 is designed to overcome resistance mechanisms in tumors where both pathways are active.[17][18] Its off-target profile may contribute to both efficacy and toxicity.
Signaling Pathway Perturbation: A Visual Representation
The on- and off-target activities of these inhibitors result in the modulation of complex signaling networks.
Caption: Simplified signaling network illustrating the primary and notable off-targets of Regorafenib.
Experimental Protocols
A self-validating system is crucial for trustworthy results. The following protocols provide a framework for assessing kinase inhibitor selectivity.
Protocol 1: Kinobeads-Based Competitive Profiling
This chemical proteomics approach uses immobilized, broad-spectrum kinase inhibitors to enrich a large portion of the kinome from a cell lysate.[8][9][22] A free inhibitor of interest is then added in increasing concentrations to compete for binding, and the displacement is quantified by mass spectrometry.[8]
Methodology:
-
Cell Culture and Lysis: Culture cells to ~80% confluency. Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors to preserve native protein states.
-
Lysate Incubation: Pre-clear the lysate by centrifugation. Incubate the supernatant with varying concentrations of the test indazole-based inhibitor (and a vehicle control) for a defined period (e.g., 45 minutes at 4°C).
-
Kinobeads Enrichment: Add the Kinobeads slurry to the inhibitor-treated lysates and incubate to allow for kinase binding.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and perform in-solution tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative mass spectrometry (e.g., label-free quantification or isotopic labeling).
-
Data Analysis: Identify and quantify the proteins. Generate dose-response curves for each identified kinase to determine their affinity for the test inhibitor.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in intact cells and tissues.[23][24][25] It is based on the principle that ligand binding stabilizes a protein, resulting in a higher melting temperature.[23][26][27]
Methodology:
-
Cell Treatment: Treat intact cells with the indazole-based inhibitor at the desired concentration(s) or with a vehicle control.
-
Heat Challenge: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[23]
-
Cell Lysis: Lyse the cells (e.g., via freeze-thaw cycles or detergents).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[27]
Conclusion
The indazole scaffold remains a highly valuable starting point for the development of potent kinase inhibitors. However, as this guide illustrates, a deep understanding of their cross-reactivity is paramount. The promiscuity of inhibitors like Regorafenib highlights a polypharmacological approach, while the profiles of Pazopanib and Foretinib demonstrate varying degrees of selectivity. By employing robust profiling methodologies such as Kinobeads and CETSA, researchers can gain crucial insights into the on- and off-target effects of their compounds, paving the way for the rational design of safer and more effective targeted therapies. The interplay between on-target efficacy and off-target liabilities will continue to be a central theme in the evolution of kinase inhibitor drug discovery.
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- Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. PubMed Central.
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The Strategic Placement of Fluorine: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indazoles in Drug Discovery
In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, a recurring motif in a multitude of pharmacologically active agents.[1][2] Its versatility, however, is often amplified by strategic chemical modifications, among which fluorination has emerged as a particularly powerful tool. The introduction of fluorine, the most electronegative of elements, can profoundly alter the physicochemical and biological properties of the parent molecule, often leading to enhanced potency, metabolic stability, and bioavailability.[3][4] This guide provides an in-depth comparison of fluorinated indazoles, offering insights into their structure-activity relationships (SAR) and providing experimental context for researchers in drug development.
The Indazole Core and the Transformative Power of Fluorine
The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, offers multiple positions for substitution, allowing for the fine-tuning of its pharmacological profile.[1][5] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—make it a favored substituent in drug design.[3] Its introduction can influence a molecule's conformation, pKa, lipophilicity, and susceptibility to metabolic degradation, thereby impacting its interaction with biological targets and its overall pharmacokinetic profile.[4][6] Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its significant role in modern drug discovery.[3][7]
Positional Isomerism of Fluorine on the Indazole Ring: A Tale of Differential Activity
The precise placement of a fluorine atom on the indazole ring can have a dramatic impact on biological activity. This is a critical consideration in the design of potent and selective inhibitors. The following sections compare the effects of fluorination at different positions across various therapeutic targets.
Kinase Inhibition: A Game of Angstroms
Kinases are a major class of drug targets, and fluorinated indazoles have shown significant promise as kinase inhibitors. The position of the fluorine atom can dictate the potency and selectivity of these compounds.
A compelling example is seen in the inhibition of Rho kinase (ROCK1), a target for cardiovascular diseases. A comparative study revealed that a fluorine atom at the C6-position of the indazole ring leads to a significant enhancement in inhibitory potency compared to a C4-substitution.
| Compound | Position of Fluorine | ROCK1 IC50 (nM) | Oral Bioavailability (%) |
| 51 | C4 | 2500 | Not Reported |
| 52 | C6 | 14 | 61 |
| Table 1: Comparison of ROCK1 inhibitory activity of C4- and C6-fluorinated indazoles.[3][7] |
This stark difference in activity highlights the sensitivity of the kinase's active site to the electronic and steric environment dictated by the fluorine's location. The enhanced oral bioavailability of the C6-fluorinated compound further underscores the multifaceted benefits of strategic fluorination.[3][7] Further optimization of 6-fluoroindazoles led to compounds with even greater potency and improved pharmacokinetic profiles.[7]
Similarly, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the incorporation of a 2,6-difluoro-3-methoxyphenyl group on an indazole scaffold resulted in a compound with potent enzymatic and antiproliferative activities.[1]
Caption: Impact of Fluorine Position on ROCK1 Inhibition.
Anti-inflammatory and Antiviral Activity
Fluorinated indazoles have also demonstrated significant potential as anti-inflammatory and antiviral agents. For instance, a 6-fluoroindazole derivative was identified as a potent and selective antagonist of the TRPA1 cation channel, exhibiting in vivo anti-inflammatory activity.[7]
In the realm of antiviral research, 5-fluoroindazole derivatives have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[7] These compounds showed excellent metabolic stability and resilience to mutations in the reverse transcriptase enzyme.[7]
Experimental Protocols: Synthesis and Biological Evaluation
The successful development of fluorinated indazoles relies on robust synthetic methodologies and reliable biological assays.
Synthesis of Fluorinated Indazoles
A variety of synthetic routes to fluorinated indazoles have been developed. A modern and efficient method involves the direct C-H fluorination of 2H-indazoles.
Protocol: Regioselective C-3 Fluorination of 2H-Indazoles
This protocol is based on the work of Ghosh and Hajra (2021).[8]
-
Reactant Preparation: In a reaction vessel, dissolve the substituted 2H-indazole (1.0 mmol) in water (5 mL).
-
Addition of Fluorinating Agent: Add N-fluorobenzenesulfonimide (NFSI) (1.2 mmol) to the solution.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature under ambient air for the time specified by thin-layer chromatography (TLC) monitoring.
-
Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired C-3 fluorinated 2H-indazole.
Caption: Workflow for C-3 Fluorination of 2H-Indazoles.
Biological Evaluation: In Vitro Kinase Assay
Protocol: In Vitro ROCK1 Inhibition Assay
This is a generalized protocol for assessing the inhibitory activity of compounds against a specific kinase.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100). Prepare solutions of recombinant human ROCK1 enzyme, the peptide substrate, and ATP at desired concentrations.
-
Compound Preparation: Serially dilute the test compounds (e.g., fluorinated indazoles) in DMSO.
-
Assay Procedure: a. In a 96-well plate, add the reaction buffer. b. Add the test compound solution. c. Add the ROCK1 enzyme and incubate for 10 minutes at room temperature. d. Initiate the reaction by adding the peptide substrate and ATP. e. Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The strategic incorporation of fluorine into the indazole scaffold is a powerful strategy for modulating biological activity and improving pharmacokinetic properties. The position of the fluorine atom is a critical determinant of a compound's potency and selectivity, as evidenced by the significant differences in activity observed between positional isomers.
Future research in this area will likely focus on the development of novel and more efficient fluorination methods, the exploration of polyfluorinated indazoles, and the application of computational methods to predict the optimal placement of fluorine for specific biological targets. A deeper understanding of the intricate structure-activity relationships of fluorinated indazoles will undoubtedly continue to fuel the discovery of new and improved therapeutic agents.
References
- El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
- Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry. [Link]
- El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
- Li, Y., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
- Singh, P., & Kaur, M. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]
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- Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide.
- ResearchGate. (n.d.). Synthesis of indazole-based fluorophores.
- Sun, L., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. [Link]
- G. D. Sala, et al. (2023).
- Khan, I., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design. [Link]
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- Al-Tel, T. H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]
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A Senior Application Scientist's Guide to the Validation of 4-Fluoro-3-iodo-1-methyl-1H-indazole Purity by HPLC
Introduction:
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Fluoro-3-iodo-1-methyl-1H-indazole is a key building block in the synthesis of novel therapeutics, particularly in the development of targeted therapies for diseases like cancer.[1][2] Its structural integrity and purity directly influence the quality, stability, and safety profile of the final drug product. Therefore, a robust, reliable, and validated analytical method for purity determination is indispensable.
This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound. We will move beyond a simple recitation of steps to explain the scientific rationale behind each decision, ensuring the resulting protocol is not just followed, but understood. This approach is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, the gold standard for analytical method validation.[3][4][5]
Part 1: The Foundational Strategy: Developing a Stability-Indicating HPLC Method
Before validation can begin, a suitable HPLC method must be developed. For a purity assay, the goal is to create a stability-indicating method . This means the method must be able to accurately measure the analyte of interest, free from interference from any potential impurities, including process-related impurities and degradation products.[6]
Why Reverse-Phase HPLC?
This compound is a moderately polar organic molecule, making Reverse-Phase HPLC (RP-HPLC) the logical choice. In RP-HPLC, the stationary phase (the column) is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The analyte and its impurities are separated based on their relative hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later.
Key Method Development Considerations:
-
Column Selection: A C18 column is a workhorse for this type of molecule, offering excellent hydrophobic retention and resolving power. A typical dimension would be 4.6 x 150 mm with 3.5 or 5 µm particles.
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is crucial. A gradient is preferred over an isocratic elution to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved effectively within a reasonable runtime.
-
Detection: The indazole ring system contains a chromophore, making UV detection ideal. A photodiode array (PDA) or diode array detector (DAD) is highly recommended. It not only quantifies the peaks but also provides spectral data across a range of wavelengths. This is invaluable for peak purity assessment, helping to detect co-eluting impurities.[7] The optimal wavelength is determined by analyzing the UV spectrum of the main compound and selecting the wavelength of maximum absorbance.
-
Sample Preparation: The sample must be fully dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape. A mixture of acetonitrile and water is often a good starting point.
Part 2: The Proposed HPLC-UV Method: A Detailed Protocol
This section details a robust starting point for the analysis of this compound.
Table 1: Recommended Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Instrument | HPLC or UHPLC system with a Quaternary Pump, Autosampler, Column Oven, and DAD/PDA Detector | Standard equipment providing precise control over the mobile phase composition, temperature, and injection volume, with spectral data acquisition. |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides a good balance of resolution, backpressure, and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH to ensure reproducible retention times and good peak shape for the indazole moiety. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient Elution | Start at 30% B, ramp to 95% B over 15 min, hold for 3 min, return to 30% B over 1 min, equilibrate for 6 min. | A gradient ensures the elution of a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability. |
| Detection | DAD/PDA at 254 nm (or λmax of the compound) | 254 nm is a common wavelength for aromatic compounds. The DAD allows for peak purity assessment. |
| Injection Volume | 5 µL | A small injection volume minimizes the potential for peak distortion. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
Experimental Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Part 3: Method Validation Protocol: A Self-Validating System per ICH Q2(R1)
Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[5] The following parameters must be assessed for a purity method.
System Suitability Testing (SST)
-
Why it's critical: SST is not part of validation itself, but a prerequisite for it. It's performed before any sample analysis to ensure the entire HPLC system (instrument, column, mobile phase) is performing adequately on the day of analysis.[8][9] It is the self-check that ensures the validity of the data generated.
-
How to test: Make five replicate injections of a working standard solution.
-
Acceptance Criteria: These are based on USP <621> guidelines and internal laboratory standards.[10][11]
Parameter Acceptance Limit Rationale Tailing Factor (T) ≤ 2.0 Ensures peak symmetry, which is critical for accurate integration. Theoretical Plates (N) > 2000 Measures column efficiency and indicates good separation power. %RSD of Peak Area ≤ 2.0% Demonstrates the precision of the injection and detection systems.[10] %RSD of Retention Time ≤ 1.0% Indicates the stability of the pump and mobile phase composition.
Specificity (including Forced Degradation)
-
Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] For a purity method, this is arguably the most important validation parameter.
-
How to test:
-
Impurity Spiking: If known impurities are available, spike the sample with them to demonstrate that they are resolved from the main peak.
-
Forced Degradation: Expose the drug substance to harsh conditions to intentionally generate degradation products.[13][14] This provides confidence that any degradants formed during manufacturing or storage can be detected.[6] Recommended stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Dry heat at 105 °C for 48 hours.
-
Photolytic: Expose to UV/Vis light as per ICH Q1B guidelines.
-
-
-
Acceptance Criteria:
-
The method must resolve the main peak from all process impurities and degradation products.
-
Peak purity analysis (using the DAD) of the main peak in the stressed samples should pass, indicating no co-eluting degradants.
-
A reasonable amount of degradation (typically 5-20%) should be achieved to demonstrate the method's stability-indicating nature.[15]
-
Linearity and Range
-
Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is essential for accurately quantifying impurities.
-
How to test: Prepare a series of at least five solutions of the reference standard at different concentrations, typically ranging from the Limit of Quantitation (LOQ) up to 150% of the target concentration for the main analyte.
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Accuracy
-
Why it's critical: Accuracy measures the closeness of the test results obtained by the method to the true value.
-
How to test: Perform a recovery study by spiking a placebo or a known sample with known amounts of the pure analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
-
Why it's critical: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It demonstrates the method's reproducibility.
-
How to test:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same lot on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the purity results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Why it's critical: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. This is crucial for controlling low-level impurities.
-
How to test: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak.
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
-
-
Acceptance Criteria: The LOQ must be sufficiently low to quantify impurities at their specified reporting thresholds. The precision (%RSD) at the LOQ should be ≤ 10%.
Validation Workflow Diagram
Caption: ICH Q2(R1) Method Validation Workflow.
Part 4: Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is the gold standard for purity analysis in quality control labs, it's important for researchers to understand its place among other analytical technologies.[16]
| Technology | Principle | Advantages over HPLC | Disadvantages/Limitations | Best Use Case |
| HPLC (High-Performance LC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Robust, versatile, widely available, and well-understood by regulatory agencies.[17] | Slower analysis times and higher solvent consumption compared to UPLC. | Routine QC, purity testing, and stability studies. |
| UPLC® (Ultra-Performance LC) | Uses columns with smaller particles (<2 µm) and higher pressures (~15,000 psi) for separation.[18] | Faster analysis (3-10x faster), better resolution, higher sensitivity, and significantly lower solvent consumption.[17][19][20] | Higher initial instrument cost, more susceptible to blockages from particulate matter. | High-throughput screening, complex mixture analysis, and when speed is critical. |
| qNMR (Quantitative NMR) | The integral of an NMR peak is directly proportional to the number of nuclei, allowing for direct quantification.[21] | Absolute quantification without needing a specific reference standard of the analyte; non-destructive.[22] | Lower sensitivity than HPLC, requires more sample, expensive instrumentation, complex sample preparation may be needed. | Purity determination of reference standards, quantification where no reference standard exists.[23] |
Conclusion and Best Practices
The validation of an HPLC method for the purity determination of this compound is a systematic process that builds a foundation of trust in the analytical data. By following the principles outlined in ICH Q2(R1), a robust, reliable, and scientifically sound method can be established.[24] This ensures that the purity of this critical intermediate is controlled, safeguarding the quality and safety of the final pharmaceutical product.
Key Takeaways for the Practicing Scientist:
-
Document Everything: A validation is only as good as its documentation. Every experiment, result, and deviation must be recorded.
-
Understand the "Why": Don't just follow the steps. Understand the purpose of each validation parameter to make informed decisions and troubleshoot effectively.
-
Use a Well-Characterized Reference Standard: The accuracy of your purity assessment is entirely dependent on the quality of your reference standard.
-
Embrace System Suitability: Treat SST as your daily "pre-flight check." It is your first line of defense against generating unreliable data.[25]
By adhering to these principles, you can confidently develop and validate an HPLC method that will stand up to scientific and regulatory scrutiny, playing a vital role in the journey of drug development.
References
- Alispharm. UPLC vs HPLC: what is the difference?.
- Research Journal of Pharmacy and Technology. A Review on Comparative study of HPLC and UPLC.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Emery Pharma. A Guide to Quantitative NMR (qNMR).
- YouTube. Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR).
- Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
- ResearchGate. The role of forced degradation studies in stability indicating HPLC method development.
- JEOL Ltd. What is qNMR (quantitative NMR) ?.
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Pharmaguideline. Differences between HPLC and UPLC.
- PharmaGuru. UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis.
- International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies.
- Prospects of UPLC in Pharmaceutical Analysis over HPLC.
- Bruker. Quantitative NMR Spectroscopy.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
- International Council for Harmonisation. Quality Guidelines.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.
- International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
- MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- Pharmaguideline. System Suitability in HPLC Analysis.
- J&K Scientific. This compound | 1257535-07-1.
- U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
- Chromatography Online. Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations.
- gmp-compliance.org. System Suitability for USP Methods - USP's Future Expectations.
- Moravek. Why Is HPLC Ideal for Chemical Purity Testing?.
- PubChem. 4-Fluoro-1-methyl-1H-indazole.
- Intertek. Pharmaceutical Impurity Testing and Identification.
- European Pharmaceutical Review. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
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A Spectroscopic Comparison of Halogenated Pyrazoles: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
This guide provides a comparative analysis of the spectroscopic characteristics of halogenated pyrazoles, a class of heterocyclic compounds of significant interest in pharmaceutical and materials science. By leveraging experimental data from nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy, we aim to equip researchers, scientists, and drug development professionals with the insights needed to effectively characterize these molecules. This document moves beyond a simple listing of data, explaining the causal relationships between halogen substitution and the resulting spectroscopic signatures.
Introduction: The Significance of Halogenated Pyrazoles
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] Halogenation of the pyrazole ring is a common strategy in drug design to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. Understanding the precise structural consequences of halogenation is therefore critical. Spectroscopic analysis provides the most direct route to this understanding, offering a detailed picture of the electronic and structural environment of the molecule. This guide compares the spectroscopic profiles of pyrazoles halogenated with fluorine, chlorine, bromine, and iodine, providing a foundational reference for their characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For halogenated pyrazoles, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.
Expertise in Action: Why NMR is the First Step
The unambiguous structural information provided by NMR makes it the cornerstone of characterization. The chemical shifts and coupling constants are exquisitely sensitive to the electronic effects exerted by the halogen substituent, allowing for precise determination of isomerism and substitution patterns.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the halogenated pyrazole sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for pyrazoles due to its ability to solubilize a wide range of derivatives and to slow the N-H proton exchange, making the N-H signal more easily observable.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[2] Higher field strengths provide better signal dispersion, which is crucial for resolving complex spectra.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition (for fluorinated pyrazoles): If applicable, acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus with 100% natural abundance, so acquisition times are comparable to ¹H NMR.[3]
Comparative Analysis: The Halogen Effect
The primary influence of a halogen substituent in NMR is its strong inductive effect (-I), which withdraws electron density from the ring. This effect generally causes deshielding of nearby nuclei, shifting their signals to a higher frequency (downfield).
¹H NMR Spectroscopy
For 4-halogenated pyrazoles, the most significant impact is on the equivalent H3 and H5 protons. As the electronegativity of the halogen decreases (F > Cl > Br > I), the inductive withdrawal weakens, leading to an upfield shift (lower ppm value) for these protons. The N-H proton signal is also affected, though its position is highly dependent on concentration and solvent due to hydrogen bonding.[2]
| Compound | H3/H5 Chemical Shift (δ, ppm) | N-H Chemical Shift (δ, ppm) |
| Pyrazole (pzH) | 7.63 | 12.91 |
| 4-Fluoro-pzH | 7.56 | 13.15 |
| 4-Chloro-pzH | 7.62 | 13.25 |
| 4-Bromo-pzH | 7.67 | 13.28 |
| 4-Iodo-pzH | 7.74 | 13.31 |
| Data sourced from DMSO-d₆ experiments.[2] |
¹⁹F NMR Spectroscopy
For fluorinated pyrazoles, ¹⁹F NMR is an exceptionally informative technique. The chemical shift of fluorine is highly sensitive to its electronic environment, spanning a range of over 500 ppm.[4] This large dispersion minimizes signal overlap, making it a powerful tool for identifying and quantifying fluorinated species in complex mixtures without requiring separation.[3] The presence of J-coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides definitive evidence for the connectivity of the fluorine atom.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel halogenated pyrazole.
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A Comparative Guide to the Biological Evaluation of Indazole Derivatives as Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its versatile structure has led to the development of a significant number of anti-cancer agents, including several FDA-approved drugs.[1][3][4] This guide provides a comparative analysis of indazole derivatives, detailing their mechanisms of action, summarizing their anti-cancer activity with supporting data, and outlining the essential experimental protocols for their biological evaluation.
The Landscape of Indazole Derivatives in Oncology
Indazole-containing compounds have demonstrated a broad spectrum of anti-cancer activities by targeting various key players in cancer cell proliferation, survival, and metastasis.[5][6] A significant portion of these derivatives function as kinase inhibitors, modulating the activity of enzymes crucial for cell signaling pathways.[7] However, their mechanisms are not limited to kinase inhibition, with some derivatives acting on other critical cellular processes.
Key Therapeutic Targets:
-
Kinase Inhibition: Many indazole derivatives are designed to compete with ATP at the catalytic site of kinases, which are often dysregulated in cancer. This is a major area of focus in the development of targeted cancer therapies.[7]
-
Cell Cycle Disruption: By targeting proteins that regulate the cell cycle, certain indazole compounds can halt the uncontrolled proliferation of cancer cells.
-
Induction of Apoptosis: Triggering programmed cell death, or apoptosis, is a key strategy for eliminating cancer cells. Several indazole derivatives have been shown to induce apoptosis through various cellular pathways.[3][4]
-
Anti-Angiogenic Effects: Some derivatives can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.
Comparative Analysis of Indazole Derivatives
The anti-cancer efficacy of indazole derivatives is highly dependent on their specific chemical structures and the resulting interactions with their molecular targets. Below is a comparison of representative indazole derivatives, highlighting their diverse mechanisms and potencies.
Indazole-Based Kinase Inhibitors
Kinase inhibitors represent a major class of targeted anti-cancer drugs. The indazole scaffold has proven to be an effective framework for developing potent and selective kinase inhibitors.
| Compound | Primary Target(s) | Key Cancer Indications | Noteworthy Characteristics |
| Axitinib | VEGFR, PDGFR | Renal Cell Carcinoma | A potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in angiogenesis.[1][4] |
| Pazopanib | Multi-kinase (VEGFR, PDGFR, c-Kit) | Renal Cell Carcinoma, Soft Tissue Sarcoma | A multi-targeted tyrosine kinase inhibitor with anti-angiogenic and anti-proliferative effects.[1][4] |
| Entrectinib | TRK, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC | An inhibitor of tropomyosin receptor kinases (TRK), ROS1, and anaplastic lymphoma kinase (ALK).[4] |
| CFI-400945 | PLK4 | Breast Cancer (in clinical trials) | A polo-like kinase 4 (PLK4) inhibitor, demonstrating the expansion of kinase targets for indazole derivatives.[4] |
Emerging Indazole Derivatives with Novel Mechanisms
Recent research has focused on developing indazole derivatives with novel mechanisms of action, moving beyond traditional kinase inhibition.
A notable example is the compound 2f , a recently synthesized indazole derivative. In vitro studies have demonstrated its potent anti-proliferative activity against a range of cancer cell lines.[3][4]
In Vitro Anti-proliferative Activity of Compound 2f (IC50, µM) [4]
| Cell Line | Cancer Type | IC50 (µM) |
| 4T1 | Breast Cancer | 0.23 |
| HepG2 | Liver Cancer | 0.80 |
| MCF-7 | Breast Cancer | 0.34 |
| A549 | Lung Cancer | 1.15 |
Data presented as mean ± SD from three independent experiments.
Further mechanistic studies on compound 2f revealed its ability to:
-
Induce apoptosis in 4T1 breast cancer cells, associated with the upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2.[3][4]
-
Decrease mitochondrial membrane potential and increase reactive oxygen species (ROS) levels.[3][4]
In vivo studies using a 4T1 tumor model showed that compound 2f could suppress tumor growth without significant side effects.[3][4]
Essential Experimental Workflows for Biological Evaluation
A thorough biological evaluation is critical to understanding the anti-cancer potential of novel indazole derivatives. The following section outlines standard in vitro and in vivo experimental protocols.
In Vitro Evaluation
In vitro assays are the initial step in screening and characterizing the anti-cancer activity of new compounds.[8][9][10]
Caption: A typical workflow for the in vitro biological evaluation of anti-cancer compounds.
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the indazole derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
In Vivo Evaluation
In vivo studies using animal models are essential for evaluating the therapeutic efficacy and toxicity of promising compounds before they can be considered for clinical trials.[9][11][12]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by indazole-based kinase inhibitors.
Conclusion and Future Directions
The indazole scaffold continues to be a highly valuable template for the design of novel anti-cancer agents. [1]The success of approved drugs like Axitinib and Pazopanib validates the therapeutic potential of this chemical class. [1]Current research is expanding the scope of indazole derivatives to target a wider array of kinases and other cancer-related proteins, with many compounds in various stages of clinical trials. [2][4] The future development of indazole-based anti-cancer agents will likely focus on:
-
Improving selectivity: To minimize off-target effects and reduce toxicity.
-
Overcoming drug resistance: A major challenge in cancer therapy. [5]* Developing novel drug combinations: To enhance therapeutic efficacy.
The systematic biological evaluation pipeline described in this guide is essential for identifying and advancing the most promising indazole derivatives toward clinical application.
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A Comparative Guide to the Potency of Indazole-Based VEGFR-2 Inhibitors
The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent protein kinase inhibitors.[1] Its unique structure allows for versatile modifications, leading to compounds with high affinity and selectivity for various kinase targets. This guide provides an in-depth comparison of the potency of several indazole-based inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2] We will delve into supporting experimental data, provide detailed protocols for key assays, and explore the structure-activity relationships that govern the efficacy of these compounds. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and angiogenesis-related diseases.
The Critical Role of VEGFR-2 in Angiogenesis
Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis.[3] Tumors require a dedicated blood supply to obtain nutrients and oxygen, and to remove waste products. The VEGF signaling pathway is a primary regulator of this process, with VEGFR-2 playing a central role.[3]
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[4] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[5] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are therefore a valuable therapeutic strategy to inhibit angiogenesis and combat tumor growth.[1]
Below is a diagram illustrating the central role of VEGFR-2 in the VEGF signaling pathway and the point of intervention for indazole-based inhibitors.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Comparative Potency of Indazole-Based VEGFR-2 Inhibitors
The potency of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Below is a table comparing the in vitro biochemical potency of several indazole-based inhibitors against VEGFR-2. This includes both well-established, FDA-approved drugs and other notable derivatives. It is important to exercise caution when directly comparing IC50 values from different sources, as variations in assay conditions can influence the results.[6]
| Compound/Drug | Target | IC50 (nM) | Source(s) |
| Reference Drugs | |||
| Axitinib | VEGFR-2 | 0.2 | [6] |
| Pazopanib | VEGFR-2 | 30 | [6][7] |
| Other Derivatives | |||
| 6-Bromo-1H-indazole Deriv. W4 | VEGFR-2 | < 5 | [6] |
| 6-Bromo-1H-indazole Deriv. W12 | VEGFR-2 | < 5 | [6] |
| 6-Bromo-1H-indazole Deriv. W17 | VEGFR-2 | < 5 | [6] |
| 6-Bromo-1H-indazole Deriv. W19 | VEGFR-2 | < 5 | [6] |
| 6-Bromo-1H-indazole Deriv. W20 | VEGFR-2 | < 5 | [6] |
| Indazole Derivative 30 | VEGFR-2 | 1.24 | [2] |
| Indazole-based urea deriv. 8h | VEGFR-2 | 26 | [8] |
| 5-ethylsulfonyl-indazole 10k | VEGFR-2 | 21 | [8] |
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and may not have been independently verified in peer-reviewed publications.[6]
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of indazole-based inhibitors are heavily influenced by the nature and position of substituents on the indazole core.[1]
-
Hinge-Binding Moiety: The indazole core itself typically forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[9]
-
Substitutions at the 3-position: Modifications at this position can significantly impact potency. For instance, the introduction of an amide group at the 3-position has been shown to be a key feature in potent ERK1/2 inhibitors.[10]
-
Substitutions at the 5- and 6-positions: These positions are often modified to enhance interactions with the solvent-exposed region of the ATP-binding pocket, which can improve both potency and selectivity.[1] For example, the 6-bromo substitution in several derivatives listed above contributes to their high potency.[6]
Kinase Selectivity Profiles: A Critical Consideration
While high potency against the primary target is desirable, the selectivity of an inhibitor across the human kinome is equally important to minimize off-target effects and potential toxicity.[2] A highly selective inhibitor will have a significantly lower IC50 for its intended target compared to other kinases.
The following table presents a selectivity profile for the well-characterized indazole-based inhibitors, Axitinib and Pazopanib.
| Kinase | Axitinib IC50 (nM) | Pazopanib IC50 (nM) |
| VEGFR-1 | - | 10 |
| VEGFR-2 | 0.2 | 30 |
| VEGFR-3 | - | 47 |
| PDGFRα | - | - |
| PDGFRβ | - | - |
| c-Kit | - | - |
| FGFR-1 | - | - |
| FGFR-3 | - | - |
Data for this table is compiled from multiple sources and direct comparison should be made with caution.[7]
Axitinib is a more selective inhibitor, primarily targeting VEGFRs, while Pazopanib is a multi-kinase inhibitor with activity against a broader range of kinases.[7][11]
Experimental Protocols for Inhibitor Characterization
To ensure the scientific integrity and reproducibility of potency and selectivity data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize indazole-based VEGFR-2 inhibitors.
Biochemical Assay: VEGFR-2 Kinase Assay (Luminescent)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified VEGFR-2 kinase domain.
Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 kinase. A luminescent signal is generated that is inversely proportional to the amount of ATP consumed. Therefore, a higher luminescent signal indicates greater inhibition of the kinase.
Experimental Workflow:
Caption: General workflow for an in vitro luminescent kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer containing appropriate salts (e.g., Tris-HCl, MgCl2) and DTT.[6]
-
Prepare a stock solution of ATP and the kinase substrate (e.g., a poly-Glu,Tyr peptide).
-
Dilute the recombinant human VEGFR-2 kinase domain to the desired concentration in 1x Kinase Buffer.
-
Prepare serial dilutions of the indazole-based inhibitor in 1x Kinase Buffer containing a constant percentage of DMSO.
-
-
Kinase Reaction:
-
In a 96-well white microplate, add the diluted inhibitor or vehicle (for positive and blank controls) to the appropriate wells.[6]
-
Add the diluted VEGFR-2 kinase to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer without the enzyme to the "Blank" wells.[6]
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells.[6]
-
Incubate the plate at 30°C for 45 minutes.[6]
-
-
Detection:
-
Add a luminescent kinase assay reagent (e.g., ADP-Glo™) to each well to stop the reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 15 minutes.[6]
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for an additional 30-60 minutes at room temperature.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
-
Cell-Based Assay: HUVEC Tube Formation Assay
This assay assesses the anti-angiogenic potential of a compound by measuring its effect on the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures in vitro.
Principle: When cultured on a basement membrane extract (BME) matrix, such as Matrigel®, HUVECs will differentiate and form a network of tubes, mimicking the later stages of angiogenesis.[12] An effective angiogenesis inhibitor will disrupt this process.
Experimental Workflow:
Caption: General workflow for a HUVEC tube formation assay.
Step-by-Step Methodology:
-
Plate Preparation:
-
Cell Preparation and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Detach the cells using Trypsin-EDTA, neutralize, and pellet by centrifugation.[13]
-
Resuspend the HUVECs in a low-serum medium.
-
Prepare serial dilutions of the indazole inhibitor in the same low-serum medium. A vehicle control (e.g., DMSO) should also be prepared.[13]
-
In separate tubes, mix the HUVEC suspension with the different concentrations of the inhibitor or vehicle control.[13]
-
-
Assay and Incubation:
-
Visualization and Quantification:
-
After incubation, visualize the tube formation using an inverted microscope.
-
Capture images of each well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and the area of enclosed "meshes" using image analysis software.
-
Compare the quantified parameters of the inhibitor-treated wells to the vehicle control to determine the extent of inhibition.
-
Conclusion
Indazole-based inhibitors represent a highly successful class of compounds targeting VEGFR-2 for the inhibition of angiogenesis. Their potency is dictated by the specific substitutions on the indazole core, which can be fine-tuned to optimize interactions within the ATP-binding pocket of the kinase. While biochemical assays provide a direct measure of an inhibitor's potency, cell-based assays are crucial for evaluating its efficacy in a more physiologically relevant context. A thorough understanding of both the potency and selectivity of these inhibitors, derived from robust and reproducible experimental protocols, is paramount for the successful development of novel anti-cancer therapeutics.
References
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- VEGF Signaling P
- 1. Schematic diagram to show vascular endothelial growth factor (VEGF)....
- VEGF Signaling P
- Theoretical Investigations on Interactions of Arylsulphonyl Indazole Derivatives as Potential Ligands of VEGFR2 Kinase. PMC - NIH. (2020-07-07).
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- Small Molecule Inhibitors of KDR (VEGFR-2) Kinase: An Overview of Structure Activity Relationships.
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- Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors.
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- Application Note 05: Tube Formation Assay in the μ-Pl
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- Indazole derivatives with different substitution p
- Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors.
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Safety Operating Guide
Proper Disposal of 4-Fluoro-3-iodo-1-methyl-1H-indazole: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical innovation, the synthesis and handling of novel chemical entities like 4-Fluoro-3-iodo-1-methyl-1H-indazole are daily realities.[1][2] This halogenated indazole derivative, while a valuable building block in medicinal chemistry, necessitates meticulous disposal procedures to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory to prevent accidental splashes.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation: A Critical Step for Safety and Compliance
The cardinal rule for the disposal of halogenated organic compounds is strict segregation from other waste streams.[3] Co-mingling halogenated and non-halogenated waste can lead to dangerous chemical reactions and significantly complicates the final disposal process, often at a higher cost.
Operational Plan for Waste Collection:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant")
-
The date of accumulation.
-
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in the designated solid halogenated waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid halogenated waste container. Do not mix with aqueous or non-halogenated organic waste.
-
-
Container Management: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area within the laboratory, away from sources of heat or ignition.
Decontamination and Spill Management: Preparedness is Key
Accidents can happen, and a well-defined spill management plan is essential.
Decontamination of Glassware and Equipment:
-
Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) in a chemical fume hood.
-
The resulting rinse solvent must be collected and disposed of as liquid halogenated hazardous waste.
-
After the initial solvent rinse, glassware can typically be washed with soap and water.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Collection: Carefully sweep or scoop the absorbed material into the designated solid halogenated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Final Disposal: The Path to Destruction
Under no circumstances should this compound or its solutions be disposed of down the drain. The presence of fluorine and iodine atoms makes this compound a persistent environmental pollutant.
The primary and most effective method for the final disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.[3][4]
The Rationale Behind Incineration:
Incineration is a thermal decomposition process that breaks down the complex organic molecule into simpler, less harmful compounds.[4] For halogenated compounds, this process requires specialized incinerators equipped with scrubbers to neutralize the acidic gases (hydrogen fluoride and hydrogen iodide) that are formed during combustion.[4][5]
Disposal Workflow Diagram:
Sources
Definitive Guide to Handling 4-Fluoro-3-iodo-1-methyl-1H-indazole: A Senior Scientist's Protocol for Safety and Control
As a Senior Application Scientist, I've observed that the most innovative molecules in drug development often require the most stringent handling protocols. 4-Fluoro-3-iodo-1-methyl-1H-indazole (CAS No. 1257535-07-1) is a prime example.[1][2] Its utility as a key intermediate in pharmaceutical research, particularly in oncology and neuropharmacology, is significant due to its unique halogen substitutions which can enhance metabolic stability and bioavailability.[1][3] However, the presence of both iodine and fluorine on an indazole core necessitates a comprehensive safety strategy that goes beyond basic laboratory practice.
This guide provides an in-depth operational plan designed for the professional researcher. We will move beyond simply listing PPE and instead focus on the causality behind each safety measure, ensuring a self-validating system of protection from receipt of the compound to the final disposal of its waste.
Hazard Assessment: A Proactive Analysis
A specific Safety Data Sheet (SDS) for this compound is not consistently available. In such situations, an experienced scientist must assess the potential hazards based on the compound's chemical structure and the known risks of its constituent functional groups.
-
Iodinated Aromatic Core: The iodine atom is a key feature. Organic iodine compounds can be irritants. Elemental iodine is known to be hazardous upon skin contact, inhalation, or ingestion, causing irritation, burns, and potential respiratory system damage.[4][5] While the iodine in this molecule is covalently bonded, we must operate under the assumption of potential irritation and systemic effects upon exposure.
-
Fluorinated Heterocycle: The carbon-fluorine bond is strong, but thermal decomposition (e.g., in a fire) could release highly toxic gases such as hydrogen fluoride.
-
Indazole Moiety: Indazoles are biologically active scaffolds. As a fine chemical and pharmaceutical intermediate, the compound should be treated as having unknown but potential biological activity.
-
Physical Form: As a white solid, the primary routes of exposure during handling are inhalation of airborne dust and dermal (skin) contact.[1]
Based on this analysis, we will treat this compound as a hazardous substance requiring stringent controls to prevent skin contact, eye exposure, and inhalation.
The Hierarchy of Control: Engineering a Safe Environment
Before any personal protective equipment is even selected, the work environment must be engineered for safety. PPE is always the last line of defense.[6]
-
Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood is essential for controlling exposure to hazardous fumes, vapors, and airborne particulates.[5][7]
-
Secondary Safety Equipment An OSHA-compliant eyewash station and safety shower must be readily accessible and unobstructed in the immediate vicinity of the work area.[5][7] All personnel must be trained on their location and operation.
Personal Protective Equipment (PPE): A Task-Based Protocol
The selection of PPE must be based on a thorough hazard assessment for each specific task.[6][8] The minimum PPE for any work in a laboratory includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[9] For this compound, we will elevate that standard.
| Task / Operation | Risk Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | High | Chemical safety goggles and full-face shield. | Double-glove with chemical-resistant nitrile gloves. | Chemical-resistant lab coat. | Handled within a fume hood. If not possible, a NIOSH-approved N95 respirator is mandatory.[10][11] |
| Solution Preparation | Moderate | Chemical safety goggles. | Chemical-resistant nitrile gloves. | Chemical-resistant lab coat. | Handled within a fume hood. |
| Reaction Workup & Purification | High | Chemical safety goggles and full-face shield. | Double-glove with chemical-resistant nitrile gloves. | Chemical-resistant lab coat or apron over coat. | Handled within a fume hood. |
Causality Behind PPE Choices:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against splashes and fine dust.[10] A face shield, worn over the goggles, is mandated for high-risk tasks like weighing powder or transferring large volumes, as it protects the entire face.[9][10] All eyewear must be marked as compliant with ANSI Z87 standards.[9]
-
Hand Protection: Nitrile gloves provide good protection against a range of chemicals.[12] Double-gloving is a critical practice for two reasons: it provides a redundant barrier, and in the event of a minor splash to the outer glove, it can be safely removed without compromising the integrity of the inner glove and contaminating your skin.[9] Always inspect gloves for tears or defects before use.
-
Body Protection: A standard cotton lab coat is not enough. A chemical-resistant coat, often made of polyester or a poly-cotton blend, offers better protection against splashes of organic solvents used to dissolve the compound.
Operational Workflow: A Step-by-Step Safety System
This workflow is designed to create a reproducible and safe handling process from start to finish.
Caption: Safe Handling Workflow for this compound.
Emergency Procedures: Plan for the Unexpected
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill:
-
Small Spill (in fume hood): Absorb with a spill pillow or inert material (e.g., vermiculite). Carefully scoop the material into a designated halogenated waste container. Decontaminate the area.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and notify the institutional safety office. Do not attempt to clean it up without specialized training and equipment.
-
Disposal Plan: A Critical Final Step
Improper disposal of halogenated compounds poses a significant environmental risk.
-
Waste Segregation: All materials contaminated with this compound must be disposed of as hazardous halogenated organic waste. This includes:
-
Excess solid compound.
-
Solutions containing the compound.
-
Contaminated gloves, wipes, and spill cleanup materials.[5]
-
-
Prohibited Disposal Methods:
-
DO NOT dispose of down the drain.[13] This can harm aquatic life and damage water treatment systems.
-
DO NOT mix with biowaste intended for incineration. Burning iodinated waste improperly can create a hazardous cloud of iodine vapor that settles in the environment.[14]
-
DO NOT autoclave materials containing iodine, as this can generate dangerous iodine vapor.[14]
-
-
Containerization: All waste must be collected in clearly labeled, sealed, and shatter-resistant containers for pickup by your institution's environmental health and safety department.[5][13] Follow all local and national regulations for hazardous waste disposal.
By implementing this comprehensive safety framework, researchers can confidently handle this compound, protecting themselves, their colleagues, and the environment while advancing critical drug development research.
References
- Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
- Lab Manager Magazine. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- National Institutes of Health (NIH). (2024, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC.
- American Bio-Safety. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
- Centers for Disease Control and Prevention (CDC). (n.d.). Iodine - NIOSH Pocket Guide to Chemical Hazards.
- New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.
- Duke University SMIF. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine.
- Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
- HS chemicals. (n.d.). 4-Fluoro-3-iodo-1H-indazole|518990-32-4.
- Mitsui Plastics, Inc. (n.d.). Iodine Waste Recycling Program.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine.
- Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry.
- ResearchGate. (n.d.). The Halogenation of Indazoles.
- Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
- ACS Publications. (2024, September 10). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.
- PubChem. (n.d.). 4-Fluoro-1-methyl-1H-indazole.
- Organic Syntheses. (n.d.). indazole.
- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Iodine [cdc.gov]
- 5. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. clarionsafety.com [clarionsafety.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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- 14. case.edu [case.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
